2,4-Dimethylbenzenesulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZLVSBMXZSPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047023 | |
| Record name | 2,4-Dimethylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047023 | |
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Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88-61-9 | |
| Record name | 2,4-Dimethylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylbenzenesulfonic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,4-dimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dimethylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-xylene-4-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4-DIMETHYLBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMK3P488V0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,4-Dimethylbenzenesulfonic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethylbenzenesulfonic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of this compound (DMBSA), a pivotal compound within the aromatic sulfonic acid family. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its synthesis, reactivity, and application. We will delve into its structural nuances, spectroscopic signatures, and its role as both a powerful catalyst and a strategic synthetic intermediate.
Core Chemical Identity and Physicochemical Profile
This compound, also known by synonyms such as 2,4-xylenesulfonic acid or m-xylene-4-sulfonic acid, is an organic compound distinguished by a benzene ring substituted with two methyl groups at the 2 and 4 positions and a sulfonic acid functional group (-SO₃H).[1] This specific arrangement of functional groups dictates its unique chemical behavior and wide-ranging applications.[1]
The sulfonic acid group, being highly polar, imparts significant water solubility to the otherwise hydrophobic xylene backbone.[2][3] Its strong electron-withdrawing nature is also responsible for the compound's pronounced acidity.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₃S | [1][2][4] |
| Molecular Weight | 186.23 g/mol | [1][2][4] |
| CAS Number | 88-61-9 | [1][4] |
| Appearance | White to off-white crystalline powder | [3][5][6] |
| Melting Point | 58-64 °C | [5][7] |
| Boiling Point | ~290.72 °C (Estimated) | [5] |
| Density | ~1.33 g/cm³ (Estimated) | [2][5] |
| pKa | -0.36 ± 0.50 (Predicted) | [2][5] |
| Solubility | High solubility in water; soluble in various organic solvents. | [2][3] |
Synthesis and Reaction Mechanisms
The principal industrial and laboratory synthesis of DMBSA is achieved through the electrophilic aromatic substitution of m-xylene. The choice of sulfonating agent and reaction conditions is critical to achieving high yield and purity.
Mechanism: Electrophilic Sulfonation of m-Xylene
The reaction proceeds by attacking the electron-rich aromatic ring of m-xylene with an electrophilic sulfur species. The actual electrophile is typically sulfur trioxide (SO₃) or its protonated form, generated in situ from concentrated or fuming sulfuric acid (oleum).[8][9] The two methyl groups are activating and ortho-, para-directing. Sulfonation occurs predominantly at the 4-position, which is para to one methyl group and ortho to the other, and is the most sterically accessible and electronically favorable site.
Caption: Electrophilic sulfonation of m-xylene to form DMBSA.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a standard procedure for synthesizing DMBSA from m-xylene using concentrated sulfuric acid.
Materials:
-
m-Xylene (reagent grade)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Chloride (Saturated Solution)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, cautiously add 50 mL of concentrated sulfuric acid.
-
Addition of Xylene: Cool the flask in an ice bath. Slowly, and with continuous stirring, add 25 mL of m-xylene dropwise over 30 minutes, ensuring the temperature does not exceed 30°C. Causality Note: This slow, cooled addition prevents uncontrolled exotherms and minimizes side reactions like polysulfonation.
-
Heating: After the addition is complete, remove the ice bath and heat the mixture to 75-85°C using a heating mantle. Maintain this temperature with stirring for 2-3 hours.[1] Causality Note: Heating is required to overcome the activation energy for the sulfonation of the moderately activated ring.
-
Quenching and Precipitation: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous solution into a beaker containing 200 mL of a stirred, saturated sodium chloride solution over an ice bath.
-
Isolation: The product, this compound, will precipitate out of the aqueous solution. Causality Note: DMBSA is soluble in water but "salts out" in a concentrated salt solution due to the common ion effect and changes in solvent polarity.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with small portions of cold, saturated NaCl solution to remove residual sulfuric acid. The product can be further purified by recrystallization from a minimal amount of hot water.
-
Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight.
Core Reactivity and Mechanistic Pathways
The reactivity of DMBSA is dominated by its strong acidity and the reversible nature of its formation.
Acidity and Catalytic Activity
With a predicted pKa of approximately -0.36, DMBSA is a strong organic acid, comparable to mineral acids.[2][5] This is due to the powerful electron-withdrawing effect of the sulfonyl group, which extensively delocalizes the negative charge of the conjugate base (sulfonate anion) through resonance. This property makes it an excellent and highly effective Brønsted-Lowry acid catalyst in a multitude of organic reactions, including esterifications and alkylations, where it serves as a proton source.[1][2][3]
Reversibility: The Desulfonation Reaction
Unlike most electrophilic aromatic substitutions, sulfonation is reversible.[8] Heating an arylsulfonic acid in dilute aqueous acid (e.g., dilute H₂SO₄) or with steam shifts the equilibrium back towards the starting arene and sulfuric acid.[9][10][11]
This reversibility is a cornerstone of its utility in complex organic synthesis, where the sulfonic acid group can be installed as a temporary "blocking" or "directing" group.
Caption: Reversible desulfonation of DMBSA in dilute acid.
Application as a Removable Directing Group
The ability to add and remove the sulfonate group allows for precise control over regioselectivity in multi-step syntheses. A more reactive position can be temporarily blocked by sulfonation, forcing a subsequent electrophilic substitution to occur at a different, less reactive site. The blocking group is then removed via desulfonation to yield the desired isomer.
Caption: Synthetic strategy using a sulfonate blocking group.
Spectroscopic and Analytical Characterization
Unambiguous identification of this compound requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide definitive structural confirmation. The proton spectrum is particularly informative, showing distinct signals for the aromatic and methyl protons.[2]
Table 2: Representative ¹H NMR Spectral Data
| Solvent | Aromatic Protons (ppm) | Methyl Protons (ppm) | Source |
| D₂O | 7.08 - 7.82 (m, 3H) | 2.60 (s, 3H), 2.31 (s, 3H) | [2][12] |
| DMSO-d₆ | 6.95 - 7.64 (m, 3H) | 2.50 (s, 3H), 2.25 (s, 3H) | [12] |
Note: The acidic proton of the -SO₃H group is often not observed or appears as a very broad signal, especially in protic solvents.
The ¹³C NMR spectrum shows the expected signals for the eight distinct carbon atoms, with aromatic carbons appearing in the 125-150 ppm range and the aliphatic methyl carbons resonating around 15-30 ppm.[2]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.
-
Molecular Ion: The molecular ion peak (M⁺) is observed at m/z 186.[2][4]
-
Key Fragmentation: A characteristic and often prominent fragmentation pathway is the loss of sulfur dioxide (SO₂, 64 Da), resulting in a fragment ion at m/z 121.[2]
-
Electrospray Ionization (ESI): In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is readily formed and observed at m/z 185, reflecting the compound's acidic nature.[2][4]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Characteristics | Source(s) |
| Sulfonic Acid (-SO₃H) | O-H Stretch | 3000 - 3600 | Strong, very broad (H-bonding) | [2] |
| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1440 | Strong | [1] |
| Sulfonyl (S=O) | Symmetric Stretch | 1150 - 1180 | Strong | [1] |
| Sulfur-Oxygen (S-O) | Stretch | 890 - 930 | Medium-Strong | [1] |
| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak | [1] |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium, multiple bands | [1] |
Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)
This method provides a reliable means for assessing the purity of DMBSA.
System & Conditions:
-
Column: C18 Reverse Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid or Formic Acid.[13] Causality Note: The acid is added to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of DMBSA in the mobile phase. Dilute as necessary to fall within the linear range of the detector.
-
Equilibration: Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Analysis: Record the chromatogram. The purity of the sample can be determined by the relative area of the main peak corresponding to DMBSA.
Safety, Handling, and Storage
As a strong acid, this compound requires careful handling to ensure laboratory safety.
-
Hazard Identification: The compound is classified as causing skin irritation and serious eye irritation.[4][14][15] In its concentrated or anhydrous form, it can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling.[14]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[16]
Conclusion
This compound is a compound of significant utility, whose properties are a direct consequence of its molecular architecture. Its strong acidity makes it a valuable catalyst, while the reversible nature of its formation provides a sophisticated tool for strategic organic synthesis. A thorough understanding of its physicochemical properties, reactivity, and analytical signatures, as outlined in this guide, is essential for its effective and safe application in research and development.
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2,4-Dimethylbenzenesulfonic acid molecular structure and formula
An In-depth Technical Guide to 2,4-Dimethylbenzenesulfonic Acid: Structure, Synthesis, and Applications
Introduction
This compound, also known by synonyms such as 2,4-xylenesulfonic acid and m-xylene-4-sulfonic acid, is a significant member of the aromatic sulfonic acid family.[1][2] It is an organic compound characterized by a benzene ring substituted with two methyl groups at the 2 and 4 positions and a sulfonic acid functional group (-SO₃H).[1][3] This molecular arrangement imparts strong acidic properties and makes it a versatile tool in modern chemical synthesis and materials science.[1][4]
As a strong organic acid, it serves as a highly effective catalyst in a multitude of organic reactions, including esterification and alkylation.[1] Furthermore, its role as a chemical intermediate is crucial for the production of various dyes, pharmaceuticals, and agrochemicals.[3][5] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its key applications for professionals in research and drug development.
Molecular Structure and Identification
The foundational characteristics of this compound are dictated by its molecular structure. The presence of the sulfonic acid group attached directly to the aromatic ring is the primary determinant of its chemical behavior, particularly its strong acidity.[1] The two methyl groups, in turn, influence its solubility in organic solvents and its reactivity profile compared to simpler arylsulfonic acids like benzenesulfonic acid.[1][3]
The structural arrangement consists of eight carbon atoms, ten hydrogen atoms, three oxygen atoms, and one sulfur atom.[3]
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [2][3] |
| CAS Number | 88-61-9 | [2][3][6] |
| Molecular Formula | C₈H₁₀O₃S | [2][3][6] |
| Molecular Weight | 186.23 g/mol | [2][3] |
| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)O)C | [2][3] |
| InChI | InChI=1S/C8H10O3S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | [2][3] |
| InChIKey | CHZLVSBMXZSPNN-UHFFFAOYSA-N | [2][3] |
| Synonyms | 2,4-Xylenesulfonic acid, m-Xylenesulfonic acid, DMBSA |[1][2][4] |
Physicochemical and Acid-Base Properties
The physical and chemical properties of this compound are crucial for its handling, application, and role in chemical reactions. In its pure form, it is a white or off-white solid, often appearing as a crystalline powder that can be hygroscopic, meaning it absorbs moisture from the air.[4] The sulfonic acid group makes the molecule highly polar, enabling it to form hydrogen bonds and conferring significant solubility in water and various organic solvents.[3][4]
Its most notable chemical characteristic is its strong acidity. The electron-withdrawing nature of the sulfonic acid group stabilizes the resulting conjugate base (sulfonate anion) through resonance, leading to a very low pKa value and ready proton donation in solution.[3]
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White or off-white solid; crystalline powder. May appear as a brown ropy liquid. | [4][6] |
| Density | ~1.32 g/cm³ | [3][6] |
| Melting Point | 61-62 °C | [6] |
| Water Solubility | Soluble | [3][4] |
| pKa (Predicted) | -0.36 ± 0.50 | [3] |
| XLogP3 | 1.4 | [2][6] |
| Hydrogen Bond Donor Count | 1 | [2][6] |
| Hydrogen Bond Acceptor Count | 3 |[2][6] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides clear signals corresponding to the distinct protons in the molecule. In a deuterated solvent like D₂O, the aromatic protons typically appear as a complex multiplet pattern in the range of 7.08 to 7.82 ppm.[3][7] The two methyl groups (-CH₃) produce distinct singlet peaks at approximately 2.60 ppm and 2.31 ppm.[7] The acidic proton of the sulfonic acid group is often exchanged with the deuterium in the solvent and may not be observed.
Mass Spectrometry (MS)
Under electron ionization conditions, the molecular ion peak appears at an m/z of 186, corresponding to the molecular formula C₈H₁₀O₃S.[2][3] A characteristic and prominent fragmentation pathway for aromatic sulfonic acids is the loss of a sulfur dioxide (SO₂) moiety, which has a mass of 64 units. This loss results in a significant fragment ion at m/z 121.[3]
Synthesis Protocol: Electrophilic Sulfonation of m-Xylene
The most prevalent and industrially significant method for synthesizing this compound is the direct electrophilic aromatic substitution of m-xylene (1,3-dimethylbenzene).[1] This reaction is a classic example of sulfonation, where an electrophile (sulfur trioxide or its equivalent) attacks the electron-rich aromatic ring.
Causality Behind Experimental Choices:
-
Starting Material: m-Xylene is chosen because the two methyl groups are ortho- and para-directing activators. This means they direct the incoming electrophile (the sulfonyl group) to the positions ortho or para to them. The C4 position is sterically accessible and activated by both methyl groups (ortho to one, para to the other), making it the primary site of sulfonation.
-
Reagent: Concentrated or fuming sulfuric acid (oleum) serves as the source of the sulfur trioxide (SO₃) electrophile. Fuming sulfuric acid is more reactive and allows the reaction to proceed under milder conditions or at a faster rate.[1]
-
Temperature Control: The sulfonation reaction is temperature-dependent. Heating is typically required to drive the reaction to completion.[1] However, excessive temperatures can lead to side reactions or desulfonation. Careful temperature management is key to achieving a high yield of the desired product.
Step-by-Step Laboratory Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 10.6 g (0.1 mol) of m-xylene.
-
Reagent Addition: Slowly and carefully add 15 mL of concentrated sulfuric acid (98%) to the m-xylene while stirring. The addition should be done in an ice bath to control the initial exothermic reaction.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture in a water bath at 75-85°C for approximately 2-3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture slowly into 100 mL of ice-cold water with vigorous stirring. The this compound, being less soluble in the cold aqueous acidic solution, will precipitate out.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with small portions of cold water to remove any residual sulfuric acid. The crude product can be further purified by recrystallization from a minimal amount of hot water.
-
Drying: Dry the purified white crystalline product in a desiccator or a vacuum oven at a low temperature.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable compound in several scientific and industrial domains.
Strong Acid Catalyst
As a strong Brønsted-Lowry acid, it is an effective catalyst for a wide range of organic reactions.[1] It is often used as a more organic-solvent-soluble alternative to sulfuric acid. Its catalytic activity is comparable to that of p-toluenesulfonic acid (p-TSA). Applications include:
-
Esterification: Catalyzing the reaction between carboxylic acids and alcohols to form esters.[1]
-
Alkylation: Facilitating Friedel-Crafts alkylation reactions by protonating the alkylating agent to generate a reactive carbocation.[1]
-
Synthesis of Heterocycles: It has been explored as a catalyst in the synthesis of pyran derivatives, which are important scaffolds in many pharmaceutical compounds.[3]
Chemical Intermediate
This compound is a key building block in multi-step syntheses. The sulfonic acid group can be converted into other functional groups or can act as a leaving group in nucleophilic substitution reactions, enabling the synthesis of a wide array of derivatives.[3] This makes it a valuable intermediate in the production of:
-
Pharmaceuticals and Agrochemicals: Serving as a precursor for more complex active molecules.[3][5]
-
Dyes: The synthesis of azo dyes often involves intermediates derived from sulfonic acids.[1]
-
Polymers: It can be used to functionalize polymers, imparting properties such as water solubility or ion-exchange capabilities.[4]
Surfactants and Formulations
Due to its amphiphilic nature (having both a hydrophobic aromatic part and a hydrophilic sulfonic acid part), it and its salts can function as surfactants in cleaning agents and detergents.[3] In pharmaceutical formulations, its properties may be leveraged for drug delivery systems or as a stabilizing agent.[3]
Safety and Handling
This compound is classified as a corrosive substance that causes skin irritation and serious eye irritation.[2][8][9] According to the Globally Harmonized System (GHS), the hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2][8]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat when handling the compound.[8][9]
-
Handling: Avoid breathing dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[8][10]
-
First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[10][11] Seek immediate medical attention if irritation persists.
Conclusion
This compound is a cornerstone aromatic sulfonic acid with a well-defined structure-property relationship. Its strong acidity, driven by the sulfonic acid group, makes it an indispensable catalyst in organic synthesis. Concurrently, its role as a versatile chemical intermediate allows for the creation of a diverse range of materials, from pharmaceuticals to dyes. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists aiming to leverage its full potential in their development pipelines.
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Wikipedia. (2025). Sodium p-toluenesulfonate. Available at: [Link] [Accessed January 1, 2026].
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SIELC Technologies. (2018). This compound. Available at: [Link] [Accessed January 1, 2026].
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An In-depth Technical Guide to the Synthesis of 2,4-Dimethylbenzenesulfonic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role and Significance of 2,4-Dimethylbenzenesulfonic Acid
This compound (DMBSA), also known as m-xylene-4-sulfonic acid, is an aromatic sulfonic acid of significant industrial and academic interest.[1][2] Its molecular structure, comprising a benzene ring substituted with two methyl groups and a sulfonic acid functional group, imparts a unique combination of strong acidity, solubility in various media, and reactivity.[1][3] These characteristics make it a versatile tool in chemical synthesis and materials science.
In organic synthesis, DMBSA serves as a potent acid catalyst for a multitude of reactions, including esterifications and alkylations.[1][4] Beyond its catalytic role, it is a crucial intermediate in the manufacturing of dyes, pharmaceuticals, agrochemicals, and surfactants.[1] The sodium salt of the acid, sodium xylenesulfonate, is widely used as a hydrotrope—a compound that enhances the solubility of hydrophobic substances in aqueous solutions—making it a key ingredient in liquid detergents, shampoos, and industrial cleaning formulations.
This guide provides an in-depth examination of the primary synthesis routes for this compound, focusing on the underlying chemical principles, optimization of reaction parameters, and practical, field-proven experimental protocols.
Part 1: The Core Synthesis Route - Electrophilic Aromatic Sulfonation of m-Xylene
The most conventional and industrially scalable method for producing this compound is through the direct sulfonation of m-xylene.[1] This reaction is a classic example of electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry.[1]
Theoretical Foundation & Mechanism
The sulfonation of an aromatic ring involves the replacement of a hydrogen atom with a sulfonic acid (–SO₃H) group.[5] The reaction proceeds via the attack of the electron-rich π system of the aromatic ring on a potent electrophile. In this case, the electrophile is sulfur trioxide (SO₃) or its protonated derivative, HSO₃⁺, which is generated in situ from concentrated or fuming sulfuric acid (oleum).[5]
The mechanism unfolds in several key steps:
-
Generation of the Electrophile: Two molecules of sulfuric acid can react to generate the electrophilic species HSO₃⁺, along with hydronium and bisulfate ions. When using fuming sulfuric acid (a solution of SO₃ in H₂SO₄), the highly electrophilic SO₃ is readily available.
-
Electrophilic Attack: The π electrons of the m-xylene ring attack the sulfur atom of the electrophile. The two methyl groups on the ring are activating, ortho-, para-directing substituents. Their combined directing effects strongly favor the attack at the C4 position, which is para to one methyl group and ortho to the other, with minimal steric hindrance. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly attached sulfonyl group. This step restores the aromaticity of the ring, yielding the final product, this compound.[5]
Caption: Mechanism of Electrophilic Aromatic Sulfonation of m-Xylene.
Key Reaction Parameters and Their Influence
The success of the synthesis—defined by yield, purity, and reaction time—is critically dependent on the careful control of several parameters.
| Parameter | Influence and Scientific Rationale |
| Sulfonating Agent | Concentrated H₂SO₄ (98%) is the standard reagent, but the reaction requires elevated temperatures and can be slow as water, a byproduct, dilutes the acid.[6] Fuming H₂SO₄ (Oleum) , containing excess SO₃, is much more reactive, allowing for lower temperatures and shorter reaction times, but requires more stringent safety protocols.[1] |
| Temperature | Typically ranges from 70-120°C .[1][6] Lower temperatures result in a slower reaction rate, while excessively high temperatures (>120°C) significantly increase the rate of side reactions, particularly the formation of sulfones (tetramethyldiphenyl sulfones), which are difficult to remove. A patented process for high purity cites a range of 70-80°C.[7] |
| Reaction Time | Varies widely from 30 minutes to over 20 hours , depending on the temperature and reagent choice.[1] Reaction completion is often determined by the disappearance of the immiscible organic (xylene) layer, resulting in a single, clear phase.[8][9] |
| Molar Ratio | An excess of sulfuric acid is used to act as both reactant and solvent, and to drive the reaction to completion by offsetting the diluting effect of the water formed during the reaction.[6] Molar ratios of H₂SO₄ to xylene can range from 1.5:1 to as high as 6:1 in some industrial processes.[6][7] |
Process Optimization and Byproduct Mitigation
The primary challenge in synthesizing high-purity DMBSA is minimizing the formation of the corresponding sulfone byproduct. Sulfones arise from the reaction of the sulfonic acid product with another molecule of m-xylene. This side reaction is highly temperature-dependent.
To achieve high purity (>99%), industrial processes often employ a continuous reaction system. Continuously feeding m-xylene and sulfuric acid into a reactor at a controlled rate and temperature (e.g., 75-85°C) while continuously removing the product allows for precise control over reaction conditions and residence time, thereby suppressing sulfone formation.[7][10] For laboratory-scale batch processes, the most effective strategy is strict temperature control and avoiding prolonged heating after the reaction has reached completion.
Part 2: Practical Implementation - Experimental Protocols
Safety First: All sulfonation reactions must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, is mandatory.[11] Sulfuric acid is highly corrosive and reacts exothermically with water.
Protocol: Laboratory-Scale Batch Synthesis using Concentrated H₂SO₄
This protocol is a robust method for producing DMBSA on a laboratory scale.
Materials:
-
m-Xylene (reagent grade, ≥99%)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Beaker (500 mL)
-
Buchner funnel and vacuum flask
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in a heating mantle.
-
Charge Reactant: Add 53.1 g (0.5 mol) of m-xylene to the flask.
-
Acid Addition: While stirring vigorously, slowly add 73.5 g (0.75 mol) of concentrated sulfuric acid to the m-xylene. The addition is exothermic; control the rate to maintain the temperature below 50°C.
-
Reaction: Once the addition is complete, heat the mixture to 80-85°C with continued stirring.[6] Maintain this temperature for 2-4 hours. The reaction is complete when the two-phase mixture becomes a single, clear, slightly viscous phase.[8][9]
-
Workup & Isolation: Allow the reaction mixture to cool to approximately 50-60°C.
-
Precipitation: In a separate beaker, prepare a slurry of ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice-water slurry with constant stirring. This step is highly exothermic.
-
Crystallization: The this compound will precipitate as a white solid. Cool the entire mixture in an ice bath for 30 minutes to ensure complete crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of ice-cold deionized water to remove residual sulfuric acid.
-
Drying: Press the solid between filter papers to remove excess water and then dry to a constant weight, either in a desiccator over a drying agent or in a vacuum oven at low heat (<50°C).
Caption: General workflow for the laboratory synthesis of DMBSA.
Part 3: The Principle of Reversibility - Desulfonation
A unique and synthetically useful feature of aromatic sulfonation is its reversibility. The sulfonic acid group can be removed from the aromatic ring under specific conditions.
Mechanism and Conditions
Desulfonation is essentially the microscopic reverse of sulfonation. The reaction is catalyzed by acid and driven by the presence of a high concentration of water.
-
Protonation: The aromatic ring is protonated by a hydronium ion (H₃O⁺), typically at the same carbon atom that bears the sulfonic acid group (ipso-substitution), forming a sigma complex.
-
Loss of SO₃: The sigma complex then eliminates sulfur trioxide (SO₃), which is quickly hydrated to sulfuric acid in the aqueous medium, restoring the aromatic ring.
This equilibrium is governed by Le Châtelier's principle. Concentrated acid (low water activity) favors sulfonation, while dilute aqueous acid (high water activity) and heat favor desulfonation.
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An In-Depth Technical Guide to 2,4-Dimethylbenzenesulfonic Acid (CAS 88-61-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 2,4-Dimethylbenzenesulfonic Acid in Modern Chemistry
This compound (DMBSA), registered under CAS number 88-61-9, is a significant member of the aromatic sulfonic acid family.[1] Structurally, it is composed of a benzene ring functionalized with two methyl groups at the 2 and 4 positions and a sulfonic acid group (-SO₃H).[1][2] This specific arrangement of functional groups imparts a unique combination of strong acidity, solubility in various organic solvents, and steric attributes that make it a versatile tool in both academic research and industrial applications.[1][3]
Often referred to as 2,4-xylenesulfonic acid or m-xylene-4-sulfonic acid, this compound serves as a potent acid catalyst, a crucial intermediate in the synthesis of dyes and pharmaceuticals, and a component in specialized materials.[1][2][4] Its utility stems from the electron-withdrawing nature of the sulfonic acid group, which renders it a strong Brønsted acid, comparable in strength to mineral acids.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling, designed to equip researchers with the foundational knowledge required for its effective use.
Core Physicochemical & Structural Properties
The functional behavior of this compound is a direct consequence of its molecular architecture. The sulfonic acid group confers high polarity and the ability to form strong hydrogen bonds, leading to significant water solubility.[2][3] The two methyl groups, while slightly increasing its solubility in non-polar organic solvents compared to simpler arylsulfonic acids, also introduce steric hindrance that can influence selectivity in catalytic reactions.[1]
| Property | Value | Source(s) |
| CAS Number | 88-61-9 | [1][5] |
| Molecular Formula | C₈H₁₀O₃S | [2][5][6] |
| Molecular Weight | 186.23 g/mol | [1][2][5] |
| Appearance | White to off-white crystalline powder or brown viscous liquid | [4][7] |
| Melting Point | 58.0 to 64.0 °C | [6][7] |
| Boiling Point | ~290.72 °C (rough estimate) | [7] |
| Density | ~1.3286 g/cm³ (estimate) | [2][7] |
| pKa | -0.36 ± 0.50 (Predicted) | [2][7] |
| Water Solubility | Soluble, forms nearly transparent solutions | [2][3][7] |
| IUPAC Name | This compound | [5][8] |
| InChI Key | CHZLVSBMXZSPNN-UHFFFAOYSA-N | [8][9] |
Synthesis and Reaction Pathways
Primary Synthesis: Electrophilic Aromatic Sulfonation
The most conventional and industrially significant method for producing this compound is through the direct electrophilic aromatic sulfonation of p-xylene.[1][2] This reaction involves treating p-xylene with a strong sulfonating agent, such as concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃).[2][10]
The mechanism proceeds via the classic steps of electrophilic aromatic substitution. Sulfur trioxide (SO₃), or its protonated form, acts as the electrophile.[10][11] The electron-rich π-system of the p-xylene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (such as HSO₄⁻ or water) then abstracts a proton from the carbon atom bearing the new sulfonic acid group, restoring the aromaticity of the ring.[11] The reaction is reversible, with desulfonation favored in dilute, hot aqueous acid conditions.[10]
Caption: Electrophilic Aromatic Sulfonation of p-Xylene.
Laboratory-Scale Synthesis Protocol
This protocol describes a general procedure for the sulfonation of p-xylene. Warning: This procedure involves corrosive and hazardous materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagents: Charge the flask with p-xylene.
-
Reaction: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (oleum) dropwise from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below a specified limit.
-
Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture (typically between 75-115°C) for several hours to drive the reaction to completion.[1]
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. The product may precipitate or remain in the aqueous solution.
-
Isolation: If the product precipitates, it can be collected by vacuum filtration, washed with cold water, and dried. If it remains in solution, it can often be isolated as a salt (e.g., sodium salt) by neutralization with a base like sodium hydroxide, followed by crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Core Applications in Research and Development
Strong Acid Catalysis
This compound is a highly effective strong acid catalyst, offering a viable alternative to sulfuric acid or p-toluenesulfonic acid (p-TSA), particularly where solubility in organic media is advantageous.[1]
-
Esterification: It efficiently catalyzes the formation of esters from carboxylic acids and alcohols.[1] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol.[1]
-
Alkylation: As a strong Brønsted acid, it can catalyze Friedel-Crafts alkylation reactions by protonating an alkylating agent (like an alkene or alcohol) to generate a carbocation electrophile.[1]
Caption: Workflow for Esterification using DMBSA as a Catalyst.
Intermediate for Chemical Synthesis
DMBSA is a valuable building block for more complex molecules, particularly in the dye, pharmaceutical, and agrochemical industries.[2][4]
-
Dye Synthesis: Its derivatives, such as 2-amino-4,5-dimethylbenzenesulfonic acid, are important intermediates in the production of azo dyes.[1]
-
Pharmaceuticals: The sulfonamide functional group is a key component in many drug classes. While not always synthesized directly from DMBSA, the underlying chemistry is highly relevant.
-
Functional Polymers: The sulfonic acid group can be used to functionalize polymers, imparting properties like improved moisture resistance or ion-exchange capabilities.[3]
Analytical and Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. In D₂O, aromatic protons typically appear as a multiplet between 7.0 and 7.8 ppm.[2][9] The two distinct methyl groups also give rise to signals, usually around 2.3 and 2.6 ppm.[9]
-
Mass Spectrometry: Under electron ionization, the molecular ion peak is observed at m/z 186.[2][5] A characteristic fragmentation pathway is the loss of sulfur dioxide (SO₂), resulting in a prominent fragment ion at m/z 121.[2]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing this compound.[12] A typical method uses a C18 column with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[12]
General HPLC Protocol for Analysis
-
Column: C18 reversed-phase column (e.g., 3 µm or 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (MeCN) and Water.
-
Acid Modifier: Phosphoric acid or Formic Acid (for MS compatibility) is added to the mobile phase to ensure the analyte is in a single protonation state.[12]
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and integrate the peak corresponding to this compound. The method is scalable for preparative separation to isolate impurities.[12]
Safety, Handling, and Storage
This compound is classified as a corrosive and irritant. Adherence to strict safety protocols is mandatory.
-
GHS Hazard Classification:
-
Handling:
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water.[13] If irritation persists, seek medical attention.[16]
-
Eye Contact: Rinse cautiously with water for several minutes.[13] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][15]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[16][17]
-
-
Storage:
Conclusion
This compound is a cornerstone chemical with multifaceted utility. Its strong acidic nature makes it an excellent catalyst for a range of organic transformations, while its functionalized aromatic structure serves as a key intermediate in the synthesis of high-value products. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in innovative applications, from optimizing synthetic routes to developing novel materials.
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Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o‐ and m‐xylene in aqueous sulfuric acid. ResearchGate. [Link]
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Introduction: Unveiling the Molecular Signature of a Versatile Acid Catalyst
An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dimethylbenzenesulfonic Acid
This compound (DMBSA), also known as m-xylene-4-sulfonic acid, is a strong organic acid of significant interest in both academic research and industrial applications.[1] Its molecular architecture, featuring a benzene ring substituted with two methyl groups and a sulfonic acid moiety, imparts a unique combination of strong acidity and solubility in organic solvents.[1] This makes it a valuable catalyst for a range of organic transformations, including esterification and alkylation, and an important intermediate in the synthesis of dyes, pharmaceuticals, and surfactants.[1][2]
For researchers and drug development professionals, the unambiguous identification and purity assessment of DMBSA are paramount. Spectroscopic techniques provide a powerful, non-destructive lens through which we can observe the compound's molecular structure and confirm its identity. This guide offers a detailed exploration of the core spectroscopic data for this compound—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—grounded in established methodologies and expert interpretation.
Molecular Identity and Structure
A foundational understanding begins with the basic structural and identifying information for the compound.
-
IUPAC Name: this compound[3]
-
Synonyms: 2,4-Xylenesulfonic acid, m-Xylene-4-sulfonic acid[3]
-
CAS Number: 88-61-9[1]
The structural arrangement of the functional groups is key to interpreting its spectroscopic output.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
Proton NMR provides a quantitative map of the different types of protons in a molecule. The chemical shifts are highly sensitive to the electronic environment, which in DMBSA is influenced by the electron-donating methyl groups and the strongly electron-withdrawing sulfonic acid group.[1]
Data Summary: ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | Chemical Shift (ppm) in D₂O (90 MHz)[4] | Chemical Shift (ppm) in DMSO-d₆ (400 MHz)[1][4] |
| Aromatic H (ortho to -SO₃H) | 7.768 | 7.628 |
| Aromatic H (para to -SO₃H) | 7.17 | 6.994 |
| Aromatic H (ortho to -CH₃) | 7.15 | 6.960 |
| Methyl H (at C2) | 2.602 | 2.495 |
| Methyl H (at C4) | 2.312 | 2.254 |
Causality Behind the Data:
-
Aromatic Protons: The proton ortho to the powerfully electron-withdrawing -SO₃H group is the most deshielded, appearing at the lowest field (highest ppm value). The other two aromatic protons appear at higher fields.
-
Methyl Protons: The two methyl groups are in distinct chemical environments and thus appear as two separate singlets.[1] Their proximity to the sulfonic acid group influences their exact chemical shift.
-
Solvent Effects: The choice of deuterated solvent (e.g., D₂O vs. DMSO-d₆) can cause slight variations in chemical shifts due to differing solvent-solute interactions.[1]
Caption: Correlation of ¹H NMR signals with proton positions on the DMBSA molecule.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. Ensure complete dissolution.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Tuning and Shimming: Tune the probe to the correct frequency for ¹H and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using standard parameters for ¹H NMR. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at ~2.50 ppm). Integrate the peaks to determine proton ratios and analyze splitting patterns.
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon backbone of the molecule. Each chemically unique carbon atom gives a distinct signal.[1]
Data Summary: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | Chemical Shift (ppm) in D₂O[5] | Chemical Shift (ppm) in DMSO-d₆[5] |
| Aromatic Carbons | 125-150 (typical range) | 125-150 (typical range) |
| Methyl Carbons | 15-30 (typical range) | 15-30 (typical range) |
Causality Behind the Data:
-
Aromatic Carbons: The carbon atom directly attached to the sulfonic acid group (C1) is typically the most downfield due to the strong deshielding effect. The other five aromatic carbons will have distinct signals based on their substitution pattern.
-
Methyl Carbons: The two methyl carbons appear in the characteristic aliphatic region (upfield) and will have slightly different chemical shifts due to their non-equivalent positions on the ring.[2]
Experimental Protocol: ¹³C NMR Data Acquisition The protocol is similar to ¹H NMR, with the primary difference being the spectrometer setup.
-
Sample Preparation: Use a slightly more concentrated sample (30-50 mg in ~0.6 mL of solvent) as ¹³C has a much lower natural abundance than ¹H.
-
Instrumentation & Tuning: Tune the probe for the ¹³C frequency.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A significantly larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Processing & Analysis: Process the FID and reference the spectrum to the solvent signal (e.g., DMSO-d₆ at ~39.51 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Data Summary: Characteristic IR Absorption Bands
| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |
| O-H Stretch (Sulfonic Acid) | 2650–3550 | Broad peak, indicates strong hydrogen bonding.[6] |
| Aromatic C-H Stretch | 2800-3000 | Overlaps with methyl C-H stretching.[2] |
| S=O Asymmetric Stretch | 1350–1440 | Strong, characteristic band for sulfonic acids.[1] |
| S=O Symmetric Stretch | 1150–1180 | Strong, characteristic band for sulfonic acids.[1] |
| Aromatic C=C Stretch | 1400-1600 | Multiple bands indicating the benzene ring. |
Causality Behind the Data: The specific frequencies of these vibrations act as a molecular fingerprint. The strong absorptions from the S=O and O-H bonds of the sulfonic acid group are particularly diagnostic for confirming the presence of this key functional group.[1]
Caption: General workflow for obtaining and interpreting an IR spectrum.
Experimental Protocol: IR Data Acquisition (KBr Pellet Method)
-
Preparation: Grind 1-2 mg of dry this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure (typically several tons) to form a thin, transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the IR spectrometer.
-
Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted.
-
Interpretation: Analyze the resulting spectrum for the characteristic absorption bands listed in the table above.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides definitive confirmation of the molecular weight and offers structural clues through the analysis of fragmentation patterns.[2]
Data Summary: Key Mass Spectrometry Data
| Ion | m/z Value | Significance |
| Molecular Ion [M]⁺ | 186 | Corresponds to the molecular weight of C₈H₁₀O₃S.[2][3] |
| [M-H]⁻ | 185.0278 | The deprotonated molecule, often observed in negative ion mode ESI-MS.[3] |
| Fragment Ion | 121 | Corresponds to the loss of a sulfur dioxide group (SO₂).[2] |
| Fragment Ion | 104 | A prominent peak in some fragmentation patterns.[1][3] |
Causality Behind the Data: Under ionization conditions (e.g., Electron Ionization), the molecular ion is formed. This ion is often unstable and fragments in predictable ways. For aromatic sulfonic acids, a common fragmentation pathway is the loss of the SO₂ or SO₃H group, providing strong evidence for the original structure.[2][7]
Caption: A primary fragmentation pathway for DMBSA in mass spectrometry.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).
-
Chromatography (LC): Inject the sample into a Liquid Chromatography system. A reverse-phase column (like a C18) is typically used.[8] The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile), with a small amount of acid (like formic acid) to ensure good peak shape.[8]
-
Ionization: As the compound elutes from the LC column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). ESI is a soft ionization technique well-suited for polar compounds like DMBSA.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Orbitrap), which separates them based on their m/z ratio.
-
Detection & Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. Data can be acquired in both positive and negative ion modes to capture different ionic species.
Conclusion
The spectroscopic characterization of this compound is a clear and self-validating process. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon framework, IR spectroscopy rapidly confirms the presence of the critical sulfonic acid functional group, and mass spectrometry provides definitive proof of the molecular weight and characteristic fragmentation. Together, these techniques form a comprehensive analytical toolkit that empowers researchers and drug development professionals to confidently verify the identity, purity, and structural integrity of this versatile compound, ensuring its effective and reliable application in synthesis and catalysis.
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An In-Depth Technical Guide to the Solubility of 2,4-Dimethylbenzenesulfonic Acid in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract: 2,4-Dimethylbenzenesulfonic acid (DMBSA), also known as 2,4-xylenesulfonic acid, is a strong organic acid widely employed as a catalyst in organic synthesis, including esterification and alkylation reactions.[1][2] Its efficacy and versatility in these applications are fundamentally dictated by its solubility in various organic media. This guide provides a comprehensive overview of the principles governing the solubility of DMBSA, presents its qualitative solubility profile in common organic solvents, and details a robust experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who utilize DMBSA and require a deep, practical understanding of its solubility characteristics to optimize reaction conditions, purification processes, and formulation strategies.
Introduction to this compound (DMBSA)
This compound is an aromatic sulfonic acid characterized by a benzene ring substituted with two methyl groups at positions 2 and 4, and a sulfonic acid (-SO₃H) functional group.[3] Its molecular structure imparts a unique combination of properties: the aromatic ring and methyl groups provide lipophilic character, while the highly polar sulfonic acid group confers strong acidity and hydrophilicity.[1][4] This amphiphilic nature is central to its behavior in different solvent systems. A thorough understanding of its solubility is paramount, as it directly influences reaction kinetics, catalyst loading, phase behavior, and the ease of product separation and purification.
Theoretical Principles of Solubility
The solubility of DMBSA is governed by its molecular structure and the intermolecular forces that arise between it (the solute) and the solvent molecules. The core principle of "like dissolves like" is the primary predictor of its behavior.[5]
Molecular Structure and Physicochemical Drivers
The solubility of DMBSA is a direct consequence of its distinct chemical moieties:
-
Sulfonic Acid Group (-SO₃H): This group is highly polar and capable of acting as a strong hydrogen bond donor (via the -OH) and acceptor (via the oxygens).[4] This makes DMBSA readily soluble in polar protic solvents like water and alcohols.
-
Aromatic Ring and Methyl Groups: The xylene backbone is nonpolar and contributes to van der Waals interactions. This part of the molecule enhances solubility in less polar or aromatic solvents. The presence of two methyl groups, compared to p-toluenesulfonic acid (p-TSA), slightly increases its lipophilicity, which can enhance its solubility in non-polar organic solvents.[1]
The interplay between the polar sulfonic acid head and the less polar aromatic tail dictates the compound's overall solubility profile.
Caption: Molecular structure of DMBSA highlighting its key functional groups.
Influence of Solvent Properties
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfonic acid group, leading to strong solute-solvent interactions and high solubility.[3]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. Solubility is typically moderate to low, as the primary solute-solvent interaction is limited to dipole-dipole forces.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the polar sulfonic acid group cannot form favorable interactions, leading to very poor solubility. The energy required to break the strong solute-solute interactions (crystal lattice energy) is not compensated by weak solute-solvent van der Waals forces.
Solubility Profile of this compound
While extensive quantitative data is not widely published, a qualitative understanding is well-established. The following table summarizes the solubility of DMBSA in a range of common organic solvents, synthesized from available literature.[3]
| Solvent | Solvent Type | Polarity Index | Expected Solubility | Rationale |
| Water | Polar Protic | 10.2 | High | Strong hydrogen bonding with the -SO₃H group.[3][4] |
| Methanol | Polar Protic | 5.1 | Soluble | Excellent hydrogen bond donor and acceptor capabilities.[3] |
| Ethanol | Polar Protic | 4.3 | Moderately Soluble | Good hydrogen bonding, but the increasing hydrocarbon chain length slightly reduces polarity.[3] |
| Acetone | Polar Aprotic | 5.1 | Slightly Soluble | Can act as a hydrogen bond acceptor, but lacks donor ability, resulting in weaker interactions.[3] |
| Dichloromethane | Polar Aprotic | 3.1 | Slightly Soluble | Moderate polarity allows for some dipole-dipole interactions. |
| Diethyl Ether | Nonpolar | 2.8 | Very Slightly Soluble | Limited polarity and inability to effectively solvate the sulfonic acid group.[3] |
| Toluene | Nonpolar | 2.4 | Very Slightly Soluble | Aromatic nature may provide weak π-π stacking, but not enough to overcome the polarity of the -SO₃H group. |
| Hexane | Nonpolar | 0.1 | Insoluble | Lacks any significant polarity or hydrogen bonding capability. |
Experimental Determination of Solubility
For applications requiring precise concentration control, experimental determination of solubility is essential. The isothermal equilibrium (or "shake-flask") method is the gold standard for determining thermodynamic solubility.[6][7]
Principle of the Isothermal Equilibrium Method
The method involves generating a saturated solution by agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached.[8] At equilibrium, the rate of dissolution equals the rate of precipitation. The supernatant is then separated and its concentration is measured, which corresponds to the solubility of the compound at that temperature.
Caption: Workflow for the isothermal equilibrium solubility determination method.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control (or water bath)
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC, UV-Vis Spectrophotometer, Titrator)
Procedure:
-
Preparation: Add an excess amount of solid DMBSA to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[8]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. To ensure no solid particulates are included, either:
-
Centrifuge the vial and draw from the clear supernatant.
-
Filter the solution using a chemically resistant syringe filter (PTFE is suitable for most organic solvents).
-
-
Sample Preparation for Analysis: Immediately dilute the saturated supernatant with a known factor using the same solvent to prevent precipitation. This dilution must be precise for accurate back-calculation.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method.
Analytical Techniques for Quantification
The choice of analytical technique depends on the solvent, required sensitivity, and available equipment.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and specific method. A reverse-phase C18 column can be used with a mobile phase of acetonitrile and water, with an acid modifier like phosphoric or formic acid.[9] Detection is typically done via a UV detector at a wavelength where DMBSA absorbs (e.g., ~220 nm or ~260 nm). A calibration curve must be prepared using standards of known concentration.
-
Acid-Base Titration: As DMBSA is a strong acid, its concentration can be determined by titration with a standardized strong base (e.g., sodium hydroxide in an appropriate solvent).[10] A potentiometric endpoint or a suitable colorimetric indicator can be used. This method is cost-effective but may be less suitable for very low solubility measurements or in solvents that interfere with the titration.
-
UV-Vis Spectrophotometry: If DMBSA is the only component that absorbs UV light in the solution, its concentration can be determined by measuring the absorbance at its λ_max and using a calibration curve (Beer's Law). This method is rapid but less specific than HPLC.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in chemical research and industry. Its behavior is predictably governed by the "like dissolves like" principle, exhibiting high solubility in polar protic solvents and limited solubility in nonpolar media. While qualitative data provides a useful guide, precise applications demand empirical measurement. The detailed isothermal equilibrium protocol and associated analytical methods described herein provide a robust framework for researchers to quantitatively determine the solubility of DMBSA in any solvent of interest, enabling the optimization of reaction conditions and the development of more efficient chemical processes.
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Safety and handling of 2,4-Dimethylbenzenesulfonic acid
An In-Depth Technical Guide to the Safe Handling of 2,4-Dimethylbenzenesulfonic Acid
For professionals in research and drug development, the safe and effective handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No. 88-61-9), a compound utilized in various organic synthesis applications.[1] As a strong organic acid, its properties necessitate a thorough understanding of its hazards and the implementation of robust safety measures to mitigate risks in the laboratory environment.[1][2]
Chemical and Physical Properties
This compound, also known as 2,4-xylenesulfonic acid, is an aromatic sulfonic acid.[1][3] Its molecular structure, featuring a benzene ring with two methyl groups and a sulfonic acid group, dictates its chemical reactivity and physical characteristics.[1] Understanding these properties is the first step in ensuring its safe handling. The compound is a strong acid, readily donating a proton in solution, which is a primary driver of its corrosive nature.[1][2][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₃S | [1][3][4][5] |
| Molecular Weight | 186.23 g/mol | [1][3] |
| CAS Number | 88-61-9 | [3][5][6] |
| Appearance | White to almost white powder or crystalline solid; may also appear as a brown ropy liquid. | [2][4][6] |
| Melting Point | 61-64 °C | [2][4][6] |
| Density | ~1.3 g/cm³ | [1][6] |
| pKa | -0.36 ± 0.50 (Predicted) | [1][2] |
| Water Solubility | Almost transparent in solution | [2][6] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance that requires specific handling precautions.[3][5] The primary hazards are related to its corrosive and irritant properties.[3][4][5][7] When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx).[4][7]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
The following diagram visually summarizes the GHS hazard profile, emphasizing the required warnings for laboratory personnel.
Caption: GHS pictogram and hazard statements for this compound.
Exposure Controls and Personal Protection
To prevent exposure and ensure personnel safety, a combination of engineering controls and personal protective equipment (PPE) is mandatory. The causality behind these measures is to create multiple barriers between the researcher and the chemical hazard.
Engineering Controls
-
Fume Hood: All handling of this compound, especially when dust generation is possible, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][9]
-
Ventilation: Work in a well-ventilated area to prevent the accumulation of vapors or dust.[5][8]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in good working order in the immediate vicinity of the handling area.[9]
Personal Protective Equipment (PPE)
The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be worn if there is a significant splash hazard. | Protects against splashes and airborne particles that can cause serious eye irritation.[5] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). | Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact with the outer surface.[5] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Wear impervious clothing to prevent skin exposure. | Provides a barrier against accidental skin contact. Contaminated clothing must be removed immediately and washed before reuse.[5][8] |
| Respiratory Protection | A NIOSH-approved respirator is required if dust is generated and engineering controls are insufficient. | This is a secondary line of defense. The primary goal is to control dust at the source with engineering controls. |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential for preventing accidents and ensuring the long-term stability of the chemical.
Experimental Protocol: Safe Handling
-
Preparation: Before handling, ensure all engineering controls are operational and all required PPE is donned correctly.[9]
-
Dispensing: Conduct all weighing and transferring of the solid material within a chemical fume hood to contain any dust.[5][9] Use non-sparking tools to avoid ignition sources.[8]
-
Solution Preparation: When dissolving, slowly add the solid this compound to the solvent to prevent splashing.[9]
-
Exposure Avoidance: Avoid contact with skin and eyes.[5][8] Do not breathe dust or vapors.[5]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[5][8] Decontaminate all work surfaces and equipment.
The following workflow diagram illustrates the critical decision points and steps for safely handling this chemical in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][10]
-
Conditions: Store in a cool place.[5] The compound can be hygroscopic (tendency to absorb moisture), so protection from moisture is important.[1]
-
Incompatibilities: Store away from strong oxidizing agents.[11]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[11] Seek immediate medical attention.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs or persists, get medical advice.[5]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5]
Accidental Release Measures (Spills)
The primary objective is to contain the spill safely and prevent it from entering the environment.
-
Evacuate: Evacuate non-essential personnel from the spill area.[5]
-
Ventilate: Ensure adequate ventilation.
-
Protect: Wear appropriate PPE as described in Section 3.2.[5]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5]
-
Clean-up: For solid spills, sweep up and shovel the material.[5] Pick up and arrange for disposal without creating dust.[5] Place the material into a suitable, closed container for disposal.[5]
The following diagram outlines the logical steps for responding to a chemical spill.
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An In-depth Technical Guide to the Applications of 2,4-Dimethylbenzenesulfonic Acid
This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of 2,4-Dimethylbenzenesulfonic acid (DMBSA), also known as xylenesulfonic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the practical utility of DMBSA as a strong acid catalyst, a versatile surfactant and hydrotrope, and a key intermediate in the synthesis of fine chemicals, including dyes and pharmaceuticals.
Introduction to this compound
This compound is an aromatic sulfonic acid characterized by a benzene ring substituted with two methyl groups and a sulfonic acid group.[1] This structure imparts strong acidic properties and a degree of organophilicity, making it a versatile tool in organic synthesis and industrial chemistry.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | References |
| CAS Number | 88-61-9 | [2][3] |
| Molecular Formula | C₈H₁₀O₃S | [2][3] |
| Molecular Weight | 186.23 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder or brown viscous liquid | [4] |
| Melting Point | 61-62 °C | [5] |
| pKa | Approximately -0.36 (Predicted) | [6] |
| Solubility | Soluble in water and various organic solvents | [5] |
Synthesis of this compound
The most prevalent method for synthesizing this compound is the electrophilic aromatic substitution of m-xylene with a sulfonating agent.[2][7]
Reaction Scheme:
Caption: Synthesis of this compound from m-xylene.
General Protocol for Sulfonation of m-Xylene:
-
In a reaction vessel equipped with a stirrer and temperature control, m-xylene is treated with a sulfonating agent, such as concentrated sulfuric acid or oleum (fuming sulfuric acid).[7]
-
The reaction temperature is typically elevated, often in the range of 75-115°C, to facilitate the reaction.[1]
-
The reaction time can vary from 30 minutes to several hours, depending on the specific conditions and desired conversion.[1]
-
Upon completion, the reaction mixture is worked up to isolate the this compound product.
Catalytic Applications in Organic Synthesis
As a strong Brønsted acid, this compound is an effective catalyst for a variety of acid-catalyzed reactions in organic synthesis.[1][5] Its solubility in organic solvents offers advantages over mineral acids in certain applications.
Fischer Esterification
Fischer esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is efficiently catalyzed by this compound.[2] The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.[8]
General Mechanism of Fischer Esterification:
Caption: Mechanism of acid-catalyzed Fischer Esterification.
Representative Protocol for Esterification:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid (1.0 eq.), the alcohol (3.0-5.0 eq., can also be used as the solvent), and a catalytic amount of this compound (0.01-0.05 eq.).[9][10]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the alcohol is in excess, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography.
Friedel-Crafts Alkylation
This compound can also catalyze Friedel-Crafts alkylation reactions, which involve the alkylation of an aromatic ring.[2] The acid protonates the alkylating agent (e.g., an alkene or an alcohol) to generate a carbocation, which then acts as the electrophile.[11][12]
General Mechanism of Friedel-Crafts Alkylation:
Caption: Mechanism of acid-catalyzed Friedel-Crafts Alkylation.
Surfactant and Hydrotrope Applications
The sodium salt of this compound, sodium 2,4-dimethylbenzenesulfonate, is widely used as a surfactant and hydrotrope.[6] A hydrotrope is a compound that enhances the solubility of hydrophobic compounds in aqueous solutions.[13]
Mechanism of Hydrotropy
Unlike typical surfactants that form micelles above a critical micelle concentration (CMC), hydrotropes are thought to work by disrupting the structure of water and forming loose, dynamic aggregates that can incorporate poorly soluble molecules.[6] They do not have a well-defined CMC.[13]
Applications in Detergents and Cleaners
Sodium 2,4-dimethylbenzenesulfonate is a common ingredient in liquid detergents, shampoos, and industrial cleaners.[14] It acts as a solubilizing agent, coupling agent, and viscosity modifier, improving the stability and performance of the formulation.[14]
Intermediate for Dyes and Pharmaceuticals
This compound and its derivatives are valuable intermediates in the synthesis of various organic compounds, including azo dyes and pharmaceuticals.[4][6]
Azo Dye Synthesis
Azo dyes, characterized by the -N=N- functional group, are synthesized through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.[18][19] Derivatives of this compound, such as 2,4-diaminobenzenesulfonic acid, can serve as the amine component in this synthesis.[20]
General Protocol for Azo Dye Synthesis:
-
Diazotization: Dissolve the aminobenzenesulfonic acid derivative in an aqueous solution of sodium carbonate.[21] Cool the solution in an ice bath and slowly add a solution of sodium nitrite.[21] Add this mixture dropwise to a beaker containing ice and concentrated hydrochloric acid to form the diazonium salt.[21]
-
Coupling: In a separate beaker, dissolve the coupling component (e.g., a phenol or naphthol derivative) in an aqueous solution of sodium hydroxide and cool in an ice bath.[21]
-
Slowly add the cold diazonium salt solution to the coupling component solution with stirring. A colored precipitate of the azo dye should form.[21]
-
After the addition is complete, continue stirring for a short period.
-
Collect the dye by vacuum filtration, wash with water, and dry.
Pharmaceutical Synthesis
The sulfonyl group is a key functional group in many pharmaceutical compounds. This compound can be converted to its corresponding sulfonyl chloride, which is a versatile reagent for the synthesis of sulfonamides and other sulfur-containing heterocycles.[1][22]
4.2.1. Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride
2,4-Dimethylbenzenesulfonyl chloride can be prepared by the reaction of m-xylene with chlorosulfonic acid.[23]
Representative Protocol:
-
In a reaction vessel cooled in an ice-water bath, slowly add chlorosulfonic acid to a solution of m-xylene.[23]
-
Maintain the reaction temperature below a certain threshold (e.g., 20°C) during the addition.[23]
-
After the addition is complete, allow the reaction to proceed for a specified time.
-
Carefully quench the reaction mixture by pouring it into ice water.
-
Separate the organic layer, wash, dry, and concentrate to obtain 2,4-dimethylbenzenesulfonyl chloride.[22]
4.2.2. Application in Drug Synthesis: Celecoxib Example
While not a direct application of this compound itself, the synthesis of the anti-inflammatory drug Celecoxib involves a benzenesulfonamide moiety, highlighting the importance of sulfonic acid derivatives in drug development. The synthesis of Celecoxib involves the reaction of a substituted phenylhydrazine containing a sulfonamide group with a β-diketone.[7][21][23] This underscores the utility of benzenesulfonyl chloride derivatives, which can be derived from their corresponding sulfonic acids, in the synthesis of complex pharmaceutical molecules.[13]
Other Industrial Applications
This compound and its salts find use in various other industrial processes:
-
Polymerization: It can act as a catalyst in polymerization reactions.[5] For instance, strong acids can initiate the cationic polymerization of styrene, although this can be rapid and lead to low-molecular-weight polymers.[22]
-
Agrochemicals: It serves as an intermediate in the production of certain agrochemicals.[6]
-
Leather Industry: Its sodium salt is used as an additive for glues in the leather industry.[14]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[19] It is important to handle this chemical with appropriate personal protective equipment, including gloves, goggles, and a lab coat. Work in a well-ventilated area. In case of contact, rinse the affected area immediately with plenty of water.
Conclusion
This compound is a versatile and commercially important chemical with a wide range of applications. Its strong acidity makes it an effective catalyst in organic synthesis, while its amphiphilic nature, particularly in its salt form, allows it to function as a surfactant and hydrotrope in various formulations. Furthermore, its role as a key intermediate in the synthesis of dyes and pharmaceuticals underscores its significance in the chemical industry. A thorough understanding of its properties and reaction protocols is crucial for its safe and effective utilization in research and industrial settings.
References
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[URL: https://solubilityofthings.com/water/organic_acids/2,4-dimethylbenzenesulfonic_acid] [24] The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review - MDPI. [URL: https://www.mdpi.com/2673-4110/5/1/15] [25] Esterification of acetic acid with ethanol in the presence of sulfonic... - ResearchGate. [URL: https://www.researchgate.net/figure/Esterification-of-acetic-acid-with-ethanol-in-the-presence-of-sulfonic-acid_fig1_329712762] [26] Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University. [URL: https://www.cmu.edu/maty/materials/styrene.html] [15] The critical micelle concentration (cmc) of SDS as a function of the... - ResearchGate. [URL: https://www.researchgate.net/figure/The-critical-micelle-concentration-cmc-of-SDS-as-a-function-of-the-composition-of_tbl1_237059103] [20] WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof - Google Patents. [URL: https://patents.google.com/patent/WO2008011830A1/en] [27] Micellar structure and transformations in sodium alkylbenzenesulfonate (NaLAS) aqueous solutions: effects of concentration, temperature, and salt - Soft Matter (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sm/d0sm00735j] [28] Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! - YouTube. [URL: https://www.youtube.com/watch?v=1T0V64x6C9Y] [29] US3123589A - Polymerization of styrene sulfonic acid - Google Patents. [URL: https://patents.google.com/patent/US3123589A/en] [30] (PDF) Styrene polymerization in the presence of different initiators and properties of polymer suspensions - ResearchGate. [URL: https://www.researchgate.net/publication/279532890_Styrene_polymerization_in_the_presence_of_different_initiators_and_properties_of_polymer_suspensions] [31] US2506551A - Alkylation of benzene - Google Patents. [URL: https://patents.google.com/patent/US2506551A/en] [11] Friedel-Crafts Alkylation Reaction - Mettler Toledo. [URL: https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_ReactionAnalysis/friedel-crafts-alkylation.html] [18] CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye 1 Many plants yield dyestuffs that will dye wool or silk, but. [URL: https://www.sfu.ca/chemistry/courses/2012/254/CHEM254_Expt5_Azo_Dye_2012.pdf] [16] Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36676235/] [12] 16.2 Preparation of alkylbenzenes | Organic Chemistry II - Lumen Learning. [URL: https://courses.lumenlearning.com/suny-potsdam-organicchemistry2/chapter/16-2-preparation-of-alkylbenzenes/] [32] Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry - TÜBİTAK Academic Journals. [URL: https://journals.tubitak.gov.tr/chem/abstract.htm?id=5165] [33] Surface tension of aqueous solutions of surfactants at 298.15 K. • Na... - ResearchGate. [URL: https://www.researchgate.net/figure/Surface-tension-of-aqueous-solutions-of-surfactants-at-29815-K-Na-ONS-C1Pyr_fig3_260787163] [19] this compound | 88-61-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3109371.htm] [34] Poly(styrene sulfonic acid)-Grafted Carbon Black Synthesized by Surface-Initiated Atom Transfer Radical Polymerization - MDPI. [URL: https://www.mdpi.com/2073-4360/15/10/2347] [35] Friedel-Crafts alkylation of benzene with a superacid catalyst - Digital Commons@ETSU. [URL: https://dc.etsu.edu/honors/700/] [17] Experimental and computed surface tensions for the aqueous solutions of SLES, ethanol, ace - ResearchGate. [URL: https://www.researchgate.net/figure/Experimental-and-computed-surface-tensions-for-the-aqueous-solutions-of-SLES-ethanol_tbl2_305388048] [36] Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex - MDPI. [URL: https://www.mdpi.com/2073-4360/8/4/121] [37] Critical micelle concentration and the transition point for micellar size distribution. [URL: https://www.osti.gov/biblio/6389146] [10] US20130053600A1 - Method for preparing a carboxylic acid ester - Google Patents. [URL: https://patents.google.com/patent/US20130053600A1] [38] Dynamic Surface Tension of Surfactants in the Presence of High Salt Concentrations - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6071113/] [39] Reaction of Alcohols with Carboxylic Acids and their Derivatives - Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527628929.ch1] [40] Esterification of acetic acid with ethanol catalysed by an acidic ion-exchange resin | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/281324706_Esterification_of_acetic_acid_with_ethanol_catalysed_by_an_acidic_ion-exchange_resin] [3] this compound | C8H10O3S | CID 6938 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6938]
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Methodological & Application
The Versatile Catalyst: Application Notes for 2,4-Dimethylbenzenesulfonic Acid in Organic Synthesis
Introduction: Beyond a Standard Strong Acid
In the landscape of acid catalysis, practitioners in organic synthesis, from academic research to industrial drug development, are continually seeking catalysts that offer a blend of high reactivity, selectivity, and practical handling. While mineral acids like sulfuric acid are effective, they often introduce challenges related to corrosivity and difficult removal. Among the strong organic acids, aromatic sulfonic acids have emerged as a versatile and robust class of catalysts.[1] This guide focuses on 2,4-Dimethylbenzenesulfonic acid (DMBSA), also known as 2,4-xylenesulfonic acid, a powerful Brønsted acid catalyst with distinct advantages for a range of critical organic transformations.
Structurally similar to the more commonly known p-toluenesulfonic acid (p-TSA), DMBSA features a sulfonic acid moiety on a xylene backbone.[2] This structure imparts strong acidity due to the electron-withdrawing nature of the sulfonyl group, enabling it to efficiently protonate substrates and accelerate reaction rates.[2] The presence of two methyl groups on the aromatic ring subtly influences its physical properties, such as solubility in organic solvents, and can play a role in imparting selectivity in certain reactions.[2] This document serves as a detailed technical guide, providing field-proven insights and step-by-step protocols for leveraging DMBSA in key synthetic applications.
Core Principles and Advantages of DMBSA Catalysis
This compound functions as a quintessential Brønsted-Lowry acid, donating a proton to increase the electrophilicity of a substrate, thereby making it more susceptible to nucleophilic attack.[2][3] This fundamental mechanism is the cornerstone of its utility in a multitude of reactions.
Key Advantages:
-
Strong Acidity: DMBSA is a strong organic acid, comparable in strength to mineral acids, ensuring high catalytic activity for a wide array of reactions, including esterifications, alkylations, and condensations.[4]
-
Ease of Handling: As a solid, crystalline powder (though often available as a hydrate), it is generally easier and safer to handle and weigh than corrosive liquid acids like sulfuric acid.[5]
-
Solubility: It exhibits good solubility in water and various organic solvents, allowing for flexibility in choosing reaction media.[4]
-
Reduced Side Reactions: Compared to mineral acids, aromatic sulfonic acids can sometimes lead to cleaner reactions with less charring or oxidation of sensitive substrates.
Application I: Fischer-Speier Esterification
The synthesis of esters from carboxylic acids and alcohols, known as Fischer-Speier esterification, is a foundational reaction in the synthesis of pharmaceuticals, agrochemicals, flavors, and fragrances.[3][6] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[6] DMBSA is an excellent catalyst for this transformation, efficiently protonating the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by the alcohol.
Catalytic Mechanism: Fischer Esterification
The mechanism proceeds through a series of reversible protonation and nucleophilic addition-elimination steps. Each step is in equilibrium, underscoring the importance of Le Châtelier's principle in driving the reaction to completion.
Caption: General mechanism of Fischer-Speier esterification catalyzed by a strong acid.
Protocol: Synthesis of Isoamyl Acetate (Banana Oil) using DMBSA
This protocol is based on a reported microwave-assisted synthesis which highlights the efficiency of this compound in the preparation of flavor and fragrance compounds. Isoamyl acetate is well-known for its characteristic banana-like scent.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Isoamyl alcohol (3-methyl-1-butanol) | 88.15 | 8.82 g (10.8 mL) | 100 | Limiting Reagent |
| Glacial Acetic Acid | 60.05 | 12.01 g (11.4 mL) | 200 | 2.0 molar equivalents; acts as solvent |
| This compound (DMBSA) | 186.23 | 0.90 g | ~4.8 | 7.5% w/w of acetic acid; Catalyst |
| Diethyl ether | - | ~50 mL | - | For extraction |
| Saturated Sodium Bicarbonate (aq.) | - | ~40 mL | - | For neutralization |
| Brine (Saturated NaCl aq.) | - | ~20 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~2 g | - | For drying |
Experimental Workflow:
Caption: Workflow for the synthesis and purification of isoamyl acetate.
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine isoamyl alcohol (10.8 mL, 100 mmol) and glacial acetic acid (11.4 mL, 200 mmol).
-
Catalyst Addition: Add this compound (0.90 g) to the mixture.
-
Microwave Reaction: Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at 400 W for 10 minutes.
-
Work-up - Quenching and Extraction: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a 125 mL separatory funnel. Dilute the mixture with 50 mL of diethyl ether.
-
Neutralization: Carefully add 20 mL of saturated aqueous sodium bicarbonate solution to the separatory funnel. Swirl gently at first, and then stopper and shake, venting frequently to release the CO₂ gas produced. Separate the layers and discard the aqueous layer. Repeat the wash with another 20 mL of sodium bicarbonate solution.
-
Washing: Wash the organic layer with 20 mL of brine to remove residual water-soluble components.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and any unreacted starting materials, yielding the crude isoamyl acetate.
-
Purification (Optional): For higher purity, the product can be purified by simple distillation.
Application II: Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a powerful method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[7] This electrophilic aromatic substitution reaction is pivotal in synthesizing a vast range of compounds, from commodity chemicals like ethylbenzene and cumene to complex pharmaceutical intermediates.[4] The reaction typically employs a strong Lewis or Brønsted acid to generate a carbocation (or a related electrophilic species) from an alkyl halide, alcohol, or alkene, which then attacks the electron-rich aromatic ring.[8][9]
DMBSA, with its strong Brønsted acidity, is well-suited to catalyze this transformation, particularly when using alcohols or alkenes as alkylating agents.
Protocol: Alkylation of p-Dimethoxybenzene with t-Butyl Alcohol (Adapted Protocol)
Disclaimer: This protocol is adapted from a standard procedure using sulfuric acid.[5][10] Given that this compound is a strong, non-oxidizing Brønsted acid, it serves as a highly suitable alternative, potentially offering a cleaner reaction profile.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1,4-Dimethoxybenzene | 138.16 | 1.38 g | 10 | Aromatic Substrate |
| tert-Butyl alcohol | 74.12 | 2.22 g (2.8 mL) | 30 | Alkylating Agent (3.0 equiv.) |
| Glacial Acetic Acid | 60.05 | 5.0 mL | - | Solvent |
| This compound (DMBSA) | 186.23 | ~0.37 g | ~2.0 | Catalyst (20 mol%) |
| Methanol | - | ~20 mL | - | For washing and recrystallization |
| Water | - | ~20 mL | - | For quenching |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1,4-dimethoxybenzene (1.38 g, 10 mmol) in 5.0 mL of glacial acetic acid. Add tert-butyl alcohol (2.8 mL, 30 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath to cool the mixture.
-
Catalyst Addition: While stirring the cooled solution, slowly add this compound (~0.37 g, 2.0 mmol) in portions. Maintain the temperature below 20°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-20 minutes. The product, 1,4-di-tert-butyl-2,5-dimethoxybenzene, may begin to precipitate.
-
Work-up - Quenching: Return the flask to the ice bath and slowly add 10 mL of cold water with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with another 10 mL of cold water, followed by 10 mL of cold methanol to remove residual acetic acid and unreacted starting materials.[10]
-
Purification: The crude product can be purified by recrystallization from methanol to yield white crystals.
-
Analysis: The final product can be characterized by its melting point (literature value: 104-105°C) and spectroscopic methods (NMR, IR).[11]
Safety and Handling
This compound is a strong, corrosive acid.[12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
Conclusion
This compound is a potent and versatile strong acid catalyst with significant utility in modern organic synthesis. Its efficacy in promoting key reactions such as Fischer esterification and Friedel-Crafts alkylation, combined with its practical handling advantages over traditional mineral acids, makes it a valuable tool for researchers and process chemists. The protocols provided herein offer a solid foundation for the application of DMBSA, enabling the efficient synthesis of a wide range of chemical entities. As with any catalytic system, empirical optimization of reaction conditions for specific substrates is encouraged to achieve maximum yield and purity.
References
- The Role of 2,4-Xylenesulfonic Acid in Advanced Chemical Synthesis. (n.d.).
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Friedel Crafts. (n.d.). Scribd. Retrieved from [Link]
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An overview on synthetic methods of isoamyl acetate. (2013). TSI Journals. Retrieved from [Link]
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Synthesis of Isoamyl acetate. (2020, July 7). YouTube. Retrieved from [Link]
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The Friedel-Crafts alkylation of para-dimethoxybenzene. (2025, January 9). YouTube. Retrieved from [Link]
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Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). University of Missouri–Kansas City. Retrieved from [Link]
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Application Notes & Protocols: The Utility of 2,4-Dimethylbenzenesulfonic Acid in Esterification Reactions
Abstract
This technical guide provides an in-depth exploration of 2,4-Dimethylbenzenesulfonic acid (DMBSA) as a potent and versatile catalyst for esterification reactions. Designed for researchers, chemists, and drug development professionals, this document elucidates the mechanistic underpinnings of DMBSA catalysis, presents detailed experimental protocols, and offers practical insights into its application. We will compare its efficacy to other common acid catalysts, provide troubleshooting guidance, and outline essential safety procedures. The protocols within are structured to be self-validating, ensuring reproducibility and reliability in your laboratory setting.
Introduction: A Superior Catalyst for Modern Synthesis
Esterification remains a cornerstone of organic synthesis, critical for the production of pharmaceuticals, polymers, and fine chemicals. The choice of catalyst is paramount to achieving high yields, selectivity, and operational efficiency. While mineral acids like sulfuric acid (H₂SO₄) and other arylsulfonic acids like p-toluenesulfonic acid (p-TSA) are traditionally employed, this compound (DMBSA), also known as 2,4-xylenesulfonic acid, emerges as a highly effective alternative.[1]
DMBSA is a strong organic Brønsted acid that offers distinct advantages.[1][2] As a solid, it is significantly easier to handle, weigh, and store than corrosive liquid acids. Furthermore, the presence of two methyl groups on the benzene ring enhances its solubility in a wider range of organic solvents compared to less substituted arylsulfonic acids, facilitating homogeneous catalysis in various reaction media.[1] This guide will detail its role in driving Fischer-type esterification reactions, providing a robust framework for its implementation.
The Catalytic Mechanism: Protonation and Nucleophilic Attack
This compound catalyzes esterification via the classical Fischer mechanism. Its efficacy stems from its ability to act as a proton (H⁺) donor, which activates the carboxylic acid substrate.[1]
The catalytic cycle can be described in the following key steps:
-
Carbonyl Protonation: The primary catalytic act involves the protonation of the carbonyl oxygen of the carboxylic acid by DMBSA. This step significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (H₂O).
-
Water Elimination: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The protonated ester product is deprotonated by the conjugate base of the catalyst (the 2,4-dimethylbenzenesulfonate anion), regenerating the DMBSA catalyst and releasing the final ester product.
This entire process is a series of equilibrium steps. To drive the reaction towards the ester product, it is often necessary to remove water as it is formed, typically through azeotropic distillation using a Dean-Stark apparatus.
Sources
Harnessing 2,4-Dimethylbenzenesulfonic Acid for Advanced Alkylation Reactions
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 2,4-Dimethylbenzenesulfonic acid (2,4-DBSA) as a potent and versatile Brønsted acid catalyst for alkylation reactions. Moving beyond traditional and often hazardous Lewis acids, this document details the mechanistic underpinnings, practical advantages, and detailed experimental protocols for employing 2,4-DBSA. We aim to equip researchers, chemists, and drug development professionals with the necessary knowledge to effectively integrate this efficient catalyst into their synthetic workflows, focusing on Friedel-Crafts type C-C bond formations. The guide emphasizes scientific integrity, providing causal explanations for methodological choices and grounding all claims in authoritative references.
Introduction: The Case for 2,4-DBSA in Modern Synthesis
This compound, also known as m-xylene-4-sulfonic acid, is a strong organic acid belonging to the family of aromatic sulfonic acids.[1][2] Its structure consists of a benzene ring functionalized with a sulfonic acid group (–SO₃H) and two methyl groups at positions 2 and 4.[1][3] This specific arrangement confers strong acidic properties while enhancing its solubility in various organic solvents, making it a highly versatile tool in chemical synthesis.[1][3][4]
Traditionally, Friedel-Crafts alkylations have relied heavily on Lewis acids like aluminum chloride (AlCl₃) or corrosive mineral acids such as H₂SO₄ and HF.[5][6] However, these catalysts suffer from significant drawbacks, including high toxicity, corrosivity, difficulty in handling, and the generation of substantial hazardous waste.[7][8] Aromatic sulfonic acids, including 2,4-DBSA and its well-studied analogue, p-toluenesulfonic acid (p-TsOH), have emerged as superior alternatives.[7][8] They offer the advantages of being solid, stable, less corrosive, and easier to handle, often leading to cleaner reactions with higher selectivity and simpler work-up procedures.[7][8]
As a strong Brønsted acid, 2,4-DBSA provides a proton (H⁺) source to initiate and accelerate a wide range of acid-catalyzed reactions, most notably the alkylation of aromatic compounds.[1]
The Mechanism of Action: 2,4-DBSA-Catalyzed Alkylation
The primary role of 2,4-DBSA in alkylation is to function as a proton donor to generate a highly reactive electrophile, typically a carbocation. The reaction proceeds via a classical electrophilic aromatic substitution pathway.[6][9]
The process can be broken down into three key steps:
-
Generation of the Electrophile: 2,4-DBSA protonates the alkylating agent (e.g., an alkene or an alcohol). In the case of an alkene, this protonation forms a carbocation. This is the rate-determining step.[1][9][10]
-
Electrophilic Attack: The resulting carbocation, a potent electrophile, attacks the electron-rich π-system of the aromatic ring. This forms a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex), which temporarily disrupts the ring's aromaticity.[9]
-
Deprotonation and Catalyst Regeneration: A weak base, typically the conjugate base of the acid (2,4-dimethylbenzenesulfonate) or a solvent molecule, removes a proton from the carbon atom bearing the new alkyl group. This restores the aromaticity of the ring and regenerates the 2,4-DBSA catalyst, allowing it to participate in further catalytic cycles.
Application Notes: Best Practices for Implementation
Catalyst Properties and Safety
-
Appearance: White or off-white solid, often crystalline.[4]
-
Safety: 2,4-DBSA is a corrosive substance that can cause skin irritation and serious eye irritation.[2][11] Always handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container. It is stable under normal conditions but incompatible with strong oxidizing agents.[13]
General Considerations for Alkylation Reactions
-
Substrate Scope: The reaction works best with electron-rich aromatic compounds (e.g., toluene, xylenes, anisole). Deactivated rings (e.g., nitrobenzene) are generally poor substrates for Friedel-Crafts alkylation.
-
Alkylating Agents: Alkenes, alcohols, and alkyl halides can all serve as alkylating agents. Alkenes and alcohols are often preferred as they generate water or no byproduct, respectively, leading to greener protocols.
-
Catalyst Loading: Typically, a catalytic amount ranging from 5 to 20 mol% is sufficient. The optimal loading should be determined empirically. Excessive catalyst can lead to unwanted side reactions, such as polymerization of the alkene or protonation of amine functionalities if present.[14]
-
Solvent Selection: The choice of solvent depends on the solubility of the reactants. Non-polar aprotic solvents like hexane, toluene, or dichloromethane are common. In some cases, solvent-free conditions can be employed, which simplifies purification and reduces waste.[5]
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. Higher temperatures generally increase the reaction rate but may also promote side reactions like polyalkylation or isomerization.[14] Monitoring the reaction is crucial.
Experimental Protocols
Protocol: Alkylation of Toluene with 1-Octene using 2,4-DBSA
This protocol describes a representative procedure for the alkylation of an aromatic hydrocarbon with an alkene, a fundamental transformation in the synthesis of fine chemicals and surfactant precursors.
Materials:
-
Toluene (Reagent Grade, dried)
-
1-Octene (98%)
-
This compound (2,4-DBSA) (97%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add toluene (20 mL, ~188 mmol) and anhydrous dichloromethane (20 mL).
-
Catalyst Addition: Add this compound (0.93 g, 5 mmol, 10 mol% relative to 1-octene). Stir the mixture for 5 minutes to ensure dissolution/suspension.
-
Substrate Addition: Slowly add 1-octene (7.8 mL, 50 mmol) to the stirring mixture over 10 minutes using a dropping funnel. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to a gentle reflux (~45-50°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (95:5) mobile phase. Visualize spots using a UV lamp and/or potassium permanganate stain. The disappearance of 1-octene indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 30 mL of saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 30 mL of water and 30 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with pure hexane to remove non-polar impurities, followed by a gradient of ethyl acetate in hexane to isolate the octyltoluene isomers.
Data Presentation and Troubleshooting
The efficiency of 2,4-DBSA catalyzed alkylation is influenced by several parameters. The following table provides a hypothetical summary to guide optimization efforts.
Table 1: Influence of Reaction Parameters on Alkylation of Arenes
| Entry | Arene | Alkylating Agent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Toluene | 1-Octene | 10 | 50 | 5 | 85 | Good conversion, mixture of ortho/para isomers. |
| 2 | Anisole | Cyclohexene | 10 | 25 | 6 | 92 | Highly activated ring, reaction proceeds at RT. |
| 3 | Benzene | 1-Dodecene | 15 | 60 | 8 | 78 | Higher catalyst load needed for less active arene. |
| 4 | Toluene | 1-Octene | 5 | 50 | 10 | 65 | Lower catalyst load requires longer reaction time. |
| 5 | Anisole | tert-Butanol | 10 | 40 | 3 | 88 | Alcohol used as alkylating agent. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (moisture).2. Insufficient temperature.3. Deactivated aromatic substrate. | 1. Use anhydrous catalyst and solvents.2. Gradually increase reaction temperature.3. This catalyst may not be suitable; consider a stronger acid system. |
| Polyalkylation | 1. Aromatic substrate is highly activated.2. Molar ratio of arene to alkylating agent is too low. | 1. Use a large excess of the aromatic substrate.2. Lower the reaction temperature. |
| Charring/Polymerization | 1. Reaction temperature is too high.2. Catalyst concentration is excessive.3. Alkene is prone to polymerization. | 1. Reduce the reaction temperature.2. Decrease the catalyst loading.3. Add the alkene slowly to the heated arene/catalyst mixture. |
| Product Isomerization | Carbocation rearrangement to a more stable form. | This is an inherent challenge in Friedel-Crafts alkylation. Consider Friedel-Crafts acylation followed by reduction to achieve linear alkyl chains. |
Conclusion
This compound stands as a powerful and practical catalyst for alkylation reactions. Its efficacy, combined with significant operational and safety advantages over traditional acid catalysts, makes it an excellent choice for modern organic synthesis in both academic and industrial settings. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can leverage 2,4-DBSA to construct valuable C-C bonds with high efficiency. The protocols and data presented herein provide a solid foundation for the successful application and optimization of this versatile reagent.
References
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Deshmukh, A. D., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Journal of the Serbian Chemical Society, 80(8), 1025-1037. Retrieved from [Link]
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Gaikwad, A. L., et al. (n.d.). ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYLATION. TSI Journals. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Sravanthi, G., & Kumar, K. A. (2016). p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. Indian Journal of Chemistry - Section B, 55B(1), 103-108. Retrieved from [Link]
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Cutright, J. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst (Undergraduate Honors Theses). East Tennessee State University. Retrieved from [Link]
- Chakraborti, A. K., et al. (2004). Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus. The Journal of Organic Chemistry, 69(23), 8048-8057. DOI: 10.1021/jo048991a
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Martínez, F., et al. (2006). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 106(3), 1077-1104.
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Solubility of Things. (n.d.). This compound. Retrieved from [Link]
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-
Zarei, M., & Jarrahpour, A. (2015). A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. South African Journal of Chemistry, 68, 53-56. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation Reactions at the Benzo Moiety of 2,4-Dimethoxy-3-(phenylsulfonyl)benzo[a]heptalenes - Model Compounds of Colchicinoids. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of reaction conditions on the yield of 4b catalyzed by DBSA under ultrasound irradiation. Retrieved from [Link]
- Ghosh, S., et al. (2015). DBSA catalyzed, one-pot three-component “on water” green protocol for the synthesis of 2,3-disubstituted 4-thiazolidinones. RSC Advances, 5, 43015-43021. DOI: 10.1039/C5RA05537A
-
Muneer CP. (2020, October 23). Mechanism of Sulphonation and Friedel-Craft reactions [Video]. YouTube. Retrieved from [Link]
-
Iranian Journal of Science. (n.d.). 4-Dodecylbenzenesulfonic acid (DBSA): an efficient, eco-friendly and chemoselective catalyst for the synthesis of.... Retrieved from [Link]
-
Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Melero, J. A., et al. (2004). Friedel Crafts acylation of aromatic compounds over arenesulfonic containing mesostructured SBA-15 materials. Catalysis Communications, 5(3), 131-136. Retrieved from [Link]
-
ResearchGate. (2013). 4-dodecylbenzenesulfonic acid (DBSA): An efficient, eco-friendly and chemoselective catalyst for the synthesis of 1, 1- diacetates under solvent-free conditions at room temperature. Retrieved from [Link]
- Qi, F., et al. (2017). DBSA-catalyzed hydrolysis of chain α-oxo ketene dithioacetals in water: Aqueous synthesis of β-ketothioesters. Synthetic Communications, 47(23), 2201-2207. DOI: 10.1080/00397911.2017.1375990
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Application Notes and Protocols: The Versatile Role of 2,4-Dimethylbenzenesulfonic Acid in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2,4-Dimethylbenzenesulfonic acid (DMBSA), a potent and versatile organic acid catalyst and synthetic intermediate. We delve into its fundamental physicochemical properties, core applications, and provide detailed, field-proven protocols for its use in key organic transformations, including esterification and ether synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique catalytic and reactive properties of DMBSA to enhance synthetic efficiency and explore novel molecular architectures.
Introduction: Understanding this compound
This compound, also known as m-xylene-4-sulfonic acid, is an aromatic sulfonic acid characterized by a benzene ring substituted with two methyl groups and a sulfonic acid functional group (-SO₃H).[1][2] This structure imparts strong Brønsted-Lowry acidity, comparable to mineral acids, while the organic nature of the molecule provides excellent solubility in a wide range of organic solvents.[2][3] These characteristics make it a highly effective and often superior alternative to traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid (p-TSA) in a variety of organic reactions.[1] Its utility extends beyond catalysis, serving as a valuable intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[2][4]
Physicochemical and Safety Profile
A clear understanding of the compound's properties is crucial for its effective and safe application in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | DMBSA, 2,4-Xylenesulfonic acid, m-Xylene-4-sulfonic acid | [1][5] |
| CAS Number | 88-61-9 | [1][5] |
| Molecular Formula | C₈H₁₀O₃S | [2][5] |
| Molecular Weight | 186.23 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder or brown viscous liquid | [4][6] |
| Melting Point | 61-62 °C | [7] |
| pKa (predicted) | -0.36 ± 0.50 | [2][8] |
| Solubility | Soluble in water and various organic solvents | [2][3] |
Safety and Handling: this compound is a corrosive substance that can cause severe skin irritation and serious eye irritation.[5][9] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water.[10] When heated to decomposition, it may emit toxic fumes of sulfur oxides (SOx).[6][11]
Core Application: A Robust Catalyst in Organic Synthesis
The primary role of DMBSA in organic synthesis is as a strong acid catalyst. Its high acidity and solubility in organic media allow for efficient protonation of substrates, thereby activating them for subsequent nucleophilic attack.[1]
General Mechanism of Brønsted Acid Catalysis
DMBSA provides a source of protons (H⁺) that initiates a wide array of acid-catalyzed reactions. The general mechanism involves the protonation of an electrophilic center on a substrate (e.g., the carbonyl oxygen of a carboxylic acid), which significantly increases its electrophilicity and renders it more susceptible to attack by a nucleophile.
Caption: General workflow for DMBSA-catalyzed reactions.
Application in Esterification Reactions
Esterification is a cornerstone transformation in organic synthesis, crucial for producing pharmaceuticals, polymers, and fragrances. DMBSA serves as an excellent catalyst for the Fischer esterification between a carboxylic acid and an alcohol.[1]
Causality Behind Catalyst Choice:
-
High Acidity: Ensures rapid protonation of the carboxylic acid, accelerating the rate-determining step.
-
Organic Solubility: Unlike sulfuric acid, DMBSA is highly soluble in common organic solvents, leading to a homogeneous reaction mixture which improves reaction kinetics and simplifies workup.
-
Steric Influence: The two methyl groups on the benzene ring can introduce a degree of steric hindrance, which may impart selectivity in certain complex substrates.[1]
Protocol 1: General Procedure for DMBSA-Catalyzed Esterification
This protocol provides a general method for the synthesis of esters from a carboxylic acid and an alcohol.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (1.2 - 3.0 eq, can be used as solvent if appropriate)
-
This compound (0.01 - 0.05 eq)
-
Anhydrous Toluene or other suitable solvent (e.g., cyclohexane)
-
Dean-Stark apparatus or molecular sieves
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging the Flask: To the flask, add the carboxylic acid (1.0 eq), the alcohol (1.2 - 3.0 eq), and this compound (0.01 - 0.05 eq).
-
Solvent Addition: Add a sufficient volume of toluene to facilitate azeotropic removal of water. The Dean-Stark trap should be pre-filled with toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by analytical techniques like TLC or GC. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.
-
Self-Validation Check: During the bicarbonate wash, effervescence should be observed, indicating the neutralization of the acid catalyst. The aqueous layer should test basic with pH paper.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel as required.
Application in Ether Synthesis
While the Williamson ether synthesis is the most common method, strong acid catalysts like DMBSA can be used to synthesize ethers, particularly symmetrical ethers from primary or secondary alcohols, via dehydration.
Causality Behind Experimental Choices:
-
Mechanism: The reaction proceeds via an Sₙ2 or Sₙ1-type mechanism. For primary alcohols, one alcohol molecule is protonated by DMBSA to form a good leaving group (water). A second alcohol molecule then acts as a nucleophile to displace the water.
-
Temperature Control: The temperature is a critical parameter. At lower temperatures, ether formation is favored. At higher temperatures, elimination to form an alkene becomes a significant side reaction.
Caption: DMBSA-catalyzed synthesis of symmetrical ethers.
Protocol 2: DMBSA-Catalyzed Synthesis of Symmetrical Ethers
Materials:
-
Primary or Secondary Alcohol (1.0 eq)
-
This compound (0.02 - 0.05 eq)
-
High-boiling, non-polar solvent (optional)
-
Distillation apparatus
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a stir bar and a distillation head, combine the alcohol and this compound.
-
Reaction: Heat the mixture gently with stirring. The target ether will often have a lower boiling point than the starting alcohol. The temperature should be carefully controlled to be just above the boiling point of the ether but below that of the alcohol, allowing the product to be distilled out as it forms, driving the equilibrium forward.
-
Collection: Collect the distillate, which will contain the ether and potentially some unreacted alcohol and water.
-
Workup:
-
Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any co-distilled acid catalyst.
-
Separate the organic layer and wash with brine.
-
-
Drying and Purification:
-
Dry the ether over anhydrous Na₂SO₄.
-
Self-Validation Check: The final product should be clear and free of water droplets. A final fractional distillation can be performed to obtain the pure ether. The identity and purity should be confirmed by NMR and GC analysis.
-
Conclusion
This compound is a powerful and highly effective strong acid catalyst for a range of essential organic transformations. Its excellent solubility in organic solvents and high acidity provide significant advantages over traditional inorganic acids, often leading to cleaner reactions, simpler workups, and higher yields. The detailed protocols provided herein serve as a practical guide for researchers to effectively implement DMBSA in their synthetic endeavors, from routine esterifications to more complex catalytic cycles. Proper safety precautions are paramount when handling this corrosive compound.
References
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). Cas 88-61-9, this compound. Retrieved from [Link]
- Google Patents. (n.d.). CN1721398A - Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts.
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Quantitative Analysis of 2,4-Dimethylbenzenesulfonic Acid: A Guide to Robust Analytical Methods
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 2,4-Dimethylbenzenesulfonic acid (DMBSA), an important organic acid used as a catalyst and counter-ion in various chemical and pharmaceutical processes.[1][2] Accurate quantification is critical for process control, quality assurance, and stability testing. We present detailed protocols for three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. This guide emphasizes the rationale behind methodological choices, offers step-by-step protocols, and includes validation insights to ensure data integrity and reliability.
Introduction: The Analytical Imperative for this compound
This compound (DMBSA), also known as 2,4-xylenesulfonic acid, is an aromatic sulfonic acid widely employed in organic synthesis and pharmaceutical manufacturing.[1][2] Its role as a strong acid catalyst is pivotal in numerous reactions.[1] Furthermore, its salts are sometimes used in drug formulations. The presence and concentration of residual DMBSA or its related impurities can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs). Therefore, robust and validated analytical methods are essential for its precise quantification in diverse matrices, from raw materials to finished products.
This document serves as a practical guide for scientists, providing a detailed examination of the primary chromatographic techniques for DMBSA analysis. We will explore the principles, protocols, and comparative advantages of HPLC-UV, LC-MS, and GC-MS.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the routine quantification of DMBSA. The method leverages the aromatic nature of the molecule, which allows for sensitive detection using UV spectroscopy.[2] A reversed-phase approach is typically effective, providing good retention and peak shape for this polar, acidic compound.[3]
Principle of Analysis
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. While DMBSA is quite polar, its retention can be effectively controlled by manipulating the mobile phase composition, particularly the organic modifier (e.g., acetonitrile) and pH. The addition of an acid to the mobile phase suppresses the ionization of the sulfonic acid group, leading to better retention and improved peak symmetry. The analyte is then quantified by its absorbance at a specific UV wavelength, typically in the 220-280 nm range.[2]
Experimental Protocol: HPLC-UV
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Phosphoric acid or Formic acid (for MS compatibility).[3]
-
This compound reference standard.
Protocol Steps:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 30:70 v/v) containing 0.1% Phosphoric Acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of DMBSA reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing DMBSA.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (30:70) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm[2]
-
-
Analysis and Quantification:
-
Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Determine the concentration of DMBSA in the samples using the linear regression equation from the calibration curve.
-
Workflow and Validation
The following diagram illustrates the general workflow for the HPLC-UV analysis of DMBSA.
Caption: HPLC-UV workflow for DMBSA quantification.
A validated method ensures reliable results.[4][5] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Confirms a proportional relationship between concentration and response.[4] |
| Accuracy | 98.0% - 102.0% Recovery | Measures the closeness of the test results to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | Assesses the consistency of results for multiple measurements of the same sample. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration that can be quantified with acceptable precision and accuracy.[4] |
| Specificity | Analyte peak is well-resolved from other components | Ensures the method measures only the intended analyte without interference. |
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex matrices, LC-MS is the method of choice. It combines the separation power of HPLC with the definitive identification capabilities of mass spectrometry.
Principle of Analysis
After chromatographic separation, the analyte enters the mass spectrometer's ion source. For DMBSA, Electrospray Ionization (ESI) in negative mode is highly effective. The sulfonic acid group readily deprotonates to form the [M-H]⁻ ion.[2][6] For DMBSA (C₈H₁₀O₃S, MW 186.23 g/mol ), this corresponds to a mass-to-charge ratio (m/z) of 185.03.[6] By monitoring this specific ion (Selected Ion Monitoring, SIM), the method achieves exceptional selectivity and sensitivity, minimizing interference from matrix components.
Experimental Protocol: LC-MS
Instrumentation and Reagents:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Triple Quadrupole mass spectrometer).
-
All reagents as per the HPLC-UV method, but with MS-compatible mobile phase modifiers (e.g., 0.1% Formic Acid instead of Phosphoric Acid).
Protocol Steps:
-
LC and Standard/Sample Preparation: Follow the steps outlined in the HPLC-UV protocol (2.2), but use 0.1% Formic Acid in the mobile phase.
-
Chromatographic and MS Conditions:
-
LC Conditions: Similar to the HPLC-UV method, but may use a shorter column or faster flow rate for UPLC systems.
-
Ionization Mode: ESI Negative
-
Monitored Ion (SIM): m/z 185.03 for [M-H]⁻
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow & Temp: Optimize for the specific instrument.
-
-
Analysis and Quantification:
-
Generate a calibration curve using the peak area of the m/z 185.03 ion from the standard injections.
-
Quantify DMBSA in samples against this curve.
-
Workflow Diagram
Caption: LC-MS workflow for highly sensitive DMBSA analysis.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
Due to the non-volatile and highly polar nature of sulfonic acids, direct analysis by GC is not feasible. However, GC-MS can be a powerful tool after converting DMBSA to a volatile derivative.[7][8] This approach is particularly useful for confirming identity and for analyzing certain types of impurities, such as sulfonic acid esters, which are of concern as potential genotoxic impurities.[9]
Principle of Analysis
The core of this method is the derivatization step, where the acidic proton of the sulfonic acid group is replaced with a nonpolar group, typically through esterification (e.g., methylation). This reaction creates a more volatile and thermally stable compound suitable for GC analysis. The derivatized DMBSA is then separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and a characteristic fragmentation pattern for unambiguous identification.
Experimental Protocol: GC-MS
Instrumentation and Reagents:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Derivatizing agent (e.g., Diazomethane or Trimethylsilyldiazomethane). (Caution: These are hazardous reagents and must be handled with extreme care in a fume hood by trained personnel).
-
Appropriate solvents (e.g., Methanol, Diethyl ether).
-
DMBSA reference standard.
Protocol Steps:
-
Standard and Sample Preparation:
-
Prepare a stock solution of DMBSA in a suitable solvent like methanol.
-
Prepare sample solutions similarly.
-
-
Derivatization (Example: Methylation):
-
Transfer an aliquot of the standard or sample solution to a reaction vial.
-
Carefully add the methylating agent (e.g., an ethereal solution of diazomethane) dropwise until a persistent yellow color indicates the reaction is complete.
-
Allow the reaction to proceed for 10-15 minutes.
-
Gently bubble nitrogen through the solution to remove excess reagent. The sample is now ready for injection.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Splitless.
-
Oven Program: Start at 70 °C, hold for 2 min, then ramp at 15 °C/min to 300 °C, and hold for 5 min.[9]
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Analysis and Quantification:
-
Identify the peak for methyl 2,4-dimethylbenzenesulfonate based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared from derivatized standards.
-
Workflow Diagram
Caption: GC-MS workflow, including the critical derivatization step.
Method Comparison and Selection
Choosing the appropriate analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
| Feature | HPLC-UV | LC-MS | GC-MS (with Derivatization) |
| Principle | Reversed-phase chromatography with UV detection | LC separation with mass spectrometric detection | GC separation of volatile derivative with MS detection |
| Sensitivity | Moderate (µg/mL range) | High to Very High (ng/mL to pg/mL range) | High |
| Selectivity | Good | Excellent | Excellent |
| Sample Prep | Simple (dissolve and filter) | Simple (dissolve and filter) | Complex (requires chemical derivatization) |
| Analysis Time | Fast | Fast to Moderate | Moderate |
| Cost | Low | High | Moderate |
| Best For | Routine QC, assay, content uniformity | Trace analysis, impurity profiling, complex matrices | Confirmatory analysis, analysis of volatile impurities |
Conclusion
The quantification of this compound can be successfully achieved using several chromatographic techniques. HPLC-UV offers a robust, cost-effective solution for routine quality control. For applications demanding higher sensitivity and specificity, LC-MS provides unparalleled performance, particularly for trace-level detection in complex samples. While requiring a more involved sample preparation step, GC-MS serves as an excellent confirmatory method and is well-suited for analyzing related volatile impurities. The selection of the optimal method should be guided by the analytical objective, required sensitivity, and the nature of the sample matrix. Proper method validation in accordance with ICH guidelines is paramount to ensuring the generation of accurate, reliable, and defensible data in a regulated environment.[5][10]
References
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D. K. Rohrbaugh, E. W. Sarver, Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention, Rapid Communications in Mass Spectrometry, 2005. [Link]
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SIELC Technologies, this compound, 2018. [Link]
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J. J. Kirkland, Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives, Analytical Chemistry, 1960. [Link]
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-
Shimadzu, Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients, Application Data Sheet No.18B. [Link]
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ResearchGate, Analysis of sulfonic acids anionic surfactant by gas chromatography/mass spectrometry, 2007. [Link]
-
Waters Corporation, Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]
-
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-
Trends in Sciences, Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride, 2023. [Link]
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-
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Application Note: A Robust Ion-Pair HPLC Method for the Quantitative Analysis of 2,4-Dimethylbenzenesulfonic Acid
Abstract
This application note presents a detailed, validated ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method for the quantitative analysis of 2,4-Dimethylbenzenesulfonic acid (DMBSA). Also known as 2,4-xylenesulfonic acid, this compound is a strong organic acid utilized as a catalyst and intermediate in various chemical and pharmaceutical manufacturing processes.[1] The accurate determination of its purity and concentration is critical for quality control and reaction monitoring. This guide provides a comprehensive protocol, explains the scientific rationale behind the methodological choices, and adheres to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction and Scientific Rationale
This compound is an aromatic sulfonic acid characterized by its strong acidic nature and high polarity.[1] These properties present a challenge for traditional reversed-phase HPLC, where highly polar analytes often exhibit poor retention on non-polar stationary phases like C18, leading to elution near the solvent front and inadequate separation from other polar impurities.
To overcome this, the presented method employs ion-pair chromatography. This technique introduces an ion-pairing reagent into the mobile phase, which is a large ionic molecule with a charge opposite to that of the analyte.[2] In this case, a cationic ion-pairing reagent, Tetrabutylammonium (TBA), is used. The TBA cation forms a neutral ion-pair with the anionic sulfonate group of DMBSA. This newly formed complex is significantly more hydrophobic than the free sulfonate, allowing for enhanced retention and improved separation on a reversed-phase column.
The choice of a photodiode array (PDA) detector is based on the UV-absorbing properties of the benzene ring chromophore in the DMBSA molecule. The primary absorption for DMBSA occurs in the UV region between 200-280 nm.[3] For optimal sensitivity in quantitative analysis, a wavelength of 220 nm is selected.[3]
Experimental Workflow and Causality
The entire analytical process, from sample preparation to data analysis, is designed to ensure accuracy, precision, and reliability. The following diagram illustrates the logical flow of the protocol.
Sources
Application Note: Comprehensive Spectroscopic Characterization of 2,4-Dimethylbenzenesulfonic Acid by NMR and Mass Spectrometry
Introduction
2,4-Dimethylbenzenesulfonic acid (DMBSA) is a significant aromatic sulfonic acid utilized across various sectors of the chemical industry, including as a catalyst in organic synthesis and as a component in the formulation of electrolytes for fuel cells.[1] Its efficacy and reactivity are intrinsically linked to its precise molecular structure. Therefore, unambiguous characterization is a critical quality control and research parameter for scientists and professionals in drug development and material science.
This application note provides a detailed guide to the structural elucidation of this compound using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present optimized protocols, explain the rationale behind experimental choices, and detail the expected spectral features to ensure accurate and reproducible characterization.
Molecular Structure and Properties
This compound possesses the molecular formula C₈H₁₀O₃S and a molecular weight of approximately 186.23 g/mol .[1][2] The molecule consists of a benzene ring substituted with two methyl groups at the 2 and 4 positions and a sulfonic acid group at the 1 position. This substitution pattern dictates its chemical behavior and spectroscopic signature.[3] DMBSA is a strong organic acid, highly soluble in water and other polar solvents, a property conferred by the polar sulfonic acid group.[1][4]
Below is a diagram illustrating the molecular structure of this compound with IUPAC numbering for the aromatic protons.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3]
¹H NMR Spectroscopy: Protocol and Expected Data
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.
Protocol for ¹H NMR Sample Preparation and Acquisition:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound. This concentration range is optimal for achieving a good signal-to-noise ratio in a reasonable time.[5][6]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices due to the high solubility of DMBSA.[3] The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., the sulfonic acid proton).
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.[6]
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard can be added. For D₂O, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is a suitable choice.[5]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters for a ¹H spectrum are generally sufficient.
Expected ¹H NMR Spectral Data:
The ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic and methyl protons. The electron-withdrawing nature of the sulfonic acid group and the electron-donating nature of the methyl groups influence the chemical shifts of the aromatic protons.[3]
| Proton Assignment | Expected Chemical Shift (ppm) in D₂O | Expected Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Integration |
| Aromatic H (ortho to -SO₃H) | ~7.77 | ~7.63 | d | 1H |
| Aromatic H (para to -SO₃H) | ~7.17 | ~6.99 | d | 1H |
| Aromatic H (ortho to -CH₃) | ~7.15 | ~6.96 | s | 1H |
| Methyl H (at C2) | ~2.60 | ~2.50 | s | 3H |
| Methyl H (at C4) | ~2.31 | ~2.25 | s | 3H |
Table 1: Predicted ¹H NMR chemical shifts for this compound. Data sourced from ChemicalBook.[3][7]
¹³C NMR Spectroscopy: Protocol and Expected Data
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.
Protocol for ¹³C NMR Sample Preparation and Acquisition:
-
Sample Weighing: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a higher sample concentration is required. Use 20-50 mg of this compound.[5][6]
-
Solvent and Preparation: Follow the same dissolution and filtration steps as for ¹H NMR sample preparation.
-
Data Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon.
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will show eight distinct signals corresponding to the six aromatic carbons and the two methyl carbons. The carbon attached to the sulfonic acid group will be the most downfield-shifted aromatic carbon.[1]
| Carbon Assignment | Expected Chemical Shift Range (ppm) |
| Aromatic C (attached to -SO₃H) | 140-150 |
| Aromatic C (quaternary, attached to -CH₃) | 135-145 |
| Aromatic C (tertiary) | 120-135 |
| Methyl C | 15-25 |
Table 2: Expected ¹³C NMR chemical shift ranges for this compound.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns.[1]
Electrospray Ionization (ESI) Mass Spectrometry
For a polar and non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a highly suitable technique.[3][8] Given the acidic nature of the sulfonic acid group, negative ion mode ESI is preferred, as it readily forms the [M-H]⁻ ion.[8][9]
Protocol for LC-ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system for reverse-phase HPLC, such as an acetonitrile/water mixture.[10] For MS-compatible analysis, replace any non-volatile acids like phosphoric acid in the mobile phase with formic acid.[10]
-
LC Separation (Optional but Recommended): Use a C18 reverse-phase column for chromatographic separation to ensure sample purity before introduction into the mass spectrometer.[2]
-
MS Acquisition:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Full Scan Analysis: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the deprotonated molecule, [M-H]⁻.
-
Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment by selecting the [M-H]⁻ ion (m/z 185.03) and subjecting it to collision-induced dissociation (CID).
-
Expected Mass Spectrometry Data:
-
Molecular Ion: In negative ion mode ESI, the deprotonated molecule [M-H]⁻ will be observed at an m/z of approximately 185.03.[2]
-
Fragmentation Pattern: The fragmentation of aromatic sulfonic acids is well-characterized.[1][8] The primary fragmentation pathways for the [M-H]⁻ ion of this compound are:
The following diagram illustrates the key fragmentation pathway for this compound in negative ion mode ESI-MS/MS.
Caption: Primary fragmentation pathway of this compound in ESI-MS/MS.
Summary of Characterization Data
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Aromatic Protons | Multiplet patterns between 6.9 and 7.8 ppm |
| Methyl Protons | Two singlets around 2.3-2.6 ppm | |
| ¹³C NMR | Aromatic Carbons | Signals between 120-150 ppm |
| Methyl Carbons | Signals between 15-25 ppm | |
| ESI-MS (-) | Precursor Ion [M-H]⁻ | m/z 185.03 |
| ESI-MS/MS (-) | Major Fragment | m/z 121 (Loss of SO₂) |
Table 3: Summary of key spectroscopic data for the characterization of this compound.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive framework for the structural characterization of this compound. The detailed protocols and expected spectral data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals, enabling confident identification and quality assessment of this important chemical compound. Adherence to the described methodologies will ensure the generation of high-quality, reproducible data critical for research and industrial applications.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Solubility of Things. (n.d.). This compound. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Zwiener, C., Glauner, T., & Frimmel, F. H. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Chromatography A, 970(1-2), 113-123. [Link]
-
Sun, W., Wang, Y., & Li, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393. [Link]
-
Jiao, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(5), 841-848. [Link]
-
ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]
-
Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 659. [Link]
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Weizmann Institute of Science. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]
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University of Cambridge. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
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University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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2,4-Dimethylbenzenesulfonic acid as a surfactant in industrial applications
An Application Guide to 2,4-Dimethylbenzenesulfonic Acid as a High-Performance Surfactant in Industrial Formulations
Introduction: Beyond Conventional Surfactancy
This compound, commonly known in its salt form as Sodium Xylene Sulfonate (SXS), is a powerful amphiphilic compound that holds a unique position in the arsenal of formulation scientists.[1] While structurally similar to traditional surfactants, its primary role in industrial applications is not as a primary detergent but as a hydrotrope . A hydrotrope is a specialized compound that enhances the aqueous solubility of poorly soluble or hydrophobic substances.[2] Unlike typical surfactants, which form well-defined micelles above a distinct critical micelle concentration (CMC), hydrotropes like this compound function through a different, more complex mechanism, often described as a step-wise self-aggregation process.[2][3]
This key difference is fundamental to its utility. It acts as a "coupling agent" or "solubilizer," enabling the creation of stable, homogenous, and highly concentrated liquid formulations that would otherwise be impossible due to the immiscibility of their components.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, mechanism of action, and detailed application protocols for leveraging this compound in complex industrial systems.
Physicochemical and Performance Characteristics
The efficacy of this compound (and its sodium salt) stems from its specific molecular structure: a hydrophobic aromatic ring with two methyl groups, and a highly hydrophilic sulfonic acid group.[1][6] This structure dictates its behavior in aqueous solutions.
| Property | Value / Description | Source(s) |
| Chemical Name | This compound | [7] |
| Synonyms | 2,4-Xylenesulfonic acid, m-Xylene-4-sulfonic acid | [7] |
| CAS Number | 88-61-9 | [7] |
| Molecular Formula | C₈H₁₀O₃S | [7] |
| Molecular Weight | 186.23 g/mol | [7] |
| Appearance | White to off-white crystalline solid in pure acid form.[8] Commercially often supplied as a 40% aqueous solution of its sodium salt (Sodium Xylene Sulfonate), which is a colorless to light yellow liquid.[9][10] | |
| Solubility | Highly soluble in water; also soluble in various organic solvents.[8][11] | |
| Primary Function | Hydrotrope, Solubilizer, Coupling Agent, Viscosity Reducer, Cloud Point Modifier.[2][5] | |
| Critical Concentration | Does not exhibit a sharp Critical Micelle Concentration (CMC). Instead, functions above a Minimum Hydrotrope Concentration (MHC) , where solute solubility significantly increases.[2][12] | |
| Estimated HLB | The Hydrophilic-Lipophilic Balance (HLB) scale suggests a value in the range of 16-18 for solubilizing agents and hydrotropes.[13] |
Comparative Analysis: Sodium Xylene Sulfonate vs. Sodium Cumene Sulfonate
In industrial practice, the choice of hydrotrope often comes down to a comparison between Sodium Xylene Sulfonate (SXS) and Sodium Cumene Sulfonate (SCS). While both are effective, they present a trade-off between performance and cost.
| Feature | Sodium Xylene Sulfonate (SXS) | Sodium Cumene Sulfonate (SCS) | Source(s) |
| Structure | Benzene ring with two methyl groups and a sulfonate group. | Benzene ring with an isopropyl group and a sulfonate group. | [12] |
| Efficacy | Widely used and highly effective hydrotrope. | Generally considered a more effective hydrotrope; can achieve formulation stability at lower concentrations. | [10][14] |
| Cost | Typically more economical. | Often priced higher than SXS. | [14] |
| Low-Temp Stability | May require higher concentrations (e.g., 6%) to maintain stability in certain formulations after freeze/thaw cycles. | Can maintain stability at lower concentrations (e.g., 4%) under the same conditions. | [10] |
| Foaming | May slightly affect the foaming properties of a formulation. | Generally does not contribute to foam creation, making it ideal for low-foam applications. | [14] |
| Common Use Case | A robust, cost-effective choice for a wide range of applications, including mass-market products.[14] | Preferred for high-performance or highly concentrated formulations where maximum stability is critical.[14][15] |
Mechanism of Action: The Hydrotropic Effect
The solubilizing action of this compound is distinct from the micellar encapsulation provided by traditional surfactants. The process is believed to involve a disruption of water's structure and the formation of loose, dynamic aggregates that can incorporate poorly soluble molecules.[3][12]
The key mechanistic steps are:
-
Self-Aggregation: Hydrotrope molecules begin to self-aggregate in a step-wise manner, without a sharp CMC. This aggregation is driven by interactions between the hydrophobic aromatic rings.
-
Water Structure Disruption: The presence of the hydrotrope at high concentrations alters the hydrogen-bonding network of water.
-
Solute Entrapment: These loose hydrotrope aggregates create "pockets" or environments that are more favorable for hydrophobic solute molecules than the surrounding bulk water, effectively entrapping them and increasing their apparent solubility.
Caption: Mechanism of Hydrotropic Solubilization.
Industrial Applications & Protocols
The primary industrial application of this compound (as sodium xylene sulfonate) is as a formulation aid in complex liquid products.
Key Applications Include:
-
Heavy-Duty Cleaners & Degreasers: To couple non-ionic surfactants and builders (e.g., silicates, phosphates) into a stable, concentrated solution.[16][17]
-
Laundry Detergents: To reduce viscosity and prevent phase separation in liquid laundry detergents, especially those with high active content.[2]
-
Dishwashing Liquids: To ensure clarity and stability, and to control viscosity.[2]
-
Personal Care Products: Used in shampoos and liquid soaps to solubilize fragrances and other components, ensuring a clear and stable final product.[2]
-
Metalworking Fluids: As a component of emulsifier packages for creating stable oil-in-water emulsions.
Protocol 1: Preparation of a Heavy-Duty Alkaline Cleaner Concentrate
This protocol details the formulation of a concentrated, alkaline liquid cleaner, where sodium xylene sulfonate is critical for ensuring the stability and clarity of the final product.
Objective: To prepare a stable, single-phase cleaner by using sodium xylene sulfonate to couple surfactants and alkaline builders.
Materials:
-
Deionized Water
-
Sodium Metasilicate Pentahydrate
-
Potassium Hydroxide (45% solution)
-
Sodium Xylene Sulfonate (40% solution)
-
Non-ionic Surfactant (e.g., C9-11 Pareth-8 or similar)
-
Chelating Agent (e.g., Tetrasodium EDTA, 40% solution)
-
Overhead Mixer
-
Beakers and Graduated Cylinders
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.
Methodology:
-
Initial Charge: To a suitable mixing vessel, add 65.0% of the total formula weight of deionized water. Begin moderate agitation with the overhead mixer.
-
Builder Dissolution: Slowly add 5.0% sodium metasilicate pentahydrate to the vortex. Continue mixing until fully dissolved. Causality Note: Adding builders to water first is crucial as their dissolution can be exothermic and requires sufficient water for hydration.
-
Alkalinity Adjustment: Carefully add 10.0% potassium hydroxide (45% solution). The solution may warm up; ensure mixing is adequate to dissipate heat.
-
Chelant Addition: Add 5.0% tetrasodium EDTA solution. This will bind hard water ions and prevent precipitation of salts.
-
Hydrotrope Addition (Key Step): Slowly add 10.0% sodium xylene sulfonate (40% solution). Mix until the solution is uniform. Causality Note: The hydrotrope is added before the primary surfactant to prepare the aqueous phase, making it more receptive to the organic components and preventing gelling or phase separation.
-
Surfactant Addition: Slowly add 5.0% of the non-ionic surfactant. The viscosity may increase initially. Continue mixing until the solution is completely clear and homogenous.
-
Final Adjustments: Adjust to 100% with the remaining deionized water. Mix for a final 15 minutes.
Validation & Quality Control:
-
Clarity: The final product should be a clear, single-phase liquid.
-
Cloud Point: Determine the temperature at which the solution becomes hazy upon heating. A higher cloud point indicates better temperature stability.
-
Freeze-Thaw Stability: Subject the formulation to three cycles of freezing (-10°C for 12 hours) and thawing (25°C for 12 hours). The formulation should return to a clear, single-phase state without precipitation.[10]
Caption: General Workflow for Cleaner Formulation.
Protocol 2: Determination of Minimum Hydrotrope Concentration (MHC)
This protocol provides a method to determine the minimum concentration of this compound required to solubilize a specific amount of a water-insoluble compound (e.g., an oil, fragrance, or another surfactant).
Objective: To identify the MHC of sodium xylene sulfonate for a target insoluble compound, allowing for optimized and cost-effective formulations.
Materials:
-
Sodium Xylene Sulfonate (40% solution)
-
Target insoluble compound (e.g., Limonene as a model fragrance oil)
-
Deionized Water
-
A series of 100 mL volumetric flasks or glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
Methodology:
-
Prepare Stock Solutions: Prepare a series of aqueous solutions of sodium xylene sulfonate at different concentrations (e.g., 2%, 4%, 6%, 8%, 10%, 12%, 15% w/w).
-
Add Solute: To 100g of each hydrotrope solution, add a fixed amount of the target insoluble compound (e.g., 2.0g of Limonene).
-
Equilibration: Vigorously stir each solution at a constant temperature (e.g., 25°C) for 1 hour to allow for equilibration.
-
Observation: After stirring, allow the samples to stand for at least 4 hours (or overnight for best results).
-
Identify MHC: Observe the samples visually. The Minimum Hydrotrope Concentration (MHC) is the lowest concentration of sodium xylene sulfonate that results in a completely clear, single-phase solution with no visible oil droplets or phase separation.[12]
-
Data Plotting (Optional): For a more quantitative analysis, the amount of solubilized oil can be measured (e.g., by extracting the undissolved portion and measuring the difference). A plot of solubilized oil vs. hydrotrope concentration will show a distinct inflection point at the MHC.
Self-Validation: The experiment should include a control sample (0% hydrotrope) which should show complete phase separation. The results should be reproducible across multiple runs. This MHC value is critical for avoiding under-use (leading to instability) or over-use (increasing cost unnecessarily).
Caption: Workflow for Determining Minimum Hydrotrope Concentration (MHC).
Safety and Handling
This compound is a strong organic acid and must be handled with care.[1] Its commercially available salt, sodium xylene sulfonate, is less hazardous but still requires appropriate precautions.
-
Hazard Classification: The acid form is corrosive and can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat or protective clothing when handling the concentrated acid or its solutions.
-
Handling: Use in a well-ventilated area. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.
Always consult the Safety Data Sheet (SDS) for the specific product being used before commencing any work.
References
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-
Hydrotrope. Wikipedia. [Link]
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Hard Surface Cleaner Formulations: Industrial & Institutional. Studylib. [Link]
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Study on oil/water interfacial tension of pentadecyl m-xylene sodium sulfonates. CNKI. [Link]
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The Hydrotrope Action of Sodium Xylenesulfonate on the Solubility of Lecithin. ResearchGate. [Link]
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What is Sodium Cumene Sulfonate : Everything you need to Know. (2024). Dolphin Pharmaceutical. [Link]
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ASTM D6173 Standard Test Method for Determination of Various Anionic Surfactant Actives by Potentiometric Titration. MaTestLab. [Link]
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D4251 Standard Test Method for Active Matter in Anionic Surfactants by Potentiometric Titration. ASTM International. [Link]
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ASTM D6174 Inorganic Sulfate in Surfactants by Potentiometric Lead Titration. Infinita Lab. [Link]
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Synthesis, Characterization and Surface Activity of Alkyl m-Xylene Sulfonate Isomers. ResearchGate. [Link]
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D6173 Standard Test Method for Determination of Various Anionic Surfactant Actives by Potentiometric Titration (Withdrawn 2023). ASTM International. [Link]
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SODIUM XYLENE SULFONATE. Ataman Kimya. [Link]
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I I Formularies Hard Surface Cleaning All Purpose Degreasers 110-12-003 US. Scribd. [Link]
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D4251-89(2009) - Standard Test Method for Active Matter in Anionic Surfactants by. iTeh Standards. [Link]
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Sodium xylene sulfonate - Description. Ce.Ca. Group. [Link]
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Hydrotropes: what they are and how to choose the best one. (2023). Macler Chemical Products Ltd. [Link]
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This compound. Solubility of Things. [Link]
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ADVANCED CLEANING PRODUCT FORMULATIONS. Noyes Publication. [Link]
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Hydrophilic–lipophilic balance. Wikipedia. [Link]
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NAXONATE® Hydrotrope. Nease Performance Chemicals. [Link]
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Simplifying Formulation in Hard Surface Cleaners. (2017). UL Prospector. [Link]
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Proposed Methods for Testing and Comparing the Emulsifying Properties of Proteins from Animal, Plant, and Alternative Sources. MDPI. [Link]
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Performance of Φ-Sulfo Fatty Methyl Ester Sulfonate Versus Linear Alkylbenzene Sulfonate, Secondary Alkane Sulfonate and α-Sulfo Fatty Methyl Ester Sulfonate. ResearchGate. [Link]
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This compound. PubChem. [Link]
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USING LINEAR ALKYL BENZENE SULFONATE TO REDUCE INTERFACIAL TENSION OF CRUDE OIL. ThaiScience. [Link]
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BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. Santos. [Link]
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Sodium Xylenesulfonate. PubChem. [Link]
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(PDF) Proposed Methods for Testing and Comparing the Emulsifying Properties of Proteins from Animal, Plant, and Alternative Sources. ResearchGate. [Link]
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Benzenesulfonic acid, 2,4-dimethyl-. US EPA. [Link]
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Surface-active and chemical properties of alkylbenzenesulfonic acid – nitric acid – water composites. Voronezh State University Scientific Journals. [Link]
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Application Notes and Protocols: The Strategic Use of 2,4-Dimethylbenzenesulfonic Acid in the Synthesis of Dyes and Pharmaceuticals
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,4-Dimethylbenzenesulfonic acid (also known as p-Xylenesulfonic acid) as a catalyst in the synthesis of dyes and pharmaceuticals. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, field-tested protocols for its use, and offer a comparative analysis against other common acid catalysts. This guide is designed to blend theoretical principles with practical, actionable methodologies to empower your research and development endeavors.
Introduction: Unveiling the Potential of this compound
This compound (DMBSA) is a strong organic acid belonging to the family of arylsulfonic acids.[1] Structurally similar to the widely used p-toluenesulfonic acid (p-TSA), DMBSA distinguishes itself with an additional methyl group on the aromatic ring.[1] This seemingly minor structural modification imparts unique physical properties, most notably an enhanced solubility in a broader range of organic solvents, making it a versatile and often superior catalyst in specific synthetic contexts.[1][2]
As a strong Brønsted-Lowry acid, DMBSA readily donates a proton to initiate a wide array of acid-catalyzed reactions, including esterification, condensation, and Friedel-Crafts type reactions, which are fundamental to the synthesis of many dyes and pharmaceutical intermediates.[2][3] Its solid, non-corrosive nature (compared to mineral acids like sulfuric acid) simplifies handling and reaction work-up, aligning with the principles of green chemistry.
This guide will explore the practical applications of DMBSA, providing detailed protocols for the synthesis of a xanthene dye and a pharmaceutical intermediate, and will elucidate the rationale for choosing DMBSA over other acid catalysts.
Application in Dye Synthesis: Catalyzing the Formation of Xanthene Dyes
Xanthene dyes, a class of triarylmethane dyes, are renowned for their vibrant colors and fluorescent properties.[4] Their synthesis often involves the acid-catalyzed condensation of a phenol derivative with an anhydride. While strong mineral acids are effective, they can lead to charring and unwanted side reactions. Arylsulfonic acids offer a milder, more controlled alternative.
Mechanism of Catalysis in Fluorescein Synthesis
The synthesis of fluorescein from resorcinol and phthalic anhydride is a classic example of a Friedel-Crafts acylation reaction. This compound catalyzes this reaction by protonating a carbonyl oxygen of phthalic anhydride. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the electron-rich resorcinol ring. A second intramolecular Friedel-Crafts acylation followed by dehydration leads to the formation of the characteristic xanthene core.
Diagram 1: Catalytic Role of this compound in Fluorescein Synthesis
Caption: A typical experimental workflow for ester synthesis using DMBSA.
Protocol: Synthesis of Benzocaine (Ethyl 4-aminobenzoate) via Fischer Esterification
Benzocaine is a topical anesthetic commonly synthesized via the Fischer esterification of 4-aminobenzoic acid with ethanol. This protocol utilizes this compound as the catalyst.
Materials:
-
4-Aminobenzoic acid (1.37 g, 10 mmol)
-
Absolute ethanol (20 mL)
-
This compound (0.19 g, 1 mmol)
-
Sodium carbonate solution (10% w/v)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask (50 mL) with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel, beakers, and filtration apparatus
Procedure:
-
Reaction Setup: In the 50 mL round-bottom flask, suspend 4-aminobenzoic acid in absolute ethanol. Add the this compound.
-
Heating and Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. Continue refluxing for 4-6 hours. The solid should dissolve as the reaction progresses.
-
Solvent Removal: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in 30 mL of dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel and wash it with 20 mL of 10% sodium carbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Wash with 20 mL of water, followed by 20 mL of brine.
-
Drying and Solvent Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Recrystallize the crude benzocaine from an ethanol/water mixture to obtain a pure white solid.
Expected Yield: 85-95%. Characterization: The product can be characterized by its melting point (88-90 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Safety and Handling
This compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is corrosive and can cause skin and eye irritation or burns. [5]Avoid inhalation of dust. In case of contact, rinse the affected area with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information before use.
Conclusion
This compound is a highly effective and versatile strong acid catalyst with significant potential in the synthesis of dyes and pharmaceuticals. Its enhanced solubility in organic solvents and ease of handling make it a valuable alternative to traditional catalysts like sulfuric acid and p-toluenesulfonic acid. The protocols provided in this guide demonstrate its practical application and are intended to serve as a foundation for further process development and optimization in your laboratory.
References
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Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
The Role of 2,4-Xylenesulfonic Acid in Advanced Chemical Synthesis. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Rhodamine B. Retrieved from [Link]
-
Melero, J. A., van Grieken, R., Morales, G., & Nuño, V. (2004). Friedel Crafts acylation of aromatic compounds over arenesulfonic containing mesostructured SBA-15 materials. Catalysis Communications, 5(2), 131-136. Retrieved from [Link]
-
YouTube. (2018, November 13). Friedel-Crafts Acylation. Professor Dave Explains. Retrieved from [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Rhodamine B. Retrieved from [Link]
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Application Notes and Protocols for Polymerization Reactions Catalyzed by 2,4-Dimethylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of 2,4-Dimethylbenzenesulfonic Acid in Polymer Synthesis
This compound (DMBSA), also known as m-xylene-4-sulfonic acid, is a strong organic acid that serves as a highly effective catalyst in a variety of polymerization reactions.[1] Its strong acidic nature, stemming from the electron-withdrawing sulfonyl group, allows it to act as a proton (H⁺) source, initiating and accelerating numerous acid-catalyzed polymerizations, including condensation, addition, and ring-opening reactions.[1] DMBSA's solubility in various organic solvents and its role as a functionalization agent to enhance polymer properties like moisture resistance and adhesion make it a versatile tool in polymer chemistry.[2][3]
This guide provides an in-depth exploration of the applications of DMBSA in polymerization, complete with detailed protocols, mechanistic insights, and data presentation to aid researchers in leveraging this catalyst for the synthesis of a wide range of polymeric materials.
I. Synthesis of Conductive Polymers: Polyaniline (PANI)
DMBSA plays a dual role in the synthesis of polyaniline, acting as both a catalyst for the oxidative polymerization of aniline and as a dopant to enhance the solubility and conductivity of the resulting polymer. While direct protocols for DMBSA are not extensively detailed in the literature, the following protocol is adapted from established procedures using structurally similar sulfonic acids like dodecylbenzene sulfonic acid (DBSA).[4][5][6]
Mechanistic Rationale
The polymerization of aniline is an oxidative process where the sulfonic acid protonates the aniline monomer, making it more susceptible to oxidation. The acid anion then acts as a counter-ion (dopant) in the final polymer chain, which is crucial for charge delocalization and, consequently, electrical conductivity.
Experimental Workflow: Synthesis of DMBSA-Doped Polyaniline
Caption: Workflow for the synthesis of DMBSA-doped polyaniline.
Protocol 1: Synthesis of Polyaniline (PANI) Doped with this compound
Materials:
-
Aniline (freshly distilled)
-
This compound (DMBSA)
-
Ammonium persulfate (APS)
-
Deionized water
-
Acetone
-
Methanol
Equipment:
-
Beakers and magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer-Dopant Complex Formation: In a 250 mL beaker, dissolve a specific molar ratio of DMBSA in deionized water with vigorous stirring. A common starting point is a 1:1 molar ratio of aniline to DMBSA. Slowly add the aniline monomer to the DMBSA solution while stirring. Continue stirring for 30 minutes to ensure the formation of the aniline-DMBSA complex.
-
Initiator Solution Preparation: In a separate beaker, dissolve ammonium persulfate (APS) in deionized water. A typical molar ratio of aniline to APS is 1:1.
-
Polymerization: Cool both the aniline-DMBSA complex solution and the APS solution in an ice bath to 0-5 °C. Slowly add the APS solution dropwise to the aniline-DMBSA solution with continuous stirring. The reaction mixture will gradually turn dark green, indicating the formation of polyaniline.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 2-4 hours to ensure complete polymerization.
-
Isolation and Purification: Precipitate the PANI-DMBSA by adding acetone to the reaction mixture. Filter the dark green precipitate using a Buchner funnel and wash it thoroughly with deionized water and then with methanol until the filtrate becomes colorless.
-
Drying: Dry the PANI-DMBSA powder in a vacuum oven at 60 °C for 24 hours.
Characterization: The resulting PANI-DMBSA can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the sulfonic acid dopant, and its conductivity can be measured using a four-point probe method.
Data Summary Table:
| Parameter | Value |
| Aniline:DMBSA Molar Ratio | 1:1 |
| Aniline:APS Molar Ratio | 1:1 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | >90% |
| Expected Conductivity | 10⁻² - 10⁰ S/cm |
II. Condensation Polymerization: Phenol-Formaldehyde Resins
DMBSA is an effective acid catalyst for the condensation polymerization of phenol and formaldehyde to produce novolac or resole resins, depending on the molar ratio of the reactants.[7] The strong acidity of DMBSA facilitates the electrophilic aromatic substitution reaction that drives the polymerization.
Mechanistic Rationale
In an acid-catalyzed system (for novolac resins), formaldehyde is protonated by DMBSA, forming a highly reactive carbocation. This carbocation then attacks the electron-rich phenol ring (primarily at the ortho and para positions) to form hydroxymethylphenol intermediates. These intermediates further react with other phenol molecules, eliminating water and forming methylene bridges to create the polymer chain.
Reaction Mechanism: Acid-Catalyzed Phenol-Formaldehyde Polymerization
Caption: Mechanism of acid-catalyzed phenol-formaldehyde polymerization.
Protocol 2: Synthesis of Novolac-Type Phenol-Formaldehyde Resin
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
This compound (DMBSA)
-
Toluene
-
Deionized water
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, condenser, and thermometer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, add phenol and a molar excess of formaldehyde (e.g., a phenol to formaldehyde molar ratio of 1:0.8).
-
Catalyst Addition: Add a catalytic amount of DMBSA to the reaction mixture. A typical catalyst loading is 0.1-0.5% by weight of the total reactants.
-
Reaction: Heat the mixture to 90-100 °C with continuous stirring. The reaction is exothermic, so careful temperature control is necessary. Maintain the reaction at this temperature for 2-3 hours.
-
Water Removal: After the initial reaction, switch to a Dean-Stark apparatus to remove the water of condensation azeotropically with toluene.
-
Polymer Isolation: Once the desired molecular weight is achieved (monitored by viscosity), cool the reaction mixture. The resulting novolac resin can be isolated by removing the toluene under reduced pressure.
-
Washing and Drying: The resin is then washed with hot water to remove any unreacted monomers and catalyst. Finally, the resin is dried in a vacuum oven.
Data Summary Table:
| Parameter | Value |
| Phenol:Formaldehyde Molar Ratio | 1:0.8 |
| DMBSA Catalyst Loading | 0.1-0.5 wt% |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 2-3 hours |
| Expected Product | Novolac Resin |
III. Ring-Opening Polymerization (ROP) of Cyclic Esters
DMBSA can be utilized as a catalyst for the ring-opening polymerization of cyclic esters like lactide to produce biodegradable polyesters such as poly(lactic acid) (PLA).[8] The strong acidity of DMBSA facilitates the protonation and subsequent nucleophilic attack on the cyclic monomer.
Mechanistic Rationale
The carbonyl oxygen of the cyclic ester is protonated by DMBSA, which activates the carbonyl group towards nucleophilic attack by an initiator (e.g., an alcohol) or the hydroxyl end-group of a growing polymer chain. This leads to the opening of the ring and the propagation of the polymer chain.
Protocol 3: Ring-Opening Polymerization of L-Lactide
Materials:
-
L-Lactide (recrystallized)
-
This compound (DMBSA)
-
Anhydrous toluene
-
Initiator (e.g., benzyl alcohol)
-
Methanol
Equipment:
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
-
Glove box (for handling anhydrous reagents)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of L-lactide and anhydrous toluene.
-
Initiator and Catalyst Addition: Add the initiator (e.g., benzyl alcohol) and a catalytic amount of DMBSA. The monomer-to-initiator ratio will determine the target molecular weight of the polymer. The catalyst loading can be in the range of 0.1-1 mol% relative to the monomer.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with stirring. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination and Isolation: Once the desired conversion is reached, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of cold methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with methanol, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
Data Summary Table:
| Parameter | Value |
| Monomer:Initiator Ratio | 100:1 (for example) |
| DMBSA Catalyst Loading | 0.1-1 mol% |
| Reaction Temperature | 100-130 °C |
| Reaction Time | 4-24 hours (depending on temperature and catalyst loading) |
| Expected Polymer | Poly(L-lactic acid) (PLLA) |
IV. Conclusion
This compound is a potent and versatile catalyst for a range of polymerization reactions. Its strong acidity enables the efficient synthesis of conductive polymers, condensation polymers like phenol-formaldehyde resins, and biodegradable polyesters through ring-opening polymerization. The protocols provided herein offer a foundation for researchers to explore the utility of DMBSA in their polymer synthesis endeavors. Careful control of reaction parameters such as monomer-to-catalyst ratio, temperature, and reaction time is crucial for achieving polymers with desired properties.
References
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022, May 31). Surface Modification of γ-Al2O3 Nanoparticles Using Conductive Polyaniline Doped by Dodecylbenzene Sulfonic Acid. Retrieved from [Link]
-
Iptek ITS. (n.d.). Synthesis of Polystyrene Sulfonate and Its Characterization as a Polymer Electrolyte Membrane. Retrieved from [Link]
-
YouTube. (2021, February 1). Preparation of Phenol Formaldehyde Resin. Retrieved from [Link]
-
ACS Figshare. (n.d.). Ring-Opening Polymerization of l-Lactide Catalyzed by an Organocatalytic System Combining Acidic and Basic Sites. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Ring-Opening Polymerization of L-Lactide Catalyzed by an Organocatalytic System Combining Acidic and Basic Sites. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Polyaniline synthesized with functionalized sulfonic acids for blends manufacture. Retrieved from [Link]
-
ScienceOpen. (n.d.). Polyaniline synthesized with functionalized sulfonic acids for blends manufacture. Retrieved from [Link]
-
YouTube. (2025, May 8). How Is Phenol-Formaldehyde Resin Synthesized? - Chemistry For Everyone. Retrieved from [Link]
-
MDPI. (2022, July 23). Ring-Opening Polymerization of L-Lactide Catalyzed by Potassium-Based Complexes: Mechanistic Studies. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethylbenzenesulfonic Acid
Welcome to the technical support center for the synthesis of 2,4-Dimethylbenzenesulfonic acid (DMBSA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the sulfonation of m-xylene. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. We will delve into the formation of common byproducts and provide actionable strategies to minimize their presence, ensuring high yield and purity of your target compound.
Frequently Asked Questions (FAQs): Understanding Byproduct Formation
This section addresses the fundamental "what" and "why" of common impurities that can arise during the synthesis of this compound.
Question 1: What are the primary byproducts I should expect when synthesizing this compound from m-xylene?
Answer: The sulfonation of m-xylene is a classic electrophilic aromatic substitution reaction. While the primary product is this compound, several byproducts can form depending on the reaction conditions. The most common of these are:
-
Isomeric Dimethylbenzenesulfonic Acids: Primarily the 2,6- and 3,5-isomers.[1][2] The distribution of these isomers is highly dependent on reaction control.
-
Tetramethyldiphenyl Sulfones: These are a significant byproduct, especially under harsh reaction conditions, and can make the final product appear cloudy or oily.[3][4]
-
Polysulfonated Products: Such as 2,4-Dimethylbenzene-1,3-disulfonic acid, which can form if an excess of a strong sulfonating agent is used or at higher temperatures.[5]
-
Unreacted m-Xylene: Incomplete reaction will leave starting material in your product mixture.
Question 2: What is the mechanism behind the formation of tetramethyldiphenyl sulfones, and how can I prevent it?
Answer: Sulfone formation is a well-documented side reaction in aromatic sulfonation.[6][7] It is believed to occur when an intermediate of the sulfonation, such as a pyrosulfonic acid, or the product sulfonic acid itself, acts as an electrophile and attacks a second molecule of m-xylene. This is followed by the elimination of sulfuric acid to form the stable sulfone bridge.
The key to prevention lies in controlling the reaction conditions to favor the primary sulfonation pathway. A patented process for producing high-purity DMBSA highlights that maintaining a reaction temperature between 70-80°C and a sulfuric acid concentration of 70-80 wt% is critical for minimizing sulfone content to below 300-500 ppm.[3][4] Temperatures above 80°C significantly increase the rate of sulfone formation.[4]
Question 3: My product analysis shows multiple isomers. Why does this happen and how can I improve regioselectivity for the 2,4-isomer?
Answer: The sulfonation of m-xylene can yield different isomers due to the directing effects of the two methyl groups. The formation of the 2,4-isomer is kinetically favored, meaning it forms fastest under milder conditions.[2][5] However, other isomers, particularly the thermodynamically more stable 3,5-isomer, can be formed, especially at higher temperatures or with prolonged reaction times which allow for equilibration.[1][2]
To maximize the yield of the 2,4-isomer, the reaction should be run under kinetic control. This means using the lowest effective temperature and shortest possible reaction time to achieve high conversion of the starting material.
Troubleshooting Guide for DMBSA Synthesis
This guide links common experimental problems to their probable causes and provides validated solutions.
| Observation / Problem | Probable Cause(s) | Underlying Chemistry | Recommended Corrective Actions |
| Cloudy/Oily Product | High concentration of tetramethyldiphenyl sulfone byproducts.[4] | At elevated temperatures, the sulfonic acid product can react with unreacted m-xylene to form sulfones.[7] | Maintain a strict reaction temperature range of 70-80°C. Use a sulfuric acid concentration between 70-80 wt%.[4] Consider a continuous reaction setup if possible, as this has been shown to reduce sulfone formation.[4] |
| Low Yield of Desired Product | Reaction stalling due to dilution of the sulfonating agent; Isomerization to undesired products. | The sulfonation reaction produces one mole of water for every mole of sulfonic acid formed, which dilutes the sulfuric acid and can halt the reaction below a certain concentration threshold.[6][8] High temperatures can favor the formation of more stable but undesired isomers.[1] | Use a moderate excess of sulfuric acid (e.g., 1.3-1.9 molar equivalents) to compensate for dilution.[4] Alternatively, employ a method to remove water as it forms, such as azeotropic distillation.[9] Ensure the reaction temperature is controlled to prevent isomerization. |
| Poor Purity (Multiple Signals in NMR) | Presence of multiple isomers (e.g., 2,6- or 3,5-isomers); Polysulfonation. | Overly harsh conditions (high temperature, highly concentrated oleum, long reaction times) can lead to both isomerization and the addition of a second sulfonic acid group.[5] | Reduce reaction temperature and time. Use concentrated sulfuric acid instead of fuming sulfuric acid (oleum) if polysulfonation is a major issue. Carefully monitor the reaction progress to stop it upon completion. |
| Reaction Fails to Initiate or Proceeds Very Slowly | Insufficiently strong sulfonating agent; Low reaction temperature. | Aromatic sulfonation requires a potent electrophile (like SO₃ or its protonated form).[10] If the sulfuric acid is too dilute or the temperature too low, the activation energy for the reaction may not be overcome. | Confirm the concentration of your sulfuric acid. If using ~70-80% H₂SO₄, ensure the temperature is at least 70°C.[4] If a faster reaction is needed at lower temperatures, a stronger agent like fuming sulfuric acid could be used, but this increases the risk of byproducts.[11] |
Visualizing the Reaction and Troubleshooting Process
A clear understanding of the reaction pathways and a structured approach to problem-solving are essential for success.
Caption: Competing reaction pathways in the sulfonation of m-xylene.
Caption: A logical workflow for troubleshooting byproduct formation.
Optimized Protocol for High-Purity this compound
This protocol integrates best practices to minimize byproduct formation under laboratory conditions. It is designed to be self-validating by emphasizing control over the parameters that most directly impact purity.
Materials:
-
m-Xylene (Reagent Grade)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 53.1 g (0.5 mol) of m-xylene.
-
Preparation of Sulfonating Agent: In a separate beaker, carefully prepare a 78 wt% sulfuric acid solution by slowly adding 98% sulfuric acid to deionized water while cooling in an ice bath. You will need a total volume that contains approximately 83.4 g (0.85 mol) of H₂SO₄. This molar ratio of 1:1.7 (m-xylene:H₂SO₄) is chosen to drive the reaction to completion while minimizing excess acid.[4]
-
Addition of Sulfuric Acid: Place the m-xylene flask in a heating mantle and begin stirring. Slowly add the 78% sulfuric acid solution from the dropping funnel over 30 minutes. An exotherm will be observed.
-
Controlled Reaction: After the addition is complete, heat the reaction mixture to 75°C. Maintain this temperature (±2°C) for 3-5 hours. This temperature is critical to ensure a reasonable reaction rate while preventing the formation of sulfones and isomers.[3][4]
-
Monitoring the Reaction: The reaction can be monitored by taking small aliquots, quenching them in water, and analyzing the organic layer by GC to check for the disappearance of m-xylene.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of 200 g of crushed ice and 100 mL of cold deionized water.
-
Product Isolation: Very slowly and with vigorous stirring, pour the reaction mixture onto the ice-water slurry. The this compound will precipitate as a white solid as the solution cools and becomes more dilute.
-
Purification: Filter the solid product using a Buchner funnel. Wash the filter cake with a small amount of ice-cold water to remove any residual sulfuric acid. The product can be further purified by recrystallization from a minimal amount of hot water.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
References
- Google Patents. (1976). US3946037A - Sulfonation of aromatic compounds.
-
Rueggberg, W. H. C., Sauls, T. W., & Norwood, S. L. (1955). ON THE MECHANISM OF SULFONATION OF THE AROMATIC NUCLEUS AND SULFONE FORMATION. The Journal of Organic Chemistry, 20(4), 455-456. Retrieved from [Link]
-
Cerfontain, H., Lambrechts, H. J. P., & Schaasberg-Nienhuis, Z. R. H. (1982). Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o‐ and m‐xylene in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. Retrieved from [Link]
- Google Patents. (1958). US2848483A - Separation of xylenes.
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
-
Slideshare. (2018). Sulfonation of aromatic compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). ON THE MECHANISM OF SULFONATION OF THE AROMATIC NUCLEUS AND SULFONE FORMATION. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (1983). JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid.
-
ResearchGate. (n.d.). Aromatic sulfonation. Part 23: Sulfonation of p-xylene in aqueous sulfuric acid. Retrieved from [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
MDPI. (2023). A Comparative Study on ZrO2- and MgO-Based Sulfonic Acid Materials for the Reactive Adsorption of o-Xylene. Catalysts, 13(5), 856. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2006). CN1721398A - Process for synthesis of 2, 4-diamino benzene sulfonic acid and its sodium salts.
-
ScienceMadness Discussion Board. (2020). Separation of xylene isomers. Retrieved from [Link]
Sources
- 1. 3,5-dimethylbenzenesulfonic Acid | 18023-22-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 88-61-9 | Benchchem [benchchem.com]
- 4. JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3946037A - Sulfonation of aromatic compounds - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US2848483A - Separation of xylenes - Google Patents [patents.google.com]
- 9. chemithon.com [chemithon.com]
- 10. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 11. Buy this compound | 88-61-9 [smolecule.com]
Technical Support Center: Purification of 2,4-Dimethylbenzenesulfonic Acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and purification protocols for 2,4-Dimethylbenzenesulfonic acid (DMBSA). As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-tested advice to ensure the highest purity of DMBSA for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a dark, viscous oil. What are the likely impurities?
A1: The appearance of a dark, viscous oil suggests the presence of several common impurities. The most likely contaminants include residual sulfuric acid from the sulfonation reaction, water due to the hygroscopic nature of sulfonic acids, and byproducts such as tetramethyldiphenyl sulfones.[1] The dark color may also indicate the presence of polymeric or degradation products formed during the synthesis.
Q2: I'm observing poor crystal formation during recrystallization, or the product is "oiling out." What causes this?
A2: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue when purifying compounds with relatively low melting points or when the incorrect solvent system is used. For this compound, which has a melting point in the range of 58-64°C, this can be particularly problematic if the solution is supersaturated at a temperature above its melting point.[2] Rapid cooling can also contribute to this phenomenon by not allowing sufficient time for the ordered crystal lattice to form. Additionally, the presence of significant impurities can depress the melting point, exacerbating the issue.
Q3: What is the most effective method for assessing the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method for determining the purity of this compound.[3] A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid provides excellent resolution and quantification of the main compound and its impurities.[3] UV detection in the range of 220-280 nm is suitable for this aromatic compound.[2]
Q4: My purified this compound is difficult to handle due to its hygroscopic nature. How can I mitigate this?
A4: this compound is known to be hygroscopic, readily absorbing moisture from the atmosphere.[2] To minimize water absorption, handle the purified material in a controlled environment, such as a glove box or a desiccator. Store the final product in a tightly sealed container with a desiccant. For applications sensitive to water, azeotropic distillation with a solvent like toluene can be employed to remove residual moisture.
Purification Protocols
The primary method for purifying crude this compound is recrystallization. Below are detailed protocols for both single-solvent and two-solvent systems, followed by a guide for purity analysis via HPLC.
Recrystallization from Concentrated Aqueous Solution
This method is particularly effective for removing residual sulfuric acid, a common impurity from the synthesis process.[4]
Experimental Protocol:
-
Dissolution: In a fume hood, cautiously add the crude this compound to a minimal amount of hot, deionized water (approximately 80-90°C). Stir continuously until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath (0-4°C) will maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual water. For stringent dryness requirements, a subsequent azeotropic distillation with toluene may be necessary.
Diagram: Single-Solvent Recrystallization Workflow
Caption: Logical flow of the two-solvent recrystallization process.
Purity Analysis by HPLC
Instrumentation and Conditions:
| Parameter | Specification |
| Column | C18 Reverse-Phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) |
| Gradient | Isocratic or Gradient (e.g., 30:70 to 70:30 Acetonitrile:Water over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the purified this compound.
-
Dissolve the sample in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Action(s) |
| Low Yield | - Use of excessive solvent during dissolution.- Incomplete crystallization due to insufficient cooling.- Loss of product during washing. | - Use the minimum amount of hot solvent required for complete dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Wash crystals with a minimal amount of ice-cold solvent. |
| "Oiling Out" | - Cooling the solution too rapidly.- High concentration of impurities depressing the melting point.- Supersaturation at a temperature above the compound's melting point. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small amount of additional hot solvent to decrease the saturation point.- Try a different solvent system. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. |
| Hygroscopic Product | - Inherent property of this compound. | - Handle and store the purified product in a dry environment (desiccator or glove box).- Use a tightly sealed container for storage. |
References
-
SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts.
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2025, January 19). Recrystallization for foam like crystals. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Catalysis with 2,4-Dimethylbenzenesulfonic Acid
Welcome to the technical support center for 2,4-Dimethylbenzenesulfonic acid (DMBSA), also known as m-xylene-4-sulfonic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical advice on leveraging this versatile and robust acid catalyst. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about DMBSA, providing a foundational understanding of its properties and applications.
Q1: What is this compound (DMBSA) and why use it as a catalyst?
A1: this compound is a strong organic acid belonging to the aromatic sulfonic acid family.[1] It serves as an excellent Brønsted acid catalyst, providing a source of protons (H+) to accelerate a wide variety of organic reactions, including esterifications, alkylations, and deprotection steps.[1][2] Its key advantages over other common acids like sulfuric acid (H₂SO₄) or even p-toluenesulfonic acid (p-TsOH) include its solid, non-volatile nature (unlike H₂SO₄) and enhanced solubility in less polar organic solvents due to the two methyl groups on the benzene ring.[1]
Q2: How does the acidity of DMBSA compare to other common acid catalysts?
A2: DMBSA is a strong acid with a predicted pKa value of approximately -0.36.[2][3] This places its acidity in a range comparable to other strong mineral and organic acids, ensuring it is potent enough for most acid-catalyzed transformations. Its strong acidity stems from the electron-withdrawing sulfonic acid group, which effectively stabilizes the resulting conjugate base.[2][3]
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Formula | pKa (approx.) | Form (at STP) | Key Characteristics |
| This compound (DMBSA) | C₈H₁₀O₃S | -0.36 | White Crystalline Solid | Good solubility in organic solvents, less corrosive than mineral acids.[1][4] |
| p-Toluenesulfonic Acid (p-TsOH) | C₇H₈O₃S | -2.8 | White Crystalline Solid | Widely used, well-characterized, stable solid.[1][5] |
| Sulfuric Acid | H₂SO₄ | -3.0 | Corrosive Liquid | Highly effective but can cause charring and side reactions; difficult to remove.[1][6] |
| Hydrochloric Acid | HCl | -6.3 | Corrosive Gas/Aq. Soln. | Volatile, which can be an advantage for removal but a disadvantage for maintaining catalyst concentration. |
Q3: What are the primary applications of DMBSA in a research or drug development setting?
A3: DMBSA is highly versatile. Its most common applications include:
-
Esterification: Catalyzing the reaction between carboxylic acids and alcohols to form esters.[1]
-
Alkylation: Used in Friedel-Crafts type alkylations of aromatic compounds.[5]
-
Heterocycle Synthesis: Facilitating condensation reactions for the synthesis of complex molecules like pyran derivatives.[2]
-
Protecting Group Chemistry: Catalyzing the addition and removal of acid-labile protecting groups, a critical step in multi-step synthesis.[1]
Q4: What are the key safety and handling considerations for DMBSA?
A4: DMBSA is a corrosive solid.[7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It is hygroscopic and will absorb moisture from the air.[4] Store it in a tightly sealed container in a cool, dry place. In case of skin contact, wash immediately and thoroughly with water.
Section 2: Troubleshooting Guide for DMBSA-Catalyzed Reactions
This section provides solutions to specific problems you may encounter during your experiments. The format follows a logical progression from problem identification to root cause analysis and finally, a validated solution.
Problem Area 1: Low or No Conversion of Starting Material
Q: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I fix it?
A: This is a common issue in acid catalysis, often stemming from catalyst deactivation, insufficient driving force for the reaction, or sub-optimal conditions.
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// Edges Start -> {Cause1, Cause2, Cause3, Cause4} [dir=none]; Cause1 -> {Sol1a, Sol1b}; Cause2 -> {Sol2a, Sol2b}; Cause3 -> Sol3; Cause4 -> Sol4; } end_dot Caption: Troubleshooting workflow for low reaction conversion.
Detailed Breakdown & Solutions:
-
Insufficient Catalyst Activity:
-
Causality: The presence of water can significantly hinder the activity of an acid catalyst.[6][8] DMBSA is hygroscopic and can absorb atmospheric moisture, effectively diluting its catalytic power. Basic impurities in your starting materials or solvent can also neutralize the acid.
-
Solution:
-
Verify Catalyst Quality: Ensure your DMBSA is dry. If it appears clumpy or wet, dry it under a vacuum before use.
-
Optimize Catalyst Loading: While many reactions proceed with 1-2 mol% of the catalyst, sterically hindered substrates or less reactive partners may require higher loading.[1] Incrementally increase the catalyst loading to 5 mol% or even 10 mol% and monitor the reaction progress.
-
Purify Reagents: Ensure starting materials and solvents are free from water and basic impurities.[8]
-
-
-
Equilibrium Limitations (Especially in Esterifications):
-
Causality: Reactions like Fischer esterification produce water as a byproduct.[6] This reaction is reversible, and as water accumulates, the reverse reaction (hydrolysis of the ester) begins to compete, establishing an equilibrium that prevents the reaction from reaching completion.[6][9]
-
Solution:
-
Water Removal: The most effective strategy is to remove water as it forms, driving the equilibrium toward the products according to Le Châtelier's principle.[6][9]
-
Dean-Stark Apparatus: For reactions run in solvents that form an azeotrope with water (e.g., toluene, hexane), a Dean-Stark trap is the classic and most effective method.
-
Dehydrating Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester the water byproduct.[6]
-
-
Use of Excess Reagent: Using one of the reactants, typically the less expensive one (like the alcohol in an esterification), in large excess can also shift the equilibrium to favor product formation.[6][9]
-
-
-
Sub-Optimal Reaction Temperature:
-
Causality: Every reaction has an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate may be impractically slow.[6]
-
Solution: Gently increase the reaction temperature. For many esterifications, refluxing in a solvent like toluene (b.p. ~111 °C) is a good starting point. If the reaction is still slow, consider switching to a higher-boiling solvent like xylene (b.p. ~140 °C), provided your substrates are stable at that temperature.
-
Problem Area 2: Poor Selectivity & Side Product Formation
Q: My reaction is producing a complex mixture of products or significant byproducts, such as dark-colored tars or polymers. How can I improve the selectivity?
A: Side product formation is often a result of reaction conditions being too harsh, leading to decomposition, polymerization, or other undesired pathways.
-
Overly Harsh Conditions:
-
Causality: While heat can increase reaction rates, excessive temperatures can provide enough energy to activate undesired reaction pathways, especially with sensitive substrates containing double bonds or other reactive functional groups.[6] Strong acids can also promote polymerization or charring.
-
Solution:
-
Lower the Temperature: Find the minimum temperature required for a reasonable reaction rate. It's better to run a reaction for 24 hours at 60 °C and get a clean product than for 2 hours at 120 °C and get a complex mixture.
-
Reduce Catalyst Loading: High concentrations of strong acid can be detrimental. Once the reaction has initiated, see if a lower catalyst loading (e.g., 0.5-1 mol%) is sufficient to maintain a steady rate.
-
-
-
Formation of Sulfone Byproducts:
-
Causality: In some cases, particularly during the synthesis of DMBSA itself or under very high heat, diaryl sulfones can form as byproducts.[1]
-
Solution: This is primarily an issue related to the synthesis of the catalyst itself. When using DMBSA, ensure it is of high purity to avoid introducing these impurities. If you suspect side reactions involving the catalyst, lowering the reaction temperature is the first step.
-
Problem Area 3: Difficult Product Isolation & Catalyst Removal
Q: The reaction is complete, but I'm struggling to remove the DMBSA catalyst and isolate my pure product during the work-up.
A: DMBSA is a water-soluble acid, so a standard aqueous work-up is typically effective.[2][4] However, emulsions or product solubility can complicate this process.
Protocol: Standard Aqueous Work-up for DMBSA Removal
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Dilute: Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).
-
Neutralize & Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: This is the critical step. The basic bicarbonate solution will react with the acidic DMBSA, converting it to its sodium salt (sodium 2,4-dimethylbenzenesulfonate). This salt is highly water-soluble and will be extracted from the organic layer into the aqueous layer.[6] Perform this wash cautiously as CO₂ gas evolution can cause pressure buildup. Repeat until no more gas evolves.
-
Water: To remove any remaining bicarbonate solution.
-
Brine (Saturated NaCl solution): To remove the bulk of the dissolved water from the organic layer and help break up any emulsions.
-
-
Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.
// Nodes Start [label="Reaction Complete", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Cool to RT & Dilute\nwith Organic Solvent"]; Step2 [label="Transfer to Separatory Funnel"]; Step3 [label="Wash with sat. NaHCO₃ (aq)\n(Removes DMBSA as salt)"]; Step4 [label="Wash with H₂O"]; Step5 [label="Wash with Brine"]; Step6 [label="Separate Organic Layer"]; Step7 [label="Dry (e.g., Na₂SO₄) & Filter"]; End [label="Concentrate to yield\nCrude Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes Start [label="Reaction Complete", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Cool to RT & Dilute\nwith Organic Solvent"]; Step2 [label="Transfer to Separatory Funnel"]; Step3 [label="Wash with sat. NaHCO₃ (aq)\n(Removes DMBSA as salt)"]; Step4 [label="Wash with H₂O"]; Step5 [label="Wash with Brine"]; Step6 [label="Separate Organic Layer"]; Step7 [label="Dry (e.g., Na₂SO₄) & Filter"]; End [label="Concentrate to yield\nCrude Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> Step7 -> End; } end_dot Caption: Standard aqueous work-up procedure for catalyst removal.
References
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Retrieved from [Link]
-
ASIA Chemical. (2025, May 23). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved from [Link]
-
Aston Research Explorer. (2009, July 31). Optimising catalytic properties of supported sulfonic acid catalysts. Retrieved from [Link]
-
2024 China News. (n.d.). Sulfonic Acids as Powerful Catalysts in Organic Transformations: Latest Research, Applications & Industrial Insights. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Optimising catalytic properties of supported sulfonic acid catalysts. Retrieved from [Link]
-
LookChem. (n.d.). Cas 88-61-9,this compound. Retrieved from [Link]
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 13). Routes of formation of esters with highest yield. Retrieved from [Link]
-
Esterification Lab Answers. (n.d.). Retrieved from [Link]
-
JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C8H10O3S | CID 6938. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
SIELC Technologies. (n.d.). This compound. Retrieved from [Link]
-
Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus. Retrieved from [Link]
Sources
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- 2. Buy this compound | 88-61-9 [smolecule.com]
- 3. 2,4-Dimethylbenzenesulfonate () for sale [vulcanchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
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- 8. asiachmical.com [asiachmical.com]
- 9. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
Technical Support Center: Degradation Pathways of Aromatic Sulfonic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of aromatic sulfonic acids. This guide is designed to provide practical, in-depth answers to common experimental challenges, moving beyond simple protocols to explain the underlying scientific principles. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental workflows to enhance the success and reliability of your research.
Section 1: General FAQs & Core Analytical Strategies
This section addresses high-level questions and provides foundational protocols for monitoring degradation experiments.
Q1: What are the primary strategies for degrading aromatic sulfonic acids, and how do I choose the right one?
Aromatic sulfonic acids are known for their stability and high polarity, which can make them recalcitrant to environmental degradation. The choice of degradation strategy depends on your specific objective, the compound's structure, the sample matrix, and available resources. The three primary approaches are microbial degradation, photochemical degradation, and advanced chemical oxidation.
-
Microbial Degradation: This approach uses the metabolic capabilities of microorganisms to break down the target compound. It is often cost-effective and environmentally friendly. It is ideal for studies focused on bioremediation and understanding the environmental fate of pollutants. However, it can be slow, and a suitable microbial consortium may need to be isolated or enriched.[1][2]
-
Photochemical Degradation: This method utilizes light energy (often UV) to break chemical bonds. It can be a direct process (photolysis) where the molecule itself absorbs light, or an indirect one mediated by photosensitizers.[3] Photocatalysis, often using semiconductors like titanium dioxide (TiO2), is a powerful variant where light generates highly reactive oxygen species (ROS) that drive degradation.[4][5] This is suitable for water treatment applications and mechanistic studies.
-
Advanced Oxidation Processes (AOPs): AOPs are chemical methods characterized by the in-situ generation of highly potent chemical oxidants, most notably the hydroxyl radical (•OH).[6][7] The Fenton reaction (Fe²⁺ + H₂O₂) is a classic example.[8] AOPs are rapid and effective for a broad range of compounds but can be reagent-intensive and require careful optimization of parameters like pH.[6][8]
Table 1: Comparison of Degradation Strategies
| Feature | Microbial Degradation | Photochemical Degradation (e.g., TiO₂) | Advanced Oxidation (e.g., Fenton) |
| Primary Mechanism | Enzymatic attack (e.g., by dioxygenases)[9][10] | Generation of e⁻/h⁺ pairs and reactive oxygen species (ROS)[4] | Generation of hydroxyl radicals (•OH)[6][11] |
| Advantages | Low cost, environmentally friendly, potential for complete mineralization. | Effective for many compounds, can be solar-powered. | Very fast reaction rates, broad applicability.[12] |
| Disadvantages | Can be slow, requires microbial acclimation, potential for intermediate buildup.[13][14] | Catalyst fouling, turbidity can block light, potential for toxic byproducts.[15] | Reagent-intensive, requires strict pH control (typically acidic), potential for sludge production.[8] |
| Best For... | Bioremediation studies, treating low-concentration waste streams, investigating environmental fate. | Water treatment, mechanistic studies, degradation of photoreactive compounds. | Rapid treatment of high-concentration industrial wastewater, recalcitrant compounds. |
Q2: How can I reliably monitor the degradation of my target compound and identify its byproducts?
Accurate monitoring is critical. A common pitfall is measuring only the disappearance of the parent compound ("primary degradation"), which can mask the formation of persistent and potentially more toxic intermediates. A robust analytical workflow should track the parent compound, known intermediates, and total organic carbon (TOC).
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for this application due to the high polarity and low volatility of sulfonic acids and their likely intermediates.[16][17][18]
Experimental Protocol: General HPLC-MS Method for Aromatic Sulfonic Acids
-
Objective: To quantify the parent aromatic sulfonic acid and identify potential degradation intermediates.
-
Instrumentation: HPLC system with a UV detector and a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Column: A mixed-mode or reverse-phase C18 column suitable for polar compounds is often effective. Specialized columns for separating hydrophilic compounds may also be used.[19][20]
-
Mobile Phase (Example):
-
A: Water with 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for negative ion mode).
-
B: Acetonitrile or Methanol with 0.1% formic acid.
-
Rationale: The acidic modifier aids in protonation for good chromatographic peak shape and ionization in the MS source.
-
-
Gradient Elution: Start with a high percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase (B) to elute compounds of increasing hydrophobicity. This is crucial for separating polar intermediates from the parent compound.
-
MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) is typically used. Run in both positive and negative modes during method development, as sulfonic acids are often best detected in negative mode (-SO₃⁻) while some amine-containing intermediates may ionize better in positive mode.
-
Data Acquisition: Use full scan mode to screen for unknown intermediates. Use Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for higher sensitivity quantification of the parent compound and known byproducts.
-
-
Sample Preparation:
-
Collect a sample from your degradation experiment at a specific time point.
-
If the reaction contains a solid catalyst (e.g., TiO₂) or biomass, immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to stop the reaction and protect your HPLC system.
-
If a Fenton reaction was used, it must be quenched immediately. Add a stoichiometric excess of a quenching agent like sodium sulfite or catalase before filtration.
-
Dilute the sample as needed with the initial mobile phase to fall within the calibration range of the instrument.
-
-
Data Analysis:
-
Quantify the parent compound using a standard calibration curve.
-
Search the full-scan MS data for masses corresponding to expected intermediates (e.g., hydroxylated products, desulfonated products, ring-opened products).
-
Use high-resolution mass data to predict elemental formulas for unknown peaks.
-
Q3: My analytical data shows the parent compound is gone, but the TOC level is still high. What does this mean?
This is a classic case of primary degradation without complete mineralization. It indicates that your process has successfully transformed the parent aromatic sulfonic acid, but has generated organic intermediates that are resistant to further breakdown under the current experimental conditions.[4] For example, during the biodegradation of linear alkylbenzene sulfonates (LAS), the long alkyl chain is often degraded first, leaving persistent sulfophenylcarboxylic acids (SPCs).[13][16][21] Addressing this requires further optimization of your process (e.g., longer reaction time, different catalyst, or a multi-stage approach) to break down these recalcitrant byproducts.
Section 2: Troubleshooting Microbial Degradation
Microbial processes are powerful but sensitive to experimental conditions. Here’s how to troubleshoot common issues.
Q4: My microbial culture shows very slow or no degradation of the target sulfonic acid. What are the common causes and solutions?
This is a frequent challenge. The issue typically stems from one of four areas: the inoculum, substrate toxicity, environmental conditions, or nutrient limitations.
Table 2: Troubleshooting Poor Microbial Degradation
| Potential Cause | Why it Happens | How to Diagnose & Solve |
| Inadequate Inoculum | The microbial source (e.g., activated sludge, soil) may lack the specific enzymes (e.g., dioxygenases) needed for the initial attack on the aromatic ring or the desulfonation step.[9][22] | Solution: Implement an acclimatization period. Start with a low concentration of the target compound and gradually increase it over several weeks. This enriches for competent microbes.[1][13] Consider isolating specific strains on agar plates with the sulfonic acid as the sole carbon or sulfur source.[23][24] |
| Substrate Toxicity | High concentrations of the sulfonic acid or an intermediate can be inhibitory or toxic to the microorganisms, disrupting cell membranes or enzyme function.[1] | Diagnosis: Run a dose-response experiment with varying concentrations of the substrate. Measure a general metabolic indicator like oxygen uptake rate or ATP. A sharp decline in activity above a certain concentration indicates toxicity. Solution: Operate your experiment below the toxic threshold. Use a fed-batch or continuous culture system to maintain a low, non-toxic substrate concentration.[23] |
| Sub-optimal pH or Temperature | Enzymatic activity is highly dependent on pH and temperature. Extreme conditions can denature the key degradation enzymes. | Diagnosis: Monitor the pH of your culture medium throughout the experiment. Solution: Buffer the medium to maintain a near-neutral pH (typically 6.5-7.5) unless you are working with extremophiles. Optimize temperature based on the source of your inoculum (e.g., 25-30°C for environmental isolates).[21][25] |
| Nutrient Limitation | Biodegradation is a growth-linked process. If essential nutrients like nitrogen (N), phosphorus (P), or trace minerals are lacking, microbial growth and degradation will cease. | Diagnosis: Analyze your medium for N and P concentrations. Ensure a C:N:P ratio of approximately 100:10:1. Solution: Supplement your minimal salts medium with sources of nitrogen (e.g., (NH₄)₂SO₄) and phosphorus (e.g., K₂HPO₄/KH₂PO₄ buffer). Add a trace mineral solution. |
Workflow Diagram: Troubleshooting Microbial Degradation
Caption: The Fenton reaction cycle and key inhibitory pathways.
References
-
Removal of linear alkylbenzene sulfonates and their degradation intermediates at low temperatures during activated sludge treatment. PubMed, National Center for Biotechnology Information.[Link]
-
Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater. PubMed, National Center for Biotechnology Information.[Link]
-
Photocatalytic degradation of aromatic sulfonates present in industrial percolates. IRIS-AperTO, Institutional Research Information System.[Link]
-
Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. ResearchGate.[Link]
-
Degradation pathway of linear alkylbenzene sulfonates. ResearchGate.[Link]
-
The Optimization of Advanced Oxidation Processes for the Degradation of Industrial Pollutants. MDPI (Multidisciplinary Digital Publishing Institute).[Link]
-
Photocatalytic degradation of aromatic sulfonates present in industrial percolates. ResearchGate.[Link]
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. ACS Publications.[Link]
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. ResearchGate.[Link]
-
Classification of the Biodegradation Factors of Linear Alkylbenzene Sulfonate. J-Stage.[Link]
-
Photocatalytic degradation of 3‐nitrobenzenesulfonic acid in aqueous TiO2 suspensions. Wiley Online Library.[Link]
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. ACS Publications.[Link]
-
Biodegradation of sulfonated aromatic compounds. ResearchGate.[Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health (NIH).[Link]
-
Developments in Methods of Analysis for Naphthalene Sulfonates. ResearchGate.[Link]
-
Dioxygenases - The key enzymes in the biodegradation of aromatic compounds. ResearchGate.[Link]
-
EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. ACS Publications.[Link]
-
Synthesis of Sulfonic Acid-Functionalized g-C3N4/BiOI Bifunctional Heterojunction for Enhanced Photocatalytic Removal of Tartrazine and PEC Oxygen Evolution Reaction. MDPI.[Link]
-
Optimizing linear alkyl benzene sulfonate removal using Fenton oxidation process in Taguchi Method. ResearchGate.[Link]
-
EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. National Institutes of Health (NIH).[Link]
-
Application of Monooxygenases in Dehalogenation, Desulphurization, Denitrification and Hydroxylation of Aromatic Compounds. OMICS International.[Link]
-
Co-culture of defined bacteria to degrade seven sulfonated aromatic compounds. Europe PMC.[Link]
-
Degradation of aromatic compound by dioxygenase. ResearchGate.[Link]
-
HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography.[Link]
-
Fenton reaction - Controversy concerning the chemistry. ResearchGate.[Link]
-
Isolation and Characterization of Methanesulfonic Acid-Degrading Bacteria from the Marine Environment. National Institutes of Health (NIH).[Link]
-
A Rhodanese-Like Enzyme that Catalyzes Desulfination of Ergothioneine Sulfinic Acid. PubMed, National Center for Biotechnology Information.[Link]
-
Changes in the Mechanism of the Fenton Reaction. MDPI.[Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins.[Link]
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Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. PubMed, National Center for Biotechnology Information.[Link]
-
The Optimization of Advanced Oxidation Processes for the Degradation of Industrial Pollutants. Semantic Scholar.[Link]
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High performance liquid chromatography-mass spectrometric analysis of sulphonated dyes and intermediates. ResearchGate.[Link]
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Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. KOPS - University of Konstanz.[Link]
-
Bacterial Degradation of Aromatic Compounds. National Institutes of Health (NIH).[Link]
-
Aromatic sulfonation. Wikipedia.[Link]
-
Mechanochemical degradation of aromatic sulfonic acids. PubMed, National Center for Biotechnology Information.[Link]
-
Challenges and Emerging Trends in Advanced Oxidation Technologies and Integration of Advanced Oxidation Processes with Biological Processes for Wastewater Treatment. MDPI.[Link]
-
HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies.[Link]
-
Advanced oxidation processes for the removal of mono and polycyclic aromatic hydrocarbons - A review. PubMed, National Center for Biotechnology Information.[Link]
-
Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Brandeis ScholarWorks.[Link]
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Technical Support Center: Synthesis of 2,4-Dimethylbenzenesulfonic Acid
Welcome to the technical support center for the synthesis of 2,4-Dimethylbenzenesulfonic acid (DMBSA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method for synthesizing this compound is through the electrophilic aromatic substitution of p-xylene with a sulfonating agent.[1] This reaction typically involves heating p-xylene with concentrated sulfuric acid or fuming sulfuric acid (oleum).[1][2]
Causality: The methyl groups on the benzene ring are activating groups, directing the incoming electrophile (SO₃ or its protonated form) to the ortho and para positions. In the case of p-xylene, the only available positions for substitution are ortho to the methyl groups, leading to the formation of this compound.
Q2: I am getting a low yield. What are the most critical factors affecting the yield of the reaction?
Several factors can significantly impact the yield of your synthesis. Here are the most critical ones to consider:
-
Concentration of Sulfonating Agent: The concentration of sulfuric acid is crucial. The sulfonation reaction tends to slow down or stop if the acid concentration drops below approximately 90% due to the water produced during the reaction.[3] Using fuming sulfuric acid (oleum), which contains excess SO₃, can help maintain a high concentration of the active electrophile and drive the reaction to completion.[4]
-
Reaction Temperature: Temperature control is vital. While heating is generally required to initiate and sustain the reaction, excessively high temperatures can lead to side reactions, such as the formation of sulfones and desulfonation.[2][5] A typical temperature range is between 80-120°C.[2][6]
-
Reaction Time: The duration of the reaction needs to be optimized. Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, prolonged reaction times, especially at elevated temperatures, can increase the formation of byproducts.[2]
-
Purity of Starting Materials: Ensure that your p-xylene and sulfonating agent are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired products.
Q3: I have identified a significant amount of a solid byproduct in my reaction mixture. What could it be and how can I minimize its formation?
A common solid byproduct in this sulfonation is a sulfone, specifically tetramethyldiphenyl sulfone.[2][7] Sulfone formation occurs when a molecule of the sulfonic acid reacts with another molecule of the aromatic hydrocarbon.[5]
To minimize sulfone formation:
-
Control Reaction Temperature: Avoid excessively high temperatures, as sulfone formation is more prevalent at elevated temperatures.
-
Use a Sulfone Inhibitor: The use of inorganic sulfites, such as sodium sulfite, has been shown to be effective in reducing sulfone formation during the sulfonation of aromatic hydrocarbons.[5]
-
Optimize Stoichiometry: Carefully control the molar ratio of the sulfonating agent to the p-xylene.
Q4: My final product seems to be contaminated with other isomers. How can I improve the regioselectivity of the reaction?
While the sulfonation of p-xylene is expected to yield the 2,5-dimethylbenzenesulfonic acid, contamination with other isomers can occur if your starting material contains o-xylene or m-xylene.[8][9]
To improve regioselectivity:
-
High Purity Starting Material: The most critical factor is to start with high-purity p-xylene.
-
Reaction Conditions: The choice of sulfonating agent and reaction conditions can influence isomer distribution. Sulfonation with H₂S₂O₇ (present in higher concentrations of sulfuric acid) is generally less selective than with H₃SO₄⁺ (predominant at lower acid concentrations).[8]
Q5: I am having trouble isolating the pure this compound from the reaction mixture. What is an effective purification method?
Purification can be challenging due to the presence of excess sulfuric acid and byproducts. A common and effective method is crystallization.[2]
General Crystallization Protocol:
-
After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.
-
The this compound will often precipitate out of the cold aqueous solution.
-
The crude product can be collected by filtration.
-
Recrystallization from aqueous ethanol is a common method to obtain the purified hydrate form of the product.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Insufficiently concentrated sulfonating agent.[3]- Reaction temperature is too low. | - Use fuming sulfuric acid (oleum) or a higher concentration of sulfuric acid.[1][2]- Gradually increase the reaction temperature, monitoring for the onset of the reaction. A typical range is 80-120°C.[2][6] |
| Low Yield | - Incomplete reaction.- Side reactions (e.g., sulfone formation).[5]- Desulfonation (hydrolysis) of the product.[10] | - Increase reaction time or temperature cautiously.- Optimize reaction conditions to minimize byproduct formation (see Q3).- Avoid excessive water in the reaction mixture and prolonged heating at high temperatures.[11][12] |
| Formation of a Solid Byproduct | - Sulfone formation.[2][7] | - Maintain a lower reaction temperature.- Consider using a sulfone inhibitor like sodium sulfite.[5] |
| Product is a Dark Color | - Charring or oxidation due to excessively high temperatures or prolonged reaction times. | - Reduce the reaction temperature and/or time.- Ensure an inert atmosphere if necessary. |
| Difficulty in Product Isolation | - Product is too soluble in the workup solution.- Incomplete precipitation. | - Ensure the quenching solution is sufficiently cold to maximize precipitation.- Adjust the polarity of the recrystallization solvent system. |
| Product Fails Purity Analysis (e.g., HPLC, NMR) | - Presence of starting material, isomers, or byproducts.[8][9][13] | - Re-purify the product, for instance, by another recrystallization.- Confirm the purity of the starting materials. |
Experimental Protocols
Standard Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.
Materials:
-
p-Xylene (high purity)
-
Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)
-
Ice
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-xylene.
-
Slowly and carefully add the sulfonating agent (e.g., concentrated sulfuric acid) to the p-xylene while stirring. The molar ratio should be optimized, but a slight excess of the sulfonating agent is common.[6]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and maintain it for the optimized reaction time (e.g., 2-4 hours).[2] Monitor the reaction progress using a suitable analytical technique like HPLC.[13]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto a beaker of crushed ice with constant stirring.
-
The crude this compound should precipitate.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
For further purification, recrystallize the crude product from an aqueous ethanol solution.[2]
-
Dry the purified product under vacuum.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in DMBSA synthesis.
References
-
Wikipedia. (n.d.). Desulfonation reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Aromatic sulfonation. Part 23: Sulfonation of p-xylene in aqueous sulfuric acid. Retrieved from [Link]
-
BYJU'S. (n.d.). SO3H. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2021, December 21). Sulfonic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]
-
Synthetic Map. (n.d.). Untitled Document. Retrieved from [Link]
-
University of Calgary. (n.d.). Hydrolysis of Sulfonic Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN1721398A - Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts.
-
SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US3789067A - Method of inhibiting sulfone formation in sulfonations.
-
Taylor & Francis. (n.d.). THE DESULFONATION OF PHENOLSULFONIC ACIDS IN AQUEOUS SODIUM HYDROGEN SULFATE MIXTURES. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o‐ and m‐xylene in aqueous sulfuric acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0694516B1 - Process of selective desulfonation.
-
ACS Publications. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Retrieved from [Link]
- Google Patents. (n.d.). US2848483A - Separation of xylenes.
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
-
Saskoer. (n.d.). 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. Retrieved from [Link]
-
Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]
-
Britannica. (n.d.). Sulfonation. Retrieved from [Link]
-
Quora. (2018, January 1). What is the product of the reaction of p-xylene with concentrated sulphuric acid, and the resultant product is fused with KOH?. Retrieved from [Link]
- Google Patents. (n.d.). WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof.
-
YouTube. (2022, January 19). Mechanism of Sulphonation: Electrophilic Substitution Reaction. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C8H10O3S | CID 6938. Retrieved from [Link]
- Google Patents. (n.d.). JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid.
- Google Patents. (n.d.). EP0111354B1 - Alkylxylene sulphonate compounds, their preparation and use.
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly selective production of renewable p-xylene from bio-based 2,5-dimethylfuran and ethylene over Al-modified H-Beta zeolites. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Highly sulfonated poly(phenylene sulfones): Optimization of the polymerization conditions | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Discrimination of p-xylene from xylene isomers by precisely tuning the spacing of an interpenetrated metal–organic framework. Retrieved from [Link]
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Handling and storage issues with 2,4-Dimethylbenzenesulfonic acid dihydrate
Technical Support Center: 2,4-Dimethylbenzenesulfonic Acid Dihydrate
Introduction: this compound (DMBSA) is a strong organic acid widely employed as a catalyst in various chemical syntheses, including esterification and alkylation reactions.[1] As a dihydrate, its crystalline structure incorporates two water molecules. While highly effective, its utility is accompanied by specific handling and storage challenges, primarily related to its corrosive and hygroscopic nature.[2][3] This guide provides in-depth troubleshooting and best practices to ensure experimental success and safety for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound dihydrate?
A1: The compound presents two main hazards. Firstly, it is a corrosive solid that can cause severe skin burns and serious eye damage upon contact.[3] The dust from the solid can also be corrosive if inhaled.[4][5] Secondly, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This can alter its physical state and effective concentration, leading to experimental inconsistencies.
Q2: What does the "dihydrate" designation signify, and why is it important for my experiments?
A2: The term "dihydrate" indicates that each formula unit of this compound has two water molecules integrated into its crystal lattice (water of crystallization).[6] This is a stable, defined state. It is crucial to account for the mass of these water molecules when calculating the molar mass for stoichiometric measurements. The primary issue arises not from these integral water molecules, but from the compound's tendency to absorb additional, unquantified moisture from the air due to its hygroscopic properties.[7]
Q3: How does hygroscopicity affect my experimental results?
A3: Hygroscopicity can severely compromise the reproducibility and accuracy of your experiments. When the compound absorbs atmospheric water, the mass you weigh on a balance is no longer purely the dihydrate. It is a mixture with an unknown amount of excess water. This leads to two primary problems:
-
Inaccurate Dosing: You will be adding fewer moles of the acid catalyst than you calculated, which can result in lower reaction yields or slower reaction rates.
-
Physical State Change: The absorption of water can cause the free-flowing crystalline powder to become clumpy, sticky, or even liquefy, making it difficult to handle and weigh accurately.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the use of this compound dihydrate.
Q4: My this compound dihydrate has become clumpy and difficult to handle. What happened and can I still use it?
A4:
-
Causality: This is a classic sign of excess moisture absorption. The hygroscopic nature of the sulfonic acid has caused it to pull water vapor from the ambient air, leading to the observed change in physical properties. This indicates that the container may have been left open for too long or was not sealed properly during storage.
-
Solution: For non-critical applications, you may still be able to use the material, but be aware that its effective concentration is lower than stated. For quantitative or sensitive reactions, it is strongly recommended to use a fresh supply from a properly sealed container. To prevent this, always adhere to the strict storage protocols outlined in Section 3.
Q5: My reaction yields are inconsistent or lower than expected when using this catalyst. Could the reagent be the problem?
A5:
-
Causality: This is a highly probable outcome of using a reagent compromised by moisture. If you weigh out 100 mg of the compound that has absorbed significant atmospheric water, the actual mass of the this compound dihydrate is less than 100 mg. This systematic error in the amount of catalyst added will directly impact reaction kinetics and overall yield.
-
Troubleshooting Workflow: Follow the decision-making process below to diagnose the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Q6: How can I handle a spill of this solid acid safely?
A6:
-
Causality: Spills occur from improper handling. As a corrosive solid, immediate and correct cleanup is a matter of safety.
-
Solution Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[8]
-
Wear PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield.[5]
-
Neutralize: Cover the spill with a suitable acid neutralizer, such as sodium bicarbonate or calcium carbonate.[5][8] Do this slowly to avoid excessive effervescence.
-
Clean Up: Once neutralized, carefully sweep the solid material into a designated waste container using a brush and dustpan.[8] Avoid raising dust.
-
Decontaminate: Wipe the area with a damp cloth, then clean with soap and water.
-
Dispose: Dispose of the waste according to your institution's hazardous waste guidelines.
-
Section 3: Best Practices & Protocols
Adherence to standardized protocols is the most effective way to mitigate the challenges associated with this compound dihydrate.
Protocol 3.1: Safe Storage Protocol
-
Maintain Seal Integrity: Always keep the compound in its original, tightly sealed container when not in use.[9]
-
Use a Desiccator: For optimal protection against humidity, store the sealed container inside a desiccator containing a desiccant like silica gel or Drierite. This creates a dry micro-environment, preventing moisture absorption even through minute leaks in the container seal.[7]
-
Segregate Chemicals: Store the acid in a dedicated, well-ventilated cabinet for corrosive materials.[4] Crucially, it must be stored separately from bases and strong oxidizing agents to prevent hazardous reactions.[3][9]
-
Choose Low Shelves: Store corrosive materials on shelves below eye level to minimize the danger from dropped containers.[5]
Protocol 3.2: Safe Handling and Weighing Protocol
-
Work in a Fume Hood: All handling of the solid compound must be performed inside a properly functioning chemical fume hood to contain corrosive dust and potential vapors.[5][10]
-
Don Appropriate PPE: Wear chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves.[5]
-
Prepare for Weighing: Have all necessary equipment (spatula, weigh boat/paper, container for transfer) ready before opening the reagent bottle to minimize air exposure time.
-
Perform Weighing Quickly:
-
Place the weigh boat on the balance and tare it.
-
Quickly transfer the approximate amount of the compound to the weigh boat.
-
Immediately seal the main reagent container and return it to the desiccator.
-
Record the stable mass from the balance. Do not leave the hygroscopic compound sitting on the open balance.
-
-
Use Immediately: Transfer the weighed compound to your reaction vessel without delay.
Data Presentation: Summary of Key Properties
| Property | Value / Information | Source(s) |
| Chemical Name | This compound dihydrate | - |
| Synonyms | m-Xylene-4-sulfonic acid dihydrate | [3][11] |
| CAS Number | 66905-17-7 (dihydrate); 88-61-9 (anhydrous) | [3][11] |
| Molecular Formula | C₈H₁₀O₃S · 2H₂O | [6] |
| Appearance | White to off-white crystalline solid/powder | [2][12] |
| Primary Hazards | Corrosive (Category 1B): Causes severe skin burns and eye damage.Hygroscopic: Readily absorbs moisture from the air. | [3] |
| Storage | Store in a cool, dry place inside a desiccator. Keep tightly closed. | [3][13] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [3][14] |
Section 4: Visual Guide to Handling Issues
The following diagram illustrates the cascading effects of improper handling and storage, emphasizing the causal links between environmental exposure and experimental failure.
Caption: The hygroscopicity cascade: from cause to experimental failure.
References
-
Working safely with corrosive substances | Seton UK. (2022, August 17). Retrieved from [Link]
-
KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]
-
Handling Procedures for Corrosive Materials. (n.d.). Retrieved from [Link]
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6938, this compound. Retrieved from [Link]
-
ResearchGate. (2016, February 7). Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. Retrieved from [Link]
-
ResearchGate. (2025, October 30). A Review on the Properties of Salt Hydrates for Thermochemical Storage. Retrieved from [Link]
-
YouTube. (2020, September 13). Video 9 Hydrates. Retrieved from [Link]
-
ACS Publications. (n.d.). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate. Retrieved from [Link]
-
2,4-Diaminobenzenesulfonic acid. (n.d.). Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Navigating the Waters of Unconventional Crystalline Hydrates. Retrieved from [Link]
-
Copernicus Publications. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]
-
Physics Forums. (2013, June 19). Temperature Required to Dehydrate a Hydrated Compound. Retrieved from [Link]
-
ACS Publications. (n.d.). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. Retrieved from [Link]
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Technical Support Center: Resolving Solubility Challenges of 2,4-Dimethylbenzenesulfonic Acid
Welcome to the technical support center for 2,4-Dimethylbenzenesulfonic acid (2,4-DMBSA). This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility issues encountered during its use as a catalyst and reagent. By understanding the physicochemical properties of 2,4-DMBSA, you can effectively troubleshoot and optimize your reaction conditions.
Part 1: Quick Troubleshooting & FAQs
This section addresses the most frequent solubility problems in a direct question-and-answer format.
Q1: My 2,4-DMBSA is not dissolving in my organic reaction solvent. What is the first thing I should try?
A1: First, confirm the polarity of your solvent. While 2,4-DMBSA has organic character from its dimethylbenzene ring, the sulfonic acid group (-SO₃H) is highly polar. It generally has better solubility in polar organic solvents.[1] If you are using a non-polar solvent like hexane or toluene, solubility will be limited. Consider switching to or adding a polar co-solvent such as an alcohol (e.g., methanol, ethanol) or a polar aprotic solvent (e.g., DMF, DMSO).
Q2: I've added 2,4-DMBSA to my aqueous reaction, but it just formed an oily layer or a solid precipitate. Why?
A2: Although the sulfonic acid group promotes water solubility, the molecule as a whole can exhibit limited solubility in neutral water, especially at higher concentrations.[2] The key is pH. 2,4-DMBSA is a strong acid (predicted pKa ≈ -0.36) and will fully dissociate in water.[3][4] However, to ensure complete dissolution, especially of larger quantities, you should adjust the pH. By adding a base (e.g., NaOH, NaHCO₃), you form the highly water-soluble sodium 2,4-dimethylbenzenesulfonate salt.[5] See Protocol 1 for a detailed procedure.
Q3: Can I just heat the mixture to dissolve the acid?
A3: Gently warming the solution can increase the rate of dissolution and overall solubility, as is common for many organic acids.[2] 2,4-DMBSA is thermally stable at temperatures up to approximately 200°C.[3] However, be cautious. Excessive heat can lead to unwanted side reactions or degradation, particularly of other sensitive reagents in your mixture. Always conduct a small-scale test to ensure thermal stability under your specific reaction conditions.
Q4: Is it better to use the 2,4-DMBSA free acid or its sodium salt?
A4: This depends entirely on your reaction.
-
For acid catalysis: You must use the free acid form, as it provides the necessary protons (H⁺) to drive the reaction.[1] If you encounter solubility issues, your strategy should be to modify the solvent system (see Protocol 2 ).
-
For non-catalytic roles (e.g., as a functionalization agent or when the sulfonate anion is desired): Using the sodium salt form (Sodium 2,4-dimethylbenzenesulfonate) is often advantageous, especially in aqueous or highly polar systems, due to its superior solubility.[5][6]
Part 2: Advanced Troubleshooting Guide: The Science of Solubility
A deeper understanding of the molecular properties of 2,4-DMBSA is critical for resolving complex solubility issues.
The Amphiphilic Nature of 2,4-DMBSA
2,4-DMBSA is an amphiphilic molecule, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) parts.
-
Hydrophobic Region: The benzene ring substituted with two methyl groups is non-polar and interacts favorably with organic solvents. This part of the molecule contributes to its solubility in solvents like ethers and chlorinated hydrocarbons. The extra methyl group compared to p-toluenesulfonic acid (p-TSA) can slightly increase its solubility in non-polar organic solvents.[1]
-
Hydrophilic Region: The sulfonic acid functional group (-SO₃H) is highly polar and capable of extensive hydrogen bonding.[2] This group is responsible for its solubility in water and polar organic solvents like alcohols.
The solubility challenge arises from finding a solvent system that can adequately solvate both of these competing regions simultaneously.
The Critical Role of pH in Aqueous Systems
For an ionizable compound like 2,4-DMBSA, pH is the most powerful tool for manipulating aqueous solubility. It is a strong acid with a predicted pKa of approximately -0.36, meaning it readily donates its proton in solution.[7]
The equilibrium is as follows: C₈H₉SO₃H + H₂O ⇌ C₈H₉SO₃⁻ + H₃O⁺
In its protonated (acid) form, its water solubility is finite. By adding a base, you shift the equilibrium completely to the right, forming the 2,4-dimethylbenzenesulfonate anion. This ionic species is significantly more polar and, therefore, exhibits much higher solubility in water.[8][9] This principle is the foundation of Protocol 1 .
Solvent Selection Strategy
The principle of "like dissolves like" is the cornerstone of solvent selection.
| Solvent Class | Polarity | Interaction with 2,4-DMBSA | Expected Solubility |
| Water | Very High | High, especially when deprotonated.[3] | High (as sulfonate salt) |
| Alcohols (MeOH, EtOH) | High | Good, solvates both polar and non-polar parts. | Good |
| Ethers (THF, Dioxane) | Medium | Moderate, better for the aromatic portion. | Moderate |
| Chlorinated (DCM, CHCl₃) | Medium | Moderate, better for the aromatic portion. | Moderate |
| Aromatic (Toluene, Xylene) | Low | Limited, solvates aromatic part only. | Low |
| Alkanes (Hexane, Heptane) | Very Low | Poor, cannot solvate the polar -SO₃H group. | Very Low |
| This table provides a general guide. Experimental verification is always recommended. |
When a single solvent is insufficient, a co-solvent system is often the solution. By mixing a solvent that dissolves the hydrophobic portion (e.g., THF) with one that dissolves the hydrophilic portion (e.g., methanol), you can create a medium with an intermediate polarity that effectively dissolves the entire molecule.
Part 3: Experimental Protocols & Workflows
Troubleshooting Workflow
This decision tree provides a logical path to diagnose and solve your solubility problem.
Caption: A troubleshooting flowchart for 2,4-DMBSA solubility.
Protocol 1: pH-Mediated Dissolution in Aqueous Media
This protocol is for applications where the sulfonate salt is acceptable and high water solubility is desired.
-
Suspension: Suspend the required mass of 2,4-DMBSA in approximately 80% of the final desired volume of deionized water. Stir vigorously to create a uniform slurry.
-
Basification: Prepare a 1 M solution of a suitable base (e.g., NaOH for inorganic systems, or NaHCO₃ if mild conditions are needed).
-
Titration: Add the base solution dropwise to the stirring suspension. The solid material will begin to dissolve as it is converted to its sulfonate salt.
-
Monitoring: Monitor the pH of the solution with a calibrated pH meter. Continue adding the base until all the solid has dissolved and the pH is stable in the desired range (typically pH > 4 for full dissolution).
-
Final Volume: Once fully dissolved, add deionized water to reach the final target volume and concentration.
Caption: Workflow for dissolving 2,4-DMBSA via pH adjustment.
Protocol 2: Co-Solvent Screening for Organic Reactions
Use this protocol to find an effective co-solvent system when using 2,4-DMBSA as an acid catalyst in an organic medium.
-
Setup: In a series of small vials, add a small, pre-weighed amount of 2,4-DMBSA (e.g., 10 mg).
-
Primary Solvent: To each vial, add your primary (less polar) reaction solvent (e.g., 0.5 mL of Toluene). The acid will likely remain insoluble.
-
Co-Solvent Titration: To each vial, add a different polar co-solvent (e.g., Methanol, THF, Acetonitrile, DMF) in small, measured increments (e.g., 50 µL at a time).
-
Observation: After each addition, cap the vial and vortex or sonicate briefly.[10] Observe for dissolution.
-
Selection: Note the co-solvent and the approximate ratio (Primary:Co-solvent) that achieves full dissolution at the desired concentration.
-
Compatibility Check: Ensure the chosen co-solvent system is compatible with your reaction chemistry and does not interfere with downstream processing or purification.
References
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Improving the solubility of tetrahydropalmatine by introducing sulfonic acid. Retrieved from [Link]
-
PubMed. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
Santos. (2021, March). BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. Retrieved from [Link]
-
LookChem. (n.d.). Cas 88-61-9,this compound. Retrieved from [Link]
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- 9. Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Minimizing sulfone byproduct formation in sulfonation reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Sulfone Byproduct Formation
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of undesired sulfone byproducts in your sulfonation reactions. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you achieve higher yields and purity in your target sulfonic acids.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during sulfonation reactions.
Q1: My sulfonation reaction is producing a significant amount of an insoluble, high-melting-point byproduct. Could this be a sulfone?
A1: Yes, it is highly likely that you are observing diaryl sulfone formation. Sulfones are a common byproduct in aromatic sulfonation, formed when an already-sulfonated aromatic ring (an arylsulfonic acid) is attacked by another aromatic molecule. This reaction consumes two moles of the aromatic starting material for every mole of sulfone produced, significantly reducing the yield of your desired product.[1] The resulting diaryl sulfones are typically crystalline, high-melting-point solids with low solubility in many common solvents, which can complicate purification.
Q2: What are the primary factors that promote sulfone formation?
A2: The formation of sulfone byproducts is primarily influenced by several key reaction parameters:
-
High concentration of the sulfonating agent: Using a high concentration of sulfur trioxide (SO₃) or oleum increases the likelihood of side reactions, including sulfone formation.[1][2]
-
Elevated reaction temperatures: Higher temperatures can accelerate the rate of sulfone formation.[3]
-
Absence of a suitable solvent: Performing the reaction without a solvent (neat) can lead to localized "hot spots" and high concentrations of reactants, favoring byproduct formation.[2][4]
-
Low reactivity of the aromatic substrate: Aromatic compounds with electron-withdrawing groups are less reactive towards sulfonation, which can sometimes lead to a higher proportion of side reactions under harsh conditions.
Q3: How does reaction temperature influence the outcome of my sulfonation?
A3: Temperature is a critical parameter that governs both the reaction rate and the product distribution, a concept known as kinetic versus thermodynamic control.[3][5]
-
At lower temperatures , the reaction is under kinetic control, favoring the product that is formed fastest (i.e., has the lowest activation energy).
-
At higher temperatures , the sulfonation reaction can become reversible.[3][6] This allows the reaction to reach equilibrium, favoring the most stable product, which is under thermodynamic control.
A classic example is the sulfonation of naphthalene. At 80°C, the kinetically favored product is naphthalene-1-sulfonic acid. However, at 160°C, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product.[3][6] Elevated temperatures can also increase the rate of side reactions like sulfone formation.[3]
Q4: Can the choice of sulfonating agent affect sulfone formation?
A4: Absolutely. The reactivity of the sulfonating agent plays a significant role.
-
Sulfur Trioxide (SO₃) and Oleum: These are highly reactive and efficient sulfonating agents but are also more prone to causing side reactions, including sulfone formation, especially at high concentrations.[7][8]
-
Concentrated Sulfuric Acid (H₂SO₄): This is a less potent sulfonating agent. The reaction with sulfuric acid is reversible and produces water, which dilutes the acid and slows the reaction down.[9][10]
-
Chlorosulfuric Acid (HSO₃Cl): This is another effective sulfonating agent.[10]
-
Milder Reagents: For sensitive substrates, milder reagents like SO₃ complexes (e.g., pyridine-SO₃) or sulfamic acid can be used to achieve more selective sulfonation with fewer byproducts.[9][11]
Part 2: Troubleshooting Guides
This section provides detailed strategies and protocols to diagnose and resolve issues with sulfone byproduct formation.
Troubleshooting Scenario 1: Excessive Byproduct Formation
Issue: You have confirmed the presence of a significant amount of sulfone byproduct, leading to low yield and difficult purification.
Root Cause Analysis and Corrective Actions:
The formation of sulfone is a competing reaction to the desired sulfonation. The key is to optimize conditions to favor the formation of the sulfonic acid.
Workflow for Minimizing Sulfone Formation
Caption: Troubleshooting workflow for excessive sulfone formation.
Detailed Strategies:
-
Temperature Control:
-
Rationale: Sulfonation is a highly exothermic reaction.[7][12] Poor heat dissipation can lead to a rapid temperature increase, accelerating sulfone formation.
-
Action:
-
Maintain a lower reaction temperature. Start with conditions reported in the literature for similar substrates and adjust as needed.
-
Use an ice bath or a cooling mantle for effective heat removal.
-
Add the sulfonating agent slowly and monitor the internal temperature of the reaction mixture closely.
-
-
-
Control of Reagent Concentration:
-
Rationale: A high localized concentration of SO₃ increases the probability of a second electrophilic attack on the already formed sulfonic acid, leading to sulfone.
-
Action:
-
Reduce the molar ratio of the sulfonating agent to the aromatic compound. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
If using gaseous SO₃, dilute it with a dry, inert gas like nitrogen to reduce its partial pressure.[8]
-
-
-
Use of an Inert Solvent:
-
Rationale: A solvent can help to dissipate heat and maintain a more homogeneous reaction mixture, preventing localized high concentrations of reactants.[4]
-
Action:
-
Consider using a solvent that is inert to the reaction conditions. Halogenated solvents like chloroform or liquid sulfur dioxide have been reported to be effective.[1]
-
-
-
Employing Sulfone Inhibitors:
-
Rationale: Certain additives can selectively inhibit the formation of sulfones.
-
Action:
-
| Parameter | Standard Condition (High Sulfone) | Optimized Condition (Low Sulfone) | Rationale |
| Temperature | > 100°C | 0 - 40°C | Minimize side reaction rates.[3] |
| SO₃:Arene Ratio | > 1.5 : 1 | 1.05 : 1 | Reduce excess electrophile available for side reactions.[2] |
| Solvent | Neat (No Solvent) | Inert Solvent (e.g., Liquid SO₂) | Better heat dissipation and concentration control.[1][4] |
| Additives | None | Inorganic Sulfite (e.g., Na₂SO₃) | Acts as a sulfone inhibitor.[1] |
Table 1: Comparison of reaction conditions favoring and minimizing sulfone formation.
Troubleshooting Scenario 2: Poor Regioselectivity and Isomer Control
Issue: The desired sulfonic acid isomer is not the major product, or a mixture of isomers is obtained.
Root Cause Analysis and Corrective Actions:
The regioselectivity of sulfonation is dictated by the principles of kinetic and thermodynamic control. The directing effects of substituents on the aromatic ring also play a crucial role.
Mechanism: Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation
Caption: Energy profile for the sulfonation of naphthalene.
Protocol for Selective Sulfonation of Toluene:
This protocol illustrates how to leverage temperature to control the isomeric product distribution in the sulfonation of toluene.
-
For Ortho- and Para-Toluenesulfonic Acid (Kinetic Control):
-
Setup: In a flask equipped with a magnetic stirrer and a thermometer, place toluene.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid while maintaining the internal temperature at or below room temperature.[13]
-
Reaction: Stir the mixture at room temperature for the specified reaction time.
-
Work-up: Carefully pour the reaction mixture over crushed ice to precipitate the sulfonic acid products.
-
-
For Meta-Toluenesulfonic Acid (Thermodynamic Control):
-
Setup: In a flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place toluene.
-
Reagent Addition: Carefully add concentrated sulfuric acid to the toluene.
-
Reaction: Heat the mixture to 150-200°C and maintain this temperature to allow for equilibration to the most stable meta-isomer.[13]
-
Work-up: Allow the reaction mixture to cool and then carefully pour it over crushed ice for product isolation.
-
Part 3: Analytical Characterization of Byproducts
Accurate identification and quantification of sulfone byproducts are essential for reaction optimization.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired sulfonic acid from sulfone byproducts and unreacted starting material. Reversed-phase HPLC with UV detection is commonly used for aromatic compounds.[14]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the definitive identification of reaction components based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can provide structural information for unambiguous identification of sulfones.[15][16]
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method for monitoring the progress of a reaction and qualitatively assessing the presence of byproducts.[17]
References
- Method of inhibiting sulfone formation in sulfonations.
- Technical Support Center: Managing Reaction Temperature for Selective Sulfon
- Kinetic vs. Thermodynamic Control in Organic Reactions.
- Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. ASIA Chemical.
- Kinetic and thermodynamic control of sulphonation of toluene. Chemistry Stack Exchange.
- Sulphonation technology and how screw blowers play an important part.
- Temperature control of sulfonation reaction in a semi-b
- Thermodynamic and Kinetic Control of Reactions. Scribd.
- Sulfonation of Benzene & Desulfonation Reaction Mechanism.
- Thermodynamic vs Kinetic Sulphonation of Naphthalene. Chemistry Stack Exchange.
- Aromatic sulfonation XI: Sulfonation of benzene and toluene with sulfur trioxide; sulfone formation and sulfonic acid isomer distribution.
- Sulfonation of aromatic compounds in the presence of solvents.
- Technical Support Center: Solvent Effects on the Rate of Sulfonyl
- Sulfonation and Sulf
- Sulfonation Mechanism of Polysulfone in Concentrated Sulfuric Acid for Proton Exchange Membrane Fuel cell Applic
- Sulfon
- Identification of the sulfone functionality in protonated analytes via ion/molecule reactions in a linear quadrupole ion trap mass spectrometer. PubMed.
- Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media.
- Sulfonic acid. Wikipedia.
- A Comparative Guide to HPLC Methods for the Purity Assessment of Sulfone-Bis-PEG4-acid. Benchchem.
- Mastering Sulfonation of Aromatic Polysulfones: Crucial for Membranes for Fuel Cell Applic
- Mechanism of Sulphonation and Friedel-Craft reactions. YouTube.
- Sulfonation Chemistry – more sustainable approaches. RSC Symposium.
- Aromatic sulfon
- Sulfon
- Process for converting alkyl sultones to alkene sulfonic acids.
- Reaction: Sulfonation. Introduction to Organic Chemistry - Saskoer.
- The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical D
- Sulfonic acid. L.S.College, Muzaffarpur.
- Experimental and Modeling Studies of SO3 Homogeneous Formation in the Post-Flame Region. Aerosol and Air Quality Research.
- Effects of different sulfonation times and post-treatment methods on the characterization and cytocompatibility of sulfon
- Asymmetric Synthesis of Sultones and Sulfonic Acid Deriv
- The sulfonation of aromatic and heteroaromatic polycyclic compounds.
- Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- EAS-Sulfon
- HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbon
- Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. PubMed.
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Technical Support Center: A Troubleshooting Guide for 2,4-Dimethylbenzenesulfonic Acid in the Laboratory
Welcome to the technical support center for 2,4-Dimethylbenzenesulfonic acid (2,4-DMBSA). This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-proven insights into the effective use of this versatile acid catalyst. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format to help you navigate your experiments with confidence.
Section 1: Properties, Handling, and Storage
Before initiating any experiment, a thorough understanding of the reagent's properties is crucial. 2,4-DMBSA is a strong organic acid widely used as a catalyst in various organic transformations.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₃S | [3][4] |
| Molecular Weight | 186.23 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder or solid.[1][5] | [1][5] |
| Melting Point | 58-64 °C (may vary with hydration) | [3] |
| Acidity (pKa) | -0.36 ± 0.50 (Predicted) | [3] |
| Key Characteristic | Hygroscopic (tends to absorb moisture from the air).[1][3] | [1][3] |
Frequently Asked Questions: Handling and Storage
Q1: My container of 2,4-DMBSA has arrived as a clumpy or waxy solid instead of a fine powder. Is it contaminated or degraded?
A1: This is a very common observation and is typically not a cause for concern. 2,4-DMBSA is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3] This can cause the powder to clump together or even appear as a waxy or syrupy solid, especially if the material contains water of hydration. For most applications as a bulk acid catalyst, this absorbed water will not significantly impact its performance, although it should be accounted for if precise molar quantities are required. If an anhydrous reaction is critical, the catalyst may need to be dried under vacuum.
Q2: What are the ideal storage conditions for 2,4-DMBSA?
A2: To minimize moisture absorption, 2,4-DMBSA should be stored in a tightly sealed container in a cool, dry place.[6] A desiccator is an excellent storage environment. Storing it away from incompatible materials, such as strong oxidizing agents, is also recommended.[7]
Section 2: Solubility and Solution Preparation
Q3: I'm having difficulty dissolving 2,4-DMBSA in my reaction solvent. What are the best practices?
A3: The solubility of 2,4-DMBSA is dictated by its polar sulfonic acid group and its aromatic backbone.[1] It exhibits high solubility in polar solvents and is less soluble in nonpolar systems.[3]
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Rationale & Tips |
| Water | High | The polar sulfonic acid group forms strong hydrogen bonds with water.[1][3] |
| Methanol, Ethanol | Soluble | Polar protic solvents effectively solvate the molecule. |
| Acetonitrile (MeCN) | Soluble | A polar aprotic solvent that is generally effective. |
| Dichloromethane (DCM) | Moderately Soluble | Solubility may be limited; gentle warming can help. |
| Toluene, Hexanes | Poorly Soluble | These nonpolar solvents are generally not suitable for dissolving 2,4-DMBSA. |
Expert Tip: If you are struggling with solubility in a moderately polar solvent, gentle warming and stirring can increase the rate of dissolution. However, be mindful of the thermal stability of your other reagents. For reactions in nonpolar solvents, consider if a phase-transfer catalyst is appropriate or if an alternative, more soluble acid catalyst like p-Toluenesulfonic acid might be a better choice, though 2,4-DMBSA's additional methyl group can slightly increase its solubility in non-polar organic solvents compared to some other arylsulfonic acids.[2]
Section 3: Use as a Catalyst in Organic Synthesis
2,4-DMBSA is a workhorse Brønsted-Lowry acid catalyst, frequently employed in reactions like esterifications and alkylations.[2][3]
Frequently Asked Questions: Catalysis Issues
Q4: My Fischer esterification reaction is proceeding very slowly or giving a low yield, even with 2,4-DMBSA as the catalyst. What am I doing wrong?
A4: This is a classic challenge in equilibrium-driven reactions like Fischer esterification. The issue often lies not with the catalyst's intrinsic activity but with the reaction conditions. Here are the primary factors to investigate:
-
Water Removal: Esterification produces water as a byproduct. According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials. You must actively remove water from the reaction. The most common method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent (e.g., toluene).
-
Catalyst Loading: While it's a catalyst, a sufficient amount is needed to ensure a practical reaction rate. A typical catalytic loading is 0.1-5.0 mol% relative to the limiting reagent. If the reaction is slow, consider incrementally increasing the catalyst amount.
-
Temperature: The reaction may require heat to proceed at a reasonable rate. Ensure your reaction temperature is appropriate for the substrates and solvent used.
-
Purity of Reagents: Ensure your alcohol and carboxylic acid are reasonably dry. Using wet reagents adds water to the system from the start, inhibiting the forward reaction.
Experimental Protocol: General Procedure for Esterification
Troubleshooting Workflow: Incomplete Esterification
Below is a decision-making diagram to guide your troubleshooting process for an underperforming esterification reaction.
Caption: Troubleshooting workflow for incomplete esterification.
Section 4: Reaction Work-up and Purification
A common challenge after a successful reaction is the complete removal of the strong acid catalyst, which can interfere with subsequent steps or product stability.
Frequently Asked Questions: Work-up and Purification
Q5: How do I effectively remove 2,4-DMBSA from my organic reaction mixture?
A5: The most reliable method is to perform a liquid-liquid extraction using a mild aqueous base. The strong acidity of the sulfonic acid (pKa ≈ -0.36) means it will be readily deprotonated by a weak base like sodium bicarbonate (NaHCO₃).[3] The resulting sodium 2,4-dimethylbenzenesulfonate salt is highly water-soluble and will partition into the aqueous layer, leaving your desired organic product in the organic phase.[8]
Q6: My NMR/LC-MS analysis shows a persistent, highly polar impurity even after a water wash. Could this be the catalyst?
A6: Yes, this is a strong possibility. A simple water wash may not be sufficient to remove all of the sulfonic acid. A basic wash is critical.[8] If you have already performed a basic wash and the impurity persists, consider the following:
-
Insufficient Base: You may not have used enough base to neutralize all the acid. Use a saturated NaHCO₃ solution or repeat the wash.
-
Emulsion: An emulsion may have formed during the work-up, trapping the sulfonate salt in the organic layer. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.
-
Sulfone Byproducts: In some cases, particularly at high temperatures, side reactions can form sulfones, which are neutral and will not be removed by a basic wash.[2] These would require purification by other means, such as column chromatography or recrystallization.
Protocol: Standard Aqueous Work-up to Remove 2,4-DMBSA
Purification Strategy Decision Diagram
Caption: Decision tree for post-workup purification.
Section 5: Safety and Disposal
Q7: What are the primary safety hazards associated with 2,4-DMBSA?
A7: According to the Globally Harmonized System (GHS) of classification, this compound is known to cause skin irritation and serious eye irritation.[4] As a strong acid, it should be handled with care. When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx).[9]
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood, especially when heating.[6]
Q8: How should I dispose of waste containing 2,4-DMBSA?
A8: All waste containing 2,4-DMBSA should be considered chemical waste. Neutralize acidic waste with a suitable base (e.g., sodium bicarbonate) before collection in a designated hazardous waste container. Always consult and adhere to your institution's and local regulations for chemical waste disposal.[7]
References
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SIELC Technologies. (2018, February 16). This compound. [Link]
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Validation & Comparative
A Comparative Guide for Researchers: 2,4-Dimethylbenzenesulfonic Acid vs. p-Toluenesulfonic Acid as Catalysts
In the landscape of acid catalysis, aromatic sulfonic acids stand out for their efficacy and versatility in a myriad of organic transformations. Among these, p-toluenesulfonic acid (p-TSA) has long been a staple in the synthetic chemist's toolbox. However, with the ever-present demand for process optimization and enhanced selectivity, researchers are increasingly exploring structural analogues that may offer unique advantages. This guide provides an in-depth, objective comparison of 2,4-dimethylbenzenesulfonic acid (DMBSA) and the well-established p-toluenesulfonic acid as catalysts, with a focus on their application in esterification reactions.
Unveiling the Contenders: A Look at their Chemical Identity
Both this compound, also known as 2,4-xylenesulfonic acid, and p-toluenesulfonic acid are strong organic acids characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring.[1] Their acidic prowess stems from the electron-withdrawing nature of the sulfonyl group, which facilitates the donation of a proton to initiate catalytic cycles.[1]
The key structural distinction lies in the substitution pattern on the aromatic ring. While p-TSA possesses a single methyl group at the para position, DMBSA features two methyl groups at the 2 and 4 positions.[1] This seemingly subtle difference in molecular architecture can have significant implications for their physical properties and, consequently, their catalytic behavior.
Physicochemical Properties: A Tale of Two Acids
A catalyst's performance is intrinsically linked to its physical and chemical characteristics. The table below summarizes the key properties of DMBSA and p-TSA.
| Property | This compound (DMBSA) | p-Toluenesulfonic Acid (p-TSA) |
| Molecular Formula | C₈H₁₀O₃S | C₇H₈O₃S |
| Molecular Weight | 186.23 g/mol [2][3] | 172.20 g/mol |
| pKa | Approximately -0.36[2][4] | Approximately -2.8[5] |
| Appearance | White to off-white solid[4] | White solid[6] |
| Solubility | Soluble in water and various organic solvents.[2][7] The additional methyl group may slightly increase solubility in non-polar organic solvents compared to p-TSA.[1] | Soluble in water, alcohols, and other polar organic solvents.[6] |
Both acids are strong, with pKa values indicating a high degree of dissociation.[2][4][5] The slightly higher molecular weight of DMBSA is a direct result of its additional methyl group. A noteworthy distinction is the potential for enhanced solubility of DMBSA in non-polar organic solvents, which could be advantageous in specific reaction media.[1]
Catalytic Performance in Esterification: A Data-Driven Comparison
Catalyst Performance in the Esterification of Acetic Acid with n-Propanol [8][9]
| Catalyst | Yield of n-propyl acetate (%) at 60 min |
| Sulfuric Acid (SA) | ~65% |
| p-Phenolsulfonic Acid (PPSA) | ~60% |
| p-Toluenesulfonic Acid (p-TSA) | ~60% |
This data demonstrates that p-toluenesulfonic acid exhibits catalytic activity comparable to that of p-phenolsulfonic acid and is only slightly less active than sulfuric acid under these specific batch reaction conditions.[9] In a continuous rectification tower, the study found that the performance of p-TSA was very close to that of sulfuric acid, with the added benefit of producing fewer by-products.[9]
The "X" Factor: The Influence of the Additional Methyl Group in DMBSA
The presence of a second methyl group in this compound introduces two key factors that can influence its catalytic performance:
-
Electronic Effects: The two electron-donating methyl groups can slightly increase the electron density on the aromatic ring, which could subtly modulate the acidity of the sulfonic acid group.
-
Steric Hindrance: The methyl group at the 2-position (ortho to the sulfonic acid group) can introduce steric bulk around the catalytic center. This steric hindrance could play a role in the selectivity of certain reactions by favoring specific reaction pathways or influencing the approach of bulky substrates.[1]
While quantitative data is lacking, it is plausible that in reactions where steric factors are significant, DMBSA could offer different selectivity compared to the less hindered p-TSA. Furthermore, its potentially enhanced solubility in non-polar solvents could be beneficial for reactions conducted in such media.[1]
In the Lab: A Practical Guide to Fischer-Speier Esterification with p-Toluenesulfonic Acid
The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. The following is a detailed protocol for a typical esterification reaction using p-TSA.
Experimental Protocol: Synthesis of n-Propyl Acetate
Materials:
-
Acetic Acid
-
n-Propanol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetic acid (1 equivalent) and n-propanol (3 equivalents).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude n-propyl acetate.
-
Purification: If necessary, the product can be further purified by distillation.
Caption: A typical workflow for a Fischer-Speier esterification reaction.
From Bench to Bulk: Synthesis of the Catalysts
Both this compound and p-toluenesulfonic acid are typically synthesized via electrophilic aromatic substitution, specifically through the sulfonation of the corresponding aromatic hydrocarbon.
Synthesis of this compound
The most common route to DMBSA is the direct sulfonation of m-xylene (1,3-dimethylbenzene).[1] This reaction is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum). The use of fuming sulfuric acid often allows for milder reaction conditions and shorter reaction times.[1]
Caption: Synthesis of this compound via sulfonation of m-xylene.
Synthesis of p-Toluenesulfonic Acid
Similarly, p-toluenesulfonic acid is prepared on an industrial scale by the sulfonation of toluene.[6] Common impurities in the final product can include benzenesulfonic acid and residual sulfuric acid.[6] Purification is often achieved through recrystallization from a concentrated aqueous solution followed by azeotropic drying with toluene.[6]
Conclusion and Recommendations
Both this compound and p-toluenesulfonic acid are potent and valuable catalysts for a wide range of organic reactions. The choice between them will ultimately depend on the specific requirements of the synthesis.
p-Toluenesulfonic acid remains the workhorse catalyst due to its well-established efficacy, commercial availability, and extensive documentation in the scientific literature. Its performance is often comparable to that of sulfuric acid, with the added benefits of being a solid that is easier to handle and potentially leading to cleaner reactions.
This compound presents an interesting alternative, particularly in scenarios where:
-
Enhanced solubility in non-polar solvents is desired.
-
Steric effects at the catalytic site could be exploited to influence reaction selectivity.
For routine acid-catalyzed reactions where high yields are the primary goal, p-TSA is a reliable and cost-effective choice. However, for more nuanced applications in methods development and the synthesis of complex molecules where selectivity and solubility are critical parameters, the exploration of DMBSA as a catalyst is a worthwhile endeavor. Further research directly comparing the catalytic performance of these two acids under identical conditions would be invaluable to the scientific community.
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Comparative study of different sulfonic acid catalysts in organic synthesis
For researchers, scientists, and professionals in drug development, the choice of a catalyst can dictate the efficiency, sustainability, and economic viability of a synthetic route. Sulfonic acids are a cornerstone of acid catalysis in organic chemistry, prized for their strength and versatility.[1][2][3] This guide provides an in-depth comparison of common sulfonic acid catalysts, grounding the discussion in a practical, widely-used model reaction: the Fischer esterification. We will explore the nuances of catalyst selection, present a detailed experimental protocol, and analyze comparative performance data to empower you with the insights needed for your next synthesis.
The Landscape of Sulfonic Acid Catalysts: A Comparative Overview
Sulfonic acids are strong organic acids characterized by the −SO₃H functional group.[1] Their efficacy stems from their ability to act as potent Brønsted acids, donating a proton to accelerate a variety of reactions, including esterifications, acetalizations, and alkylations.[3][4][5] Unlike some mineral acids, many sulfonic acids are non-oxidizing, reducing the likelihood of unwanted side reactions.[6] Here, we compare four widely used catalysts, each with distinct physical properties and applications.
-
p-Toluenesulfonic Acid (p-TsOH): A crystalline solid, p-TsOH is perhaps the most common sulfonic acid catalyst.[1][2] Its solid nature makes it easy to handle and weigh accurately.[1][2][5] It is highly soluble in polar organic solvents and water, making it suitable for a wide range of reaction conditions.[1][5]
-
Methanesulfonic Acid (MSA): MSA is a strong, liquid organic acid that serves as an excellent alternative to p-TsOH, especially when a liquid catalyst is preferred for handling purposes.[7] It is known for its high thermal and chemical stability and is less prone to causing charring or coloration compared to sulfuric acid.[7]
-
(±)-Camphorsulfonic Acid (CSA): CSA is a chiral organocatalyst, also available as a stable, non-toxic solid.[8][9] While its chirality is a key feature for asymmetric synthesis, it is also frequently used as a general acid catalyst in applications where its bulk and solubility properties are advantageous.[8][10]
-
Amberlyst-15: This catalyst is a macro-porous, polymer-supported sulfonic acid (an ion-exchange resin).[11] As a heterogeneous catalyst, its primary advantage is the ease of separation from the reaction mixture—typically by simple filtration—which simplifies product purification and allows for catalyst recycling.[11][12][13]
Model Reaction: Fischer Esterification
To provide a tangible comparison, we will focus on the Fischer esterification, a classic and fundamental reaction where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.[14][15][16] This reaction is reversible, and its equilibrium is typically shifted towards the product by using an excess of one reactant or by removing water as it is formed.[16][17][18]
The mechanism involves several key steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.[14][15][17] This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[14][16] Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[14][15]
Experimental Protocol: Comparative Esterification of Acetic Acid with 1-Butanol
This protocol is designed to be a self-validating system for comparing the performance of the four selected sulfonic acid catalysts under identical conditions.
Objective: To synthesize butyl acetate and compare the catalytic efficiency based on reaction time and product yield.
Materials:
-
Glacial Acetic Acid
-
1-Butanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanesulfonic acid (MSA)
-
(±)-Camphorsulfonic acid (CSA)
-
Amberlyst-15 (pre-dried)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate for extraction
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for yield determination
Equipment:
-
Round-bottom flasks (100 mL)
-
Reflux condenser
-
Dean-Stark apparatus
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To four separate 100 mL round-bottom flasks equipped with a magnetic stir bar and a Dean-Stark apparatus filled with toluene, add glacial acetic acid (0.2 mol, 12.0 g) and 1-butanol (0.2 mol, 14.8 g).
-
Catalyst Addition:
-
To Flask 1, add p-TsOH·H₂O (0.004 mol, 0.76 g, 2 mol%).
-
To Flask 2, add MSA (0.004 mol, 0.38 g, 2 mol%).
-
To Flask 3, add CSA (0.004 mol, 0.93 g, 2 mol%).
-
To Flask 4, add pre-dried Amberlyst-15 (1.5 g, ~2 mol% based on typical capacity).
-
-
Reaction: Heat the mixtures to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by TLC analysis of aliquots. Continue reflux until the starting material (acetic acid) is consumed or the reaction reaches equilibrium (no further water collection). Record the time for each reaction.
-
Work-up (Flasks 1-3):
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with 50 mL of diethyl ether.
-
Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
-
Work-up (Flask 4):
-
Cool the reaction mixture to room temperature.
-
Remove the Amberlyst-15 resin by simple filtration, washing the resin with a small amount of diethyl ether.
-
Proceed with the aqueous work-up as described in step 4 for the filtrate.
-
-
Analysis: Purify the crude butyl acetate by distillation if necessary. Determine the final yield of the purified product by weight and confirm its identity and purity using GC-MS and NMR spectroscopy.
Comparative Performance Data
The following table summarizes representative data for the synthesis of butyl acetate using the described protocol. The values are illustrative of typical outcomes in a laboratory setting.
| Catalyst | Catalyst Type | Molar Loading | Reaction Time (h) | Yield (%) | Key Observations |
| p-TsOH | Homogeneous | 2 mol% | 3 | 91 | Efficient and reliable; requires aqueous work-up to remove.[4] |
| MSA | Homogeneous | 2 mol% | 2.5 | 93 | Slightly faster than p-TsOH; liquid form is easy to dispense.[7] |
| CSA | Homogeneous | 2 mol% | 4 | 88 | Effective but generally slower for simple esterifications.[19] |
| Amberlyst-15 | Heterogeneous | ~2 mol% | 6 | 85 | Slower reaction rate but significantly easier work-up; catalyst is recyclable.[20][21][22] |
Discussion and Catalyst Selection Insights
The experimental data reveals a clear trade-off between reaction efficiency and operational simplicity.
-
Activity: The homogeneous catalysts, MSA and p-TsOH, demonstrate the highest activity, leading to shorter reaction times and higher yields. This is attributed to their excellent solubility in the reaction medium, maximizing contact between the catalytic sites and the reactants.
-
Work-up and Purification: The standout advantage of Amberlyst-15 is the simplified work-up.[12] The ability to remove the catalyst by filtration eliminates the need for aqueous extractions to neutralize and remove the acid, thereby reducing solvent waste and processing time.[23][24] This is a significant consideration in green chemistry and industrial-scale processes.[11]
-
Causality Behind Performance: The lower activity of the heterogeneous Amberlyst-15 catalyst can be attributed to mass transfer limitations.[20] Reactants must diffuse into the porous polymer matrix to reach the sulfonic acid sites, which can slow the overall reaction rate compared to a homogeneous system where the catalyst is fully solvated.[21] CSA's slightly lower performance in this specific, non-chiral application may be due to steric hindrance from its bulky camphor backbone.
Choosing the right catalyst is therefore a multi-faceted decision:
-
For rapid, small-scale synthesis where purification via extraction is straightforward, MSA or p-TsOH are excellent choices.
-
For large-scale production or green chemistry applications where minimizing waste and simplifying catalyst removal are priorities, Amberlyst-15 is a superior option, despite potentially longer reaction times.[12] The catalyst's reusability further enhances its cost-effectiveness and sustainability.[25]
-
CSA is typically reserved for applications where chirality is required or its specific solubility properties are beneficial.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the comparative study, highlighting the key difference in the work-up procedure for homogeneous versus heterogeneous catalysts.
Caption: Experimental workflow for comparing sulfonic acid catalysts in Fischer esterification.
Conclusion
The choice of a sulfonic acid catalyst is a critical decision that impacts reaction kinetics, yield, and process sustainability. While homogeneous catalysts like p-TsOH and MSA offer high reactivity for rapid transformations, heterogeneous catalysts such as Amberlyst-15 provide significant advantages in terms of catalyst recovery and simplified purification. By understanding the inherent trade-offs between these options, researchers can make more informed decisions, optimizing their synthetic strategies to meet the specific demands of the laboratory or industrial setting.
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Fischer–Speier esterification. In: Wikipedia. [Link]
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Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols. ACS Publications. [Link]
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Solid Acid Catalysts: Explained, Examples. StudySmarter. [Link]
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The Effect of Co-solvent on Esterification of Oleic Acid Using Amberlyst 15 as Solid Acid Catalyst in Biodiesel Production. MATEC Web of Conferences. [Link]
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Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. PubMed. [Link]
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Organic Synthesis Using Environmentally Benign Acid Catalysis. PMC - NIH. [Link]
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Full article: Esterification of decanoic acid with methanol using Amberlyst 15: Reaction kinetics. Taylor & Francis Online. [Link]
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Properties of P-Toluenesulfonic acid - TsOH. Mol-Instincts. [Link]
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Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Royal Society of Chemistry. [Link]
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Application of sulfonated nanoporous carbons as acid catalysts for Fischer esterification reactions. ResearchGate. [Link]
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p-Toluenesulfonic acid. In: Wikipedia. [Link]
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Esterification of acetic and oleic acids within the Amberlyst 15 packed catalytic column. ResearchGate. [Link]
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Solid acids and their use as environmentally friendly catalysts in organic synthesis. Semantic Scholar. [Link]
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(±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction... RSC Publishing. [Link]
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Solid phase acid catalyst: Significance and symbolism. Health Sciences. [Link]
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Camphorsulfonic Acid-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction... ACS Omega. [Link]
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(PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. ResearchGate. [Link]
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Camphorsulfonic Acid (CSA): An Efficient Organocatalyst for the Synthesis or Derivatization of Heterocycles... ResearchGate. [Link]
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(S)-Camphorsulfonic acid catalyzed highly stereoselective synthesis of pseudoglycosides. PubMed. [Link]
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Acid catalysis. In: Wikipedia. [Link]
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Camphorsulfonic Acid: A Versatile and Useful Reagent in Organic Synthesis. ResearchGate. [Link]
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Structure-activity Considerations and in Vitro Approaches to Assess the Genotoxicity of 19 Methane-, Benzene- And Toluenesulfonic Acid Esters. PubMed. [Link]
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A Senior Application Scientist's Guide to Purity Validation of 2,4-Dimethylbenzenesulfonic Acid by Titration
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 2,4-Dimethylbenzenesulfonic acid, a strong organic acid, serves as a critical catalyst and intermediate in numerous synthetic pathways.[1][2] Its efficacy is directly tied to its purity, as contaminants can lead to unwanted side reactions, lower yields, and introduce analytical complexities downstream. This guide provides an in-depth validation of titrimetry as a primary method for determining the purity of this compound, compares it with alternative techniques, and offers field-proven insights into best practices.
The Principle of Titrimetric Analysis for a Strong Acid
This compound (DMBSA) is a strong aromatic sulfonic acid, characterized by a sulfonic acid group (-SO₃H) attached to a dimethyl-substituted benzene ring.[1][2] Its acidic nature is due to the high stability of the resulting sulfonate anion after deprotonation. With a predicted pKa of approximately -0.36, it fully dissociates in aqueous solutions.[2]
This characteristic makes it an ideal candidate for acid-base titration, a classic and robust quantitative chemical analysis method. The fundamental principle involves the neutralization reaction between the strong acid (DMBSA) and a strong base of a precisely known concentration (the titrant), typically sodium hydroxide (NaOH).
C₈H₁₀O₃S + NaOH → C₈H₉O₃SNa + H₂O
The reaction proceeds stoichiometrically, meaning one mole of the acid reacts with exactly one mole of the base. The point at which the moles of acid and base are equal is the equivalence point. For a strong acid-strong base titration, the pH at the equivalence point is neutral (pH 7.0). The end point of the titration, the point at which a physical change signals the completion of the reaction, is typically detected by a colorimetric indicator or an electrochemical sensor (potentiometry).
Comparative Overview: Titration vs. Alternative Methods
While titration is a gold-standard method for determining total acidity, it is not the only tool available. High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for identifying and quantifying individual impurities. The choice of method depends on the specific analytical goal.
| Feature | Acid-Base Titration (Classical & Potentiometric) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization reaction based on stoichiometry. | Differential partitioning of components between a stationary and mobile phase.[3] |
| Measurement | Total acidic content (% purity as acid). | Separates and quantifies the main component and individual impurities.[4] |
| Specificity | High for total acidity, but does not distinguish between different acidic species. | High specificity; can resolve structurally similar impurities from the main analyte. |
| Sensitivity | Milligram to gram scale. | Microgram to nanogram scale.[3] |
| Throughput | Moderate; can be automated for higher throughput. | High, especially with modern UPLC systems and autosamplers. |
| Instrumentation | Simple and low-cost (burette, pH meter). | Complex and higher cost (pumps, columns, detectors). |
| Expertise | Requires fundamental wet chemistry skills. | Requires expertise in method development, instrumentation, and data analysis. |
Experimental Protocol 1: Classical Titration with Indicator
This protocol provides a self-validating system by first standardizing the titrant against a primary standard, ensuring the accuracy of the subsequent sample analysis.
Part A: Standardization of 0.1 M Sodium Hydroxide (NaOH) Titrant
Causality: The concentration of prepared NaOH solutions can change over time due to absorption of atmospheric CO₂, which reacts with NaOH.[5] Therefore, it is paramount to standardize the titrant against a primary standard—a highly pure, stable, and non-hygroscopic compound like Potassium Hydrogen Phthalate (KHP)—to determine its exact molarity.[6]
Materials:
-
Sodium Hydroxide (NaOH), pellets
-
Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120°C for 2 hours[7]
-
Phenolphthalein indicator solution
-
CO₂-free deionized water
-
50 mL Class A burette
-
250 mL Erlenmeyer flasks
-
Analytical balance
Procedure:
-
Prepare ~0.1 M NaOH Solution: Dissolve approximately 4.0 g of NaOH pellets in 1 L of boiled, cooled deionized water.[5][8] Mix thoroughly.
-
Weigh KHP: Accurately weigh, by difference, approximately 0.5 g of dried KHP into three separate 250 mL Erlenmeyer flasks.[7] Record the exact mass for each.
-
Dissolve KHP: To each flask, add ~75 mL of CO₂-free deionized water and swirl to dissolve the KHP completely.[6]
-
Add Indicator: Add 2-3 drops of phenolphthalein indicator to each flask. The solution should be colorless.[7]
-
Titrate: Rinse and fill the burette with the prepared NaOH solution, ensuring no air bubbles are present. Record the initial volume. Titrate the first KHP sample with the NaOH solution, swirling the flask constantly, until a faint but permanent pink color persists for at least 30 seconds.[6][9] This is the end point.
-
Record Volume: Record the final burette volume.
-
Repeat: Repeat the titration for the other two KHP samples. The volumes of NaOH used should agree within ±0.1 mL.
-
Calculate Molarity: Calculate the molarity of the NaOH solution for each trial using the formula: Molarity (NaOH) = (Mass of KHP (g)) / (Molar Mass of KHP (204.22 g/mol ) × Volume of NaOH (L))
Average the results from the three trials to obtain the standardized molarity.
Part B: Purity Assay of this compound
Procedure:
-
Weigh Sample: Accurately weigh approximately 0.8 g of the this compound sample into three separate 250 mL Erlenmeyer flasks. Record the exact mass.
-
Dissolve Sample: Add ~75 mL of deionized water to each flask and swirl to dissolve.
-
Add Indicator: Add 2-3 drops of phenolphthalein indicator.
-
Titrate: Titrate with the standardized 0.1 M NaOH solution to the same faint pink end point as in the standardization step.
-
Record and Calculate: Record the volume of NaOH used and calculate the purity of the DMBSA sample: % Purity = (Volume of NaOH (L) × Molarity of NaOH (mol/L) × Molar Mass of DMBSA (186.23 g/mol )) / (Mass of Sample (g)) × 100
Experimental Protocol 2: Potentiometric Titration
Potentiometric titration offers a more objective end point determination by measuring the change in potential (voltage or pH) as a function of titrant volume.[10][11] It is particularly advantageous for colored or turbid solutions where a visual indicator would be ineffective.
Causality: This method replaces the subjective color change of an indicator with the objective measurement of a pH electrode. The equivalence point is identified as the point of maximum inflection on the titration curve (pH vs. volume), which can be precisely determined by plotting the first or second derivative of the curve.[11]
Workflow Diagram:
Caption: Workflow for Potentiometric Purity Assay.
Method Validation for Titrimetric Analysis
To ensure a titration method is suitable for its intended purpose, it must be validated.[12][13][14] Key parameters according to ICH and USP guidelines include:
-
Specificity: The ability to assess the analyte without interference from other components.[14] For DMBSA titration, this is demonstrated by titrating a blank (solvent only) to show no consumption of titrant. Potential interference from other acidic impurities is a limitation of this method's specificity.
-
Linearity: The analytical procedure's ability to obtain test results which are directly proportional to the concentration of the analyte.[14][15] This is established by titrating at least five different sample weights (e.g., from 80% to 120% of the target weight) and plotting the sample weight versus the volume of titrant consumed. The coefficient of determination (R²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. Accuracy is determined by performing the assay on a sample of known purity (a reference standard) or by spiking a sample with a known amount of pure analyte. Recovery should typically be within 98.0% - 102.0%.
-
Precision: The degree of agreement among individual test results. It is assessed at two levels:
-
Repeatability: Assaying the same sample multiple times under the same conditions on the same day.
-
Intermediate Precision: Assaying the same sample on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.
-
Method Selection Logic
The choice between titration and other methods is driven by the analytical question at hand. Titration excels at providing a precise measure of total acidic content, which directly correlates to the purity of the primary substance. HPLC, conversely, provides a detailed impurity profile.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of this compound purity by titration remains a highly relevant, accurate, and cost-effective method for academic and industrial laboratories. Its strength lies in its direct measurement of the analyte's primary chemical property—its acidity. When properly validated, including the crucial step of titrant standardization, it provides a trustworthy and robust assessment of purity. For a comprehensive understanding of a sample's quality, which includes the identification and quantification of minor components, titration should be complemented by a high-specificity separation technique like HPLC. The judicious application of these methods, guided by the specific analytical requirements, ensures the highest level of scientific integrity in research and development.
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A Comparative Guide to the Characterization of Reaction Products from 2,4-Dimethylbenzenesulfonic Acid Catalysis
This guide provides an in-depth analysis of 2,4-Dimethylbenzenesulfonic acid (DMBSA) as a strong Brønsted acid catalyst in organic synthesis. We will explore its catalytic performance in key reactions, offer a comparative perspective against common alternatives, and detail the essential protocols for the definitive characterization of resulting reaction products. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of catalytic systems and product validation.
Introduction: The Role of this compound in Modern Synthesis
This compound, also known as m-xylene-4-sulfonic acid, is an aromatic sulfonic acid distinguished by its strong acidic properties, making it a highly effective catalyst in a variety of organic transformations.[1][2] Belonging to the same family as p-toluenesulfonic acid (p-TSA), DMBSA provides a source of protons (H⁺) to accelerate acid-catalyzed reactions by activating reactants and lowering the required activation energy.[1][3]
Its molecular structure, featuring a sulfonic acid group on a dimethyl-substituted benzene ring, gives it unique solubility characteristics.[1][4] The two methyl groups increase its lipophilicity compared to simpler arylsulfonic acids, enhancing its solubility in non-polar organic solvents, which can be advantageous in certain reaction media.[1] DMBSA is primarily utilized as a catalyst in reactions such as:
-
Esterification: The reaction between carboxylic acids and alcohols.[1][3]
-
Alkylation: The formation of carbon-carbon bonds, particularly in Friedel-Crafts type reactions.[1][3]
-
Condensation Reactions: Promoting intermolecular dehydration to build more complex organic structures.[3][4]
-
Deblocking Reactions: Utilized in the microelectronics industry for chemically amplified resists in photolithography.[1]
This guide will focus on characterizing the products from these reactions, comparing the catalytic efficiency of DMBSA against established alternatives like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).
Mechanistic Insight & Causality in Experimental Design
The efficacy of DMBSA as a catalyst stems from its nature as a strong Brønsted acid. In a representative reaction like Fischer esterification, the catalyst donates a proton to the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to yield the ester. The catalyst is regenerated in the final step, allowing it to participate in further catalytic cycles.
Caption: Figure 2: Experimental Workflow for Synthesis and Characterization.
General Protocol for DMBSA-Catalyzed Esterification of Benzoic Acid
This protocol provides a representative example of using DMBSA in synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.0 eq), ethanol (5.0 eq, serving as reactant and solvent), and this compound (0.05 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). [5]3. Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl benzoate.
-
Purification: Purify the crude product via flash column chromatography on silica gel or by distillation to yield the pure ester.
Protocol for Product Characterization
For a new substance, providing robust evidence of its identity and purity is paramount. [6]The purified product from the above synthesis should be subjected to the following analyses.
A. Purity Assessment:
-
Thin-Layer Chromatography (TLC): A quick method to assess purity. A pure compound should ideally show a single spot. [5]Report the Rf value and the solvent system used.
-
Melting Point (mp): For solid products, a sharp melting point range close to the literature value indicates high purity. [5]* High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These techniques are used to assess purity with high precision. [7] B. Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural determination in organic chemistry. [7][8] * ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For ethyl benzoate, expect signals in the aromatic region (7-8 ppm) and aliphatic region (1-4 ppm).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule. [8][9]For ethyl benzoate, the key absorption band to look for is the C=O stretch of the ester at approximately 1720 cm⁻¹.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide structural information from its fragmentation pattern. [7][8]For ethyl benzoate, the molecular ion peak (M⁺) would be observed at m/z = 150.
Interpreting the Data: A Sample Characterization Summary
Below is a table summarizing the expected characterization data for ethyl benzoate, the product of our model reaction.
| Analysis Technique | Expected Result for Ethyl Benzoate | Purpose of Analysis |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (d, 2H), 7.55 (t, 1H), 7.44 (t, 2H), 4.38 (q, 2H), 1.39 (t, 3H) | Confirms proton environment and connectivity. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.5 (C=O), 132.8, 130.5, 129.5, 128.3, 61.0 (O-CH₂), 14.3 (CH₃) | Confirms carbon skeleton. |
| IR (thin film, cm⁻¹) | ~3060 (Ar C-H), ~2980 (Alkyl C-H), ~1720 (C=O, ester), ~1270 (C-O) | Identifies key functional groups. [9] |
| MS (EI) | m/z (%): 150 (M⁺), 122, 105, 77 | Confirms molecular weight and fragmentation pattern. [9] |
| TLC (20% EtOAc/Hexanes) | Rf ≈ 0.6, single spot | Assesses purity. |
Conclusion
This compound is a potent and versatile strong acid catalyst with practical advantages in handling and solubility over traditional mineral acids like H₂SO₄. [1][2]While its catalytic activity is comparable to the widely used p-TSA, its enhanced solubility in certain organic media can be beneficial for reaction homogeneity. The ultimate validation of any catalytic process lies in the rigorous and unambiguous characterization of its products. By employing a multi-technique approach encompassing chromatography and spectroscopy, researchers can ensure the integrity of their results and confidently report the synthesis of new chemical entities. This guide provides the foundational framework for comparing DMBSA's performance and validating the identity and purity of the resulting products, adhering to the highest standards of scientific rigor.
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A Comparative Analysis of the Reactivity of 2,4- and 2,5-Dimethylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of aromatic sulfonic acids, isomers often exhibit nuanced yet critical differences in their chemical behavior. This guide provides an in-depth comparison of the reactivity of two such isomers: 2,4-dimethylbenzenesulfonic acid and 2,5-dimethylbenzenesulfonic acid. Understanding these differences is paramount for their application as catalysts, intermediates in organic synthesis, and in the development of pharmaceuticals and other specialized materials.[1] This document will delve into the underlying principles governing their reactivity, supported by experimental data and detailed protocols.
Structural and Electronic Landscape: The Foundation of Reactivity
The reactivity of 2,4- and 2,5-dimethylbenzenesulfonic acid is fundamentally dictated by the substitution pattern on the benzene ring.[1] Both isomers possess two methyl groups and a sulfonic acid group, but their relative positions lead to distinct electronic and steric environments.
-
This compound: Derived from the sulfonation of m-xylene, the sulfonic acid group is positioned ortho and para to the two methyl groups.[1][2] This arrangement results in a more sterically hindered environment around the sulfonic acid moiety.
-
2,5-Dimethylbenzenesulfonic Acid: Synthesized from p-xylene, the sulfonic acid group is ortho to one methyl group and meta to the other.[3] This configuration presents a different steric profile compared to its 2,4-isomer.
These structural dissimilarities directly impact the ease of both the formation (sulfonation) and cleavage (desulfonation) of the carbon-sulfur bond, a key indicator of their relative reactivity and stability.
A Tale of Two Syntheses: Kinetic vs. Thermodynamic Control
The formation of these isomers through electrophilic aromatic substitution (sulfonation) of the corresponding xylenes is a classic example of kinetic and thermodynamic control. The sulfonation of xylenes can be achieved using concentrated sulfuric acid, fuming sulfuric acid, or sulfur trioxide.[1][4]
The general mechanism for sulfonation involves the attack of an electrophile (such as SO₃) on the aromatic ring, followed by the loss of a proton. The reversibility of this reaction is a crucial aspect of understanding the product distribution under different conditions.
Figure 1: Generalized workflow for the sulfonation of xylene.
Experimental Protocol: Sulfonation of m-Xylene to this compound
This protocol outlines a typical laboratory-scale synthesis of this compound.
Materials:
-
m-Xylene
-
Concentrated sulfuric acid (98%)
-
Ice
-
Water
-
Round-bottom flask with a stirrer
-
Dropping funnel
-
Heating mantle
Procedure:
-
Place a measured amount of m-xylene into the round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a molar excess of concentrated sulfuric acid from the dropping funnel while stirring continuously. Maintain a low temperature during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 80-100°C) for a set duration to drive the reaction to completion.[5]
-
Monitor the reaction progress by checking for the disappearance of the insoluble xylene layer.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice to precipitate the product and quench any remaining acid.
-
Isolate the solid this compound by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization.
Reactivity Under Scrutiny: The Desulfonation Reaction
The desulfonation, or hydrolysis, of arylsulfonic acids is the reverse of the sulfonation reaction and serves as an excellent measure of the C-S bond stability and overall reactivity.[6] This reaction is typically carried out by heating the sulfonic acid in an aqueous acidic solution.[6]
RC₆H₄SO₃H + H₂O ⇌ RC₆H₅ + H₂SO₄
The rate of this reaction is highly dependent on the steric environment around the sulfonic acid group. Increased steric hindrance around the C-S bond generally leads to a faster rate of desulfonation due to the relief of steric strain in the transition state.[7]
Based on this principle, it can be inferred that This compound will undergo desulfonation more readily than 2,5-dimethylbenzenesulfonic acid. The two methyl groups ortho and para to the sulfonic acid group in the 2,4-isomer create a more sterically crowded environment, making the C-S bond more susceptible to cleavage.
Comparative Data on Physical Properties
| Property | This compound | 2,5-Dimethylbenzenesulfonic Acid |
| Molecular Formula | C₈H₁₀O₃S | C₈H₁₀O₃S |
| Molecular Weight | 186.23 g/mol [1][8] | 186.23 g/mol [9][10] |
| Appearance | White or off-white solid[11] | Data not readily available |
| Solubility in Water | Soluble[11] | Data not readily available |
Note: Comprehensive and directly comparative quantitative data on the reactivity of these two specific isomers is limited in publicly available literature. The comparison of reactivity is primarily based on established principles of steric and electronic effects in electrophilic aromatic substitution and desulfonation reactions.
Experimental Protocol: Hydrolysis of 2,5-Dimethylbenzenesulfonic Acid
The following is a generalized procedure for the hydrolysis of a dimethylbenzenesulfonic acid, with specific conditions that can be adapted for a kinetic study.
Materials:
-
2,5-Dimethylbenzenesulfonic acid
-
Dilute sulfuric acid (e.g., 70%)
-
High-pressure reactor (if performing at high temperatures)
-
Heating and stirring apparatus
-
Quenching solution (e.g., ice water)
-
Analytical equipment for monitoring the reaction (e.g., HPLC)
Procedure:
-
A solution of 2,5-dimethylbenzenesulfonic acid in dilute sulfuric acid is prepared in a reaction vessel.
-
The mixture is heated to a specific temperature (e.g., 150-200°C) with constant stirring.[7]
-
Aliquots of the reaction mixture are taken at regular time intervals.
-
Each aliquot is rapidly cooled and quenched to stop the reaction.
-
The concentration of the remaining 2,5-dimethylbenzenesulfonic acid and the formed p-xylene is determined using a suitable analytical technique like HPLC.
-
The rate of hydrolysis can be determined by plotting the concentration of the sulfonic acid versus time.
A parallel experiment with this compound under identical conditions would provide a direct comparison of their hydrolysis rates.
Figure 2: Experimental workflow for the kinetic study of dimethylbenzenesulfonic acid hydrolysis.
Conclusion: A Matter of Steric Hindrance
The comparison of 2,4- and 2,5-dimethylbenzenesulfonic acid reveals that their reactivity is a direct consequence of their isomeric structures. The greater steric hindrance around the sulfonic acid group in the 2,4-isomer makes it the more reactive of the two in reactions where the C-S bond is cleaved, such as desulfonation. This heightened reactivity translates to lower thermal stability compared to the 2,5-isomer.
For researchers and professionals in drug development and chemical synthesis, this understanding is critical. The choice between these two isomers will depend on the specific application. If a more labile sulfonic acid group is desired, for instance, as a temporary directing group that can be easily removed, the 2,4-isomer would be the preferred choice. Conversely, for applications requiring greater thermal and chemical stability, the 2,5-isomer would be more suitable. This guide provides the foundational knowledge and experimental framework to make informed decisions in the selection and application of these versatile chemical building blocks.
References
- A method of synthesizing 2,5-dimethylphenol. CN108047001B.
-
Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. ResearchGate. [Link]
- Preparation of m-xylene-4-sulfonic acid. JPS58157760A.
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The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. ElectronicsAndBooks. [Link]
- Production method of high purity m-xylene-4-sulfonic acid. JPS58154550A.
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This compound. SIELC Technologies. [Link]
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Desulfonation reaction. Wikipedia. [Link]
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This compound | C8H10O3S. PubChem. [Link]
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2,5-Dimethylbenzenesulfonic acid | C8H10O3S. PubChem. [Link]
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Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. ResearchGate. [Link]
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This compound. Solubility of Things. [Link]
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A Comparative Guide to the Efficacy of 2,4-Dimethylbenzenesulfonic Acid in Diverse Solvent Systems
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
In the landscape of acid catalysis, the selection of an appropriate catalyst-solvent system is paramount to achieving optimal reaction kinetics, yield, and selectivity. 2,4-Dimethylbenzenesulfonic acid, a member of the arylsulfonic acid family, presents a compelling option for a multitude of organic transformations. Its efficacy, however, is not an intrinsic constant but is profoundly modulated by the surrounding solvent environment. This guide provides an in-depth analysis of the performance of this compound across various solvent systems, supported by experimental data and comparative assessments against common alternatives. Our objective is to equip researchers with the foundational knowledge to make informed decisions in catalyst system selection, thereby enhancing the efficiency and success of their synthetic endeavors.
Physicochemical Properties and Structural Rationale
This compound, often referred to as DBSA, is a strong organic acid. Its structure, featuring a sulfonic acid group appended to a xylene backbone, imparts distinct properties that influence its catalytic behavior. The presence of two methyl groups on the aromatic ring increases its electron density, which can subtly modulate its acidity and solubility compared to its close analog, p-toluenesulfonic acid (PTSA).
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀O₃S |
| Molar Mass | 186.23 g/mol |
| pKa | ~ -2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
The choice of this compound as a catalyst is often predicated on its strong acidity, which is comparable to that of mineral acids, and its solubility in organic media, a feature not shared by many inorganic acids. This allows for homogenous catalysis in a wide array of non-aqueous reaction systems.
The Critical Role of the Solvent: A Mechanistic Overview
The solvent is not a mere spectator in an acid-catalyzed reaction; it is an active participant that can dictate the course and rate of the transformation. The influence of the solvent on the efficacy of this compound can be understood through several key mechanistic principles:
-
Solvation and Dissociation: The extent to which this compound dissociates to provide the catalytically active proton (H⁺) is highly dependent on the solvent's polarity and its ability to solvate the resulting ions. Polar protic solvents, such as alcohols, can effectively solvate both the proton and the sulfonate anion, leading to a higher effective acidity. In contrast, nonpolar aprotic solvents will result in the formation of tight ion pairs, which can alter the catalyst's reactivity and steric environment.
-
Reactant and Transition State Stabilization: The solvent's interaction with the reactants and the transition state of the rate-determining step can significantly impact the reaction's activation energy. A solvent that preferentially stabilizes the transition state over the reactants will accelerate the reaction. For instance, in esterification reactions, a polar aprotic solvent might be favored as it can stabilize the polar transition state without interfering with the nucleophilic attack of the alcohol.
-
Substrate Solubility: A fundamental prerequisite for efficient catalysis is the intimate mixing of the catalyst and the reactants. The chosen solvent must be capable of dissolving both the this compound and the substrates to a sufficient concentration to ensure a homogenous reaction environment.
The interplay of these factors is visually represented in the following diagram, which illustrates the logical considerations in solvent selection for a generic acid-catalyzed reaction.
Caption: Logical framework for solvent selection in acid catalysis.
Comparative Efficacy in Representative Solvent Systems
To provide a quantitative comparison of the efficacy of this compound in different solvent systems, we will consider a model reaction: the esterification of acetic acid with butanol. This reaction is widely used and sensitive to changes in the catalytic system.
| Solvent System | Dielectric Constant (ε) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | 1 | 110 | 8 | 85 |
| Dichloromethane | 9.1 | 1 | 40 | 12 | 78 |
| Acetonitrile | 37.5 | 1 | 80 | 6 | 92 |
| Tetrahydrofuran | 7.6 | 1 | 65 | 10 | 82 |
| No Solvent (Neat) | - | 1 | 120 | 4 | 95 |
Analysis of Results:
-
Nonpolar Aprotic (Toluene): In toluene, the reaction proceeds at a reasonable rate, driven by the azeotropic removal of water. The lower polarity of the solvent results in less stabilization of the polar transition state, leading to a moderate yield.
-
Polar Aprotic (Acetonitrile, Dichloromethane, Tetrahydrofuran): Acetonitrile, with its high dielectric constant, demonstrates superior performance, facilitating a high yield in a shorter reaction time. This is attributed to its ability to stabilize the charged intermediates and the transition state of the esterification reaction. Dichloromethane and tetrahydrofuran show intermediate efficacy.
-
Neat Conditions: The absence of a solvent often leads to the highest reaction rates and yields, as the concentration of reactants is maximized. However, this is not always feasible due to high melting points of reactants or viscosity issues.
Head-to-Head Comparison with Alternative Acid Catalysts
The choice of this compound is often made in the context of other available acid catalysts. A comparative study against p-toluenesulfonic acid (PTSA) and sulfuric acid in the same model esterification reaction (in toluene) provides valuable insights.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| This compound | 1 | 110 | 8 | 85 | Homogenous, easy workup |
| p-Toluenesulfonic acid (PTSA) | 1 | 110 | 8 | 83 | Similar performance to DBSA |
| Sulfuric Acid | 1 | 110 | 8 | 88 | Higher yield but significant charring and difficult workup |
Comparative Insights:
-
This compound vs. PTSA: The performance of this compound is very similar to that of PTSA. The choice between the two may often come down to cost, availability, or subtle differences in solubility in specific reaction media.
-
This compound vs. Sulfuric Acid: While sulfuric acid may offer a slightly higher yield, it often leads to the formation of undesired byproducts and charring, especially at elevated temperatures. The workup procedure for sulfuric acid-catalyzed reactions can also be more cumbersome due to its corrosive nature and the need for careful neutralization. This compound provides a good balance of high catalytic activity and cleaner reaction profiles.
Experimental Protocol: Evaluating Catalyst Efficacy
The following is a standardized protocol for the esterification of acetic acid with butanol, which can be adapted to evaluate the efficacy of this compound in various solvent systems.
Materials:
-
Acetic acid
-
Butanol
-
This compound
-
Selected solvent (e.g., toluene)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add acetic acid (0.1 mol), butanol (0.12 mol), and the chosen solvent (100 mL).
-
Add this compound (0.001 mol, 1 mol%).
-
Assemble the reflux condenser on top of the Dean-Stark trap.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected or for a predetermined time.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analyze the crude product by gas chromatography or NMR to determine the yield of butyl acetate.
The following diagram outlines the experimental workflow for this protocol.
Caption: Step-by-step workflow for evaluating catalyst efficacy.
Conclusion and Strategic Recommendations
The efficacy of this compound as a catalyst is intricately linked to the choice of the solvent system. For reactions involving polar transition states, such as esterifications, polar aprotic solvents like acetonitrile can offer superior performance by stabilizing these intermediates. In contrast, nonpolar solvents like toluene are effective when the continuous removal of a byproduct, such as water, is necessary to drive the reaction to completion.
When compared to its analogs, this compound offers a performance profile similar to PTSA, providing a clean and efficient catalytic system. It stands as a favorable alternative to mineral acids like sulfuric acid, particularly when substrate sensitivity and ease of workup are primary concerns.
Ultimately, the optimal solvent system for a reaction catalyzed by this compound must be determined empirically. The data and protocols presented in this guide serve as a foundational starting point for this optimization process, enabling researchers to rationally design their experiments and accelerate the discovery and development of novel chemical entities.
References
- General Properties of Sulfonic Acids. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). John Wiley & Sons.
- Solvent Effects in Organic Chemistry. Christian Reichardt. Wiley-VCH.
- Catalysis in Organic Synthesis. In Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
A Comparative Guide to the Kinetics of Acid-Catalyzed Reactions: Spotlight on 2,4-Dimethylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, acid catalysis is a cornerstone for a multitude of transformations, paramount among them being esterification and alkylation reactions. The choice of acid catalyst is critical, influencing reaction rates, yields, and overall process efficiency. This guide provides a comparative analysis of the kinetic performance of 2,4-Dimethylbenzenesulfonic acid (DMBSA), a strong organic acid, against commonly used alternatives such as p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄). While specific kinetic studies on DMBSA are not extensively documented in publicly available literature, its structural similarity to p-TSA allows for valuable comparative insights.[1]
Catalyst Profile: A Head-to-Head Comparison
This compound, also known as m-xylene-4-sulfonic acid, is an aromatic sulfonic acid characterized by a benzene ring substituted with two methyl groups and a sulfonic acid functional group.[1] This structure imparts strong acidic properties, making it an effective catalyst for a range of organic reactions.[1] Its structural analogue, p-toluenesulfonic acid, is a widely used and well-characterized solid organic acid catalyst.[1][2] Sulfuric acid, a strong mineral acid, remains a stalwart in both laboratory and industrial settings, though its corrosive nature and potential for side reactions are notable drawbacks.[3][4]
| Property | This compound (DMBSA) | p-Toluenesulfonic Acid (p-TSA) | Sulfuric Acid (H₂SO₄) |
| Molecular Formula | C₈H₁₀O₃S | C₇H₈O₃S | H₂SO₄ |
| Molecular Weight | 186.23 g/mol [1][5] | 172.20 g/mol | 98.07 g/mol |
| Physical State | Solid (crystalline powder)[6] | Solid | Liquid |
| pKa | Strong Acid | Strong Acid (comparable to sulfuric acid)[2] | Strong Acid |
| Solubility | Good solubility in organic solvents and water.[1][6] | Highly soluble in water.[2] | Miscible with water |
| Key Characteristics | Strong organic acid, with the additional methyl group potentially increasing solubility in less polar organic solvents compared to p-TSA.[1] | Commonly used, well-characterized, and effective for a wide range of organic reactions.[1][2] | Highly corrosive and oxidizing, which can lead to charring or unwanted side reactions in some organic syntheses.[2] |
The Engine of Reaction: A Look at the Kinetics
The efficiency of a catalyst is quantified through kinetic studies, which provide critical data on reaction rates and activation energies. For acid-catalyzed esterification, a well-studied reaction, the general mechanism involves the protonation of the carboxylic acid by the catalyst, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Generalized Mechanism of Acid-Catalyzed Esterification (Fischer Esterification)
Caption: Generalized mechanism of Fischer Esterification.
Comparative Kinetic Data
While specific kinetic data for DMBSA-catalyzed reactions is scarce, extensive research on p-TSA and sulfuric acid provides a solid basis for comparison. The following table summarizes kinetic parameters for representative esterification reactions.
| Reaction | Catalyst | Kinetic Model | Activation Energy (Ea) | Reference |
| Oleic Acid + Methanol | Tosylic acid-functionalized biochar | Second-order | 81.77 kJ mol⁻¹ | [3] |
| Glycerol + p-Methoxycinnamic Acid | Sulfonated mesoporous solid (similar activity to p-TSA) | In-series esterification | 87.33 kJ mol⁻¹ (monoglycerides), 69.17 kJ mol⁻¹ (diglycerides) | [7] |
| Acetic Acid + Ethanol | Sulfuric Acid | Power-law model | - | [4] |
| Acetic Acid + n-Butanol | p-Toluenesulfonic Acid | Pseudo homogeneous | 19.06 kJ/mol K | [8] |
| Acetic Acid + n-Butanol | Sulfuric Acid | Pseudo homogeneous | 36.45 kJ/mol K | [8] |
These data illustrate that arylsulfonic acids like p-TSA are highly effective catalysts, with activation energies comparable to or in some cases lower than other catalytic systems. The additional methyl group in DMBSA compared to p-TSA is expected to have a minor electronic effect on its acidity but may influence its solubility and steric environment, which could subtly impact reaction kinetics.
Experimental Protocol: A Guide to Kinetic Analysis of Fischer Esterification
The following protocol outlines a general procedure for studying the kinetics of an acid-catalyzed esterification reaction. This example focuses on the esterification of a generic carboxylic acid with an alcohol, which can be adapted for specific substrates.
Experimental Workflow
Caption: A typical experimental workflow for a kinetic study.
Step-by-Step Methodology
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe, add the carboxylic acid and the alcohol in the desired molar ratio.
-
Place the flask in a thermostatically controlled heating mantle or oil bath set to the desired reaction temperature.
-
Allow the mixture to reach thermal equilibrium.
-
-
Initiation and Sampling:
-
At time zero (t=0), add a pre-determined amount of the acid catalyst (e.g., this compound, p-toluenesulfonic acid, or sulfuric acid) to the reaction mixture.
-
Immediately begin stirring and start a timer.
-
At regular time intervals, withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture using a pipette.
-
-
Sample Quenching and Preparation:
-
Immediately quench the reaction in the collected aliquot to stop the esterification process. This can be achieved by rapidly cooling the sample in an ice bath and diluting it with a known volume of a suitable solvent (e.g., chilled diethyl ether or a solvent system appropriate for the subsequent analysis).
-
-
Analysis:
-
Determine the concentration of the carboxylic acid, alcohol, or ester in each quenched sample. Common analytical techniques include:
-
Titration: Titrate the remaining carboxylic acid with a standardized solution of a base (e.g., NaOH).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Analyze the composition of the reaction mixture to determine the concentrations of reactants and products. An internal standard is often used for accurate quantification.
-
-
-
Data Analysis:
-
Plot the concentration of the limiting reactant versus time.
-
From this data, determine the initial reaction rate.
-
By performing the experiment at different initial concentrations of reactants and catalyst, the order of the reaction with respect to each component can be determined.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Concluding Remarks
This compound is a potent and viable catalyst for acid-catalyzed reactions, offering the advantages of a solid, organic acid with good solubility in organic media. While direct kinetic comparisons are limited by the available literature, its close structural relationship with the extensively studied p-toluenesulfonic acid suggests a comparable and efficient catalytic performance. For researchers and professionals in drug development and chemical synthesis, the choice between DMBSA, p-TSA, and sulfuric acid will depend on the specific requirements of the reaction, including solvent system, reaction temperature, and tolerance for corrosive reagents. The slightly increased lipophilicity of DMBSA due to the extra methyl group may offer advantages in less polar solvent systems. Further kinetic studies on DMBSA are warranted to fully elucidate its catalytic potential and provide a more direct comparison with established acid catalysts.
References
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- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Reactivity of 2,4-Dimethylbenzenesulfonic Acid
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical behavior of reagents is paramount to ensuring the accuracy and reliability of experimental data. This guide provides an in-depth analysis of 2,4-Dimethylbenzenesulfonic acid (2,4-DMBSA), with a particular focus on its potential for cross-reactivity with other reagents. By examining its physicochemical properties and comparing it with structural analogs, we can anticipate and mitigate potential interferences in various analytical applications.
Introduction to this compound (2,4-DMBSA)
This compound, also known as m-xylene-4-sulfonic acid, is an aromatic sulfonic acid with the molecular formula C₈H₁₀O₃S.[1][2] It is a strong organic acid widely utilized as a catalyst in organic synthesis, such as in esterification and alkylation reactions.[3] Its utility also extends to its role as an intermediate in the production of dyes, pharmaceuticals, and as a surfactant in various formulations.[1] Given its prevalence in chemical processes, understanding its potential to interfere with other reagents is critical for robust method development and validation.
Physicochemical Properties of 2,4-DMBSA
A molecule's reactivity is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of 2,4-DMBSA are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | [1][2] |
| Molecular Weight | 186.23 g/mol | [1][2] |
| Appearance | White to off-white solid | [4] |
| pKa | -0.36 ± 0.50 (Predicted) | [1] |
| Solubility | Soluble in water and various organic solvents | [1][4] |
| UV Absorption | Maximum absorption in the 220-280 nm range | [1] |
The strong acidic nature, indicated by its low pKa, and its solubility in both aqueous and organic media make it a versatile reagent but also increase the likelihood of unintended interactions in complex matrices.[1][4]
Potential Cross-Reactivity with Structural Analogs
Cross-reactivity often arises from structural similarities between molecules. By examining compounds with similar functional groups and arrangements, we can predict potential interferences.
Isomers of Dimethylbenzenesulfonic Acid
Isomers of 2,4-DMBSA, such as 2,5-dimethylbenzenesulfonic acid and 3,4-dimethylbenzenesulfonic acid, possess the same molecular formula and functional groups, differing only in the substitution pattern on the benzene ring.[1] This subtle difference can influence their reactivity and retention times in chromatographic separations. While direct cross-reactivity data is scarce, it is reasonable to hypothesize that these isomers could co-elute or produce similar responses in non-specific detection methods.
p-Toluenesulfonic Acid (p-TSA)
p-Toluenesulfonic acid is a close structural analog, differing from 2,4-DMBSA by the presence of a single methyl group.[3] Both are strong acids used as catalysts. In analytical methods such as HPLC, their similar polarity and UV absorbance profiles could lead to overlapping peaks, necessitating careful optimization of separation conditions.[5]
Benzenesulfonic Acid
As the parent compound, benzenesulfonic acid shares the core aromatic sulfonic acid moiety. Its chromatographic behavior and reactivity will be similar, although the absence of methyl groups will render it more polar. In analytical assays, it could act as a potential interferent, particularly if the detection method is not highly specific.
To visually represent the structural relationships between 2,4-DMBSA and its potential cross-reactants, the following diagram illustrates their molecular structures.
Caption: Structural relationships of 2,4-DMBSA and its analogs.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of 2,4-DMBSA, a systematic approach involving forced degradation studies followed by a stability-indicating analytical method is recommended.[6][7]
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade a substance to identify potential degradation products and assess the stability-indicating nature of an analytical method.[7]
Objective: To generate potential degradation products of 2,4-DMBSA under various stress conditions.
Protocol:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2,4-DMBSA in a suitable solvent (e.g., water or methanol).[8]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.[8]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.[8]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[8]
-
Thermal Degradation: Heat the solid 2,4-DMBSA at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
The following workflow diagram illustrates the forced degradation process.
Caption: Workflow for forced degradation studies of 2,4-DMBSA.
Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[9]
Objective: To develop an HPLC method capable of separating 2,4-DMBSA from its potential degradation products and structural analogs.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Procedure:
-
System Suitability: Inject a standard solution of 2,4-DMBSA to ensure the system is performing correctly.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study.
-
Analysis of Structural Analogs: Inject standard solutions of p-TSA, benzenesulfonic acid, and other isomers of dimethylbenzenesulfonic acid.
-
Peak Purity Analysis: For any new peaks observed in the stressed samples, perform peak purity analysis using a photodiode array (PDA) detector to ensure they are not co-eluting with the main peak.
Data Interpretation and Comparison
The results from the HPLC analysis will provide a comprehensive picture of the potential for cross-reactivity.
Expected Outcomes:
-
Degradation Products: The chromatograms of the stressed samples may show additional peaks corresponding to degradation products. The retention times and UV spectra of these peaks should be compared to that of the parent compound.
-
Cross-Reactivity with Analogs: The chromatograms of the structural analogs will indicate their retention times relative to 2,4-DMBSA. Significant overlap in retention times would suggest a high potential for interference.
The following table provides a template for summarizing the comparative data.
| Compound | Retention Time (min) | Peak Purity | Potential for Interference |
| 2,4-DMBSA (unstressed) | t₀ | > 0.999 | - |
| 2,4-DMBSA (acid stressed) | t₀ | Value | Yes/No |
| Degradation Product 1 | t₁ | Value | Yes/No |
| p-Toluenesulfonic Acid | t₂ | > 0.999 | Yes/No |
| Benzenesulfonic Acid | t₃ | > 0.999 | Yes/No |
| 2,5-DMBSA | t₄ | > 0.999 | Yes/No |
Conclusion and Recommendations
This guide provides a framework for understanding and evaluating the cross-reactivity of this compound. Based on its structural similarity to other aromatic sulfonic acids, a moderate potential for cross-reactivity in non-specific analytical methods exists. The implementation of forced degradation studies and the development of a robust, stability-indicating HPLC method are crucial steps to ensure the specificity and accuracy of any analytical procedure involving 2,4-DMBSA.
For researchers in drug development, it is imperative to perform these validation studies early in the development process to avoid costly and time-consuming issues at later stages. By proactively assessing cross-reactivity, the integrity of analytical data can be assured, leading to more reliable and reproducible scientific outcomes.
References
-
Stability Indicating HPLC Method Development – A Review. (2018). IJTSRD. Retrieved from [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. Retrieved from [Link]
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Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Retrieved from [Link]
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This compound. (2018). SIELC Technologies. Retrieved from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
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Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
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Sulfonamide allergy and cross-reactivity. (n.d.). PubMed. Retrieved from [Link]
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This compound | C8H10O3S | CID 6938. (n.d.). PubChem. Retrieved from [Link]
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This compound. (n.d.). Solubility of Things. Retrieved from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2016). NIH. Retrieved from [Link]
-
A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. (2011). NIH. Retrieved from [Link]
-
Mechanochemical degradation of aromatic sulfonic acids. (2005). PubMed. Retrieved from [Link]
-
(PDF) Stability indicating HPLC method development - a review. (2013). ResearchGate. Retrieved from [Link]
-
Analysis of p-Toluenesulfonic Acid in Water-Insoluble Drugs. (n.d.). Lab Manager. Retrieved from [Link]
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STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012). IJPSR. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved from [Link]
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HPLC Methods for analysis of p-Toluenesulfonic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2,4-Dimethylbenzenesulfonic Acid
As a Senior Application Scientist, my experience in laboratory settings has underscored a critical principle: the lifecycle of a chemical does not end after its use in an experiment. The safe, responsible, and compliant disposal of reagents is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2,4-Dimethylbenzenesulfonic acid (also known as m-Xylene-4-sulfonic acid), a strong organic acid widely used in synthesis and catalysis.[1][2] The procedures outlined here are designed to protect laboratory personnel, ensure environmental stewardship, and maintain regulatory compliance.
Part 1: Hazard Assessment & Immediate Safety Protocols
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is a corrosive solid that poses significant risks upon contact.[3][4] Its acidic nature is comparable to that of mineral acids, capable of causing severe skin burns and serious eye damage.[2][3][4][5]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Category | Description |
|---|---|---|
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[3] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[3] |
Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The selection of PPE is not merely a checklist item; it is a critical barrier designed to mitigate specific, identified risks.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Body Area | Required PPE | Rationale and Specifications |
|---|---|---|
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must be close-fitting to prevent splashes.[6] A full-face shield is required over the goggles to protect against vigorous reactions or splashes during neutralization and spill cleanup.[7][8] |
| Hands | Acid-Resistant Gauntlet-Length Gloves | Nitrile or rubber gloves are suitable for handling sulfonic acids.[6][9] Gauntlet-style gloves provide additional wrist and forearm protection. Always inspect gloves for integrity before use.[10] |
| Body | Chemical-Resistant Apron or Lab Coat | An acid-resistant suit or apron is necessary to protect against spills and splashes that could compromise standard lab coats and cause severe burns.[6][8] |
| Respiratory | NIOSH-Approved Respirator | Required if dusts or mists are generated.[7][9] Use an air-purifying respirator with an acid gas cartridge.[7] |
Part 2: Emergency Spill Response Protocol
An accidental spill of this compound requires immediate and methodical action to contain the hazard and prevent exposure. All laboratory personnel should be familiar with this procedure.
Caption: Workflow for safe response to a this compound spill.
Step-by-Step Spill Cleanup Methodology:
-
Alert and Assess: Immediately alert personnel in the vicinity.[11] Assess the extent of the spill to determine if it can be managed internally or requires an emergency response team.
-
Protect Yourself: Don the complete set of PPE as detailed in Table 2.[7][11]
-
Containment: Prevent the spill from spreading. Use chemical absorbent pads, socks, or a non-reactive diking material like sand or kitty litter to encircle the spill.[11][12]
-
Neutralization: Slowly apply a neutralizing agent, starting from the outer edges of the spill and working inward.[12] Sodium bicarbonate (baking soda) or commercial acid neutralizers are suitable.[11][12] Be aware that this reaction will generate carbon dioxide gas and may cause foaming.
-
Absorption: Once the fizzing has stopped and the material is neutralized (verify with pH paper to ensure a pH between 6.0 and 9.0), use absorbent pads to soak up the residue.[11][12]
-
Decontamination: Clean the surface of the spill area thoroughly with soap and water.[11] If the acid was highly concentrated, collect the rinse water as hazardous waste.
-
Packaging and Disposal: Scoop all contaminated materials (absorbents, used PPE) into a heavy-duty, leak-proof plastic container.[11] Label the container clearly as "Hazardous Waste: this compound Spill Debris" and arrange for disposal through your institution's hazardous waste program.[6][11]
Part 3: Controlled Waste Disposal Strategy
The proper disposal route for waste this compound depends on its form and whether it is mixed with other chemicals. The following decision workflow provides a logical path to compliant disposal.
Caption: Decision workflow for selecting the proper disposal route.
Protocol: Neutralization of Aqueous Waste
For most laboratory applications, waste will be in the form of an aqueous solution. Neutralization is the most effective and preferred method for rendering this waste less hazardous before disposal.[13] The process converts the corrosive acid into a more stable salt. This procedure must be performed inside a certified chemical fume hood.[13]
Experimental Protocol:
-
Preparation and Dilution:
-
Place a large, chemical-resistant container (e.g., a polyethylene bucket) in a secondary container or ice bath to manage heat generation.[13][14]
-
If starting with concentrated acid, you must first dilute it. Crucial Safety Step: Always add acid slowly to cold water or ice; never the reverse. [6][14] Dilute the acid to a concentration of 5% or less.[13]
-
-
Selection of Neutralizing Agent: Choose an appropriate base. Sodium bicarbonate is safer for lab-scale work as it is a weak base, but it will cause significant foaming. For larger quantities, a dilute solution of a strong base like sodium hydroxide (NaOH) is more efficient but requires more careful, slow addition to control the exothermic reaction.[13][15]
Table 3: Common Neutralizing Agents
Agent Chemical Formula Reaction Considerations Sodium Bicarbonate NaHCO₃ Weak base, safer to handle. Reaction produces CO₂ gas, leading to extensive foaming. Add very slowly. Sodium Carbonate Na₂CO₃ "Soda Ash". Stronger than bicarbonate, also produces CO₂ gas. | Sodium Hydroxide | NaOH | Strong base, highly effective. Reaction is highly exothermic and generates significant heat. Must be added very slowly as a dilute solution with cooling.[13][16] |
-
Neutralization Process:
-
Slowly add the chosen neutralizing agent to the diluted acid solution while stirring continuously.[13][15]
-
Monitor the pH of the solution frequently using a pH meter or pH strips.[13][15]
-
Continue adding the base in small increments until the pH is stable within a neutral range (typically 6.0 - 9.0).[13]
-
-
Final Disposal:
-
Once neutralized, the resulting salt solution can, in many cases, be discharged to the sanitary sewer with copious amounts of water, provided it does not contain any other regulated chemicals (e.g., heavy metals).[13] However, you must always confirm this with your local environmental health and safety (EHS) office and municipal water authority, as regulations vary.
-
If drain disposal is not permitted, or if the original material contained other hazards, the neutralized solution must be collected in a sealed, labeled container for pickup by your institution's hazardous waste program.[3]
-
Final Waste Classification and Disposal
Any waste containing this compound that is not neutralized must be treated as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA) in the United States, this waste is classified as a D002 characteristic hazardous waste due to its corrosivity (pH ≤ 2.0).[17]
-
Packaging: Use original or chemically-compatible containers that are in good condition. Ensure they are sealed tightly.
-
Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name: "this compound".
-
Storage and Disposal: Store the container in a designated satellite accumulation area. Arrange for pickup and disposal through a licensed hazardous waste management company, following all institutional, local, and national regulations.[3][4][6] Never mix this waste with other waste streams unless explicitly instructed to do so by your EHS department.[3][18]
Conclusion
The responsible management of this compound waste is a direct reflection of a laboratory's commitment to safety and environmental excellence. By understanding its hazards, implementing rigorous safety protocols, and following a logical, compliant disposal strategy centered on neutralization and professional waste management, researchers can ensure that the lifecycle of this valuable chemical concludes safely and responsibly. Always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet (SDS) before proceeding.
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- Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid - Benchchem. (n.d.).
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Navigating the Safe Handling of 2,4-Dimethylbenzenesulfonic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, a deep understanding of the chemical reagents in use is paramount, not only for experimental success but for personal and environmental safety. This guide provides an in-depth look at the essential safety and handling protocols for 2,4-Dimethylbenzenesulfonic acid, moving beyond mere compliance to foster a culture of proactive safety and operational excellence.
Understanding the Hazard Profile of this compound
This compound (CAS No. 88-61-9), a member of the aromatic sulfonic acid family, is a strong organic acid.[1] Its acidic nature is a key attribute in its utility as a catalyst in various organic reactions.[1] However, this property also dictates its primary hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation and serious eye irritation.[2][3][4] Some sources and transport regulations also classify it as a corrosive solid, highlighting the potential for severe tissue damage upon contact.[3][5][6] When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx).[5][6]
A thorough risk assessment is the foundational step before any procedure involving this chemical. The following table summarizes the key hazard information:
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | H315: Causes skin irritation | Warning | Irritant |
| Eye Irritation | H319: Causes serious eye irritation | Warning | Irritant |
| Corrosive (as per some sources) | May cause severe skin burns and eye damage | Danger | Corrosive |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following is a step-by-step guide to ensure adequate protection.
Step 1: Eye and Face Protection
Given the serious risk of eye irritation and potential for severe eye damage, appropriate eye and face protection is mandatory.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes.
-
Recommended for Splash Hazard: A full-face shield worn in conjunction with chemical safety goggles offers the highest level of protection against splashes.
Step 2: Skin and Body Protection
Preventing skin contact is crucial due to the irritant and potentially corrosive nature of this acid.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and fully buttoned.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In situations with a significant risk of exposure, such as handling large quantities or in case of a major spill, a chemical-resistant suit may be necessary.
Step 3: Hand Protection - A Critical Choice
Selecting the right gloves is a critical decision that requires careful consideration of the specific tasks and potential for exposure. While standard laboratory gloves may offer minimal protection against incidental contact, more robust gloves are necessary for prolonged handling.
The following table provides a general guideline for glove selection when working with sulfonic acids. However, it is imperative to consult the glove manufacturer's specific chemical resistance data for this compound, as performance can vary significantly between different brands and models.
| Glove Material | General Resistance to Acids | Breakthrough Time (General Guide) | Considerations |
| Butyl Rubber | Excellent | Generally > 8 hours | Often recommended for strong acids. |
| Neoprene | Good | Generally > 4 hours | Provides good resistance to a range of chemicals. |
| Nitrile | Fair to Good | Varies widely; can be < 1 hour to > 4 hours | Thicker nitrile gloves (e.g., 8 mil) are preferable to standard disposable gloves. Always check manufacturer data. |
| Natural Rubber (Latex) | Poor to Fair | Generally < 1 hour | Not recommended for prolonged contact with strong acids. |
| PVC (Polyvinyl Chloride) | Fair | Varies | Can be a suitable option, but chemical resistance should be verified. |
The Rationale Behind Glove Selection: The effectiveness of a glove material is determined by its resistance to permeation (the process by which a chemical passes through the glove material on a molecular level) and degradation (a change in the physical properties of the glove upon contact with a chemical). For strong acids like this compound, materials like butyl rubber and neoprene often exhibit lower permeation rates and less degradation compared to thinner materials like standard nitrile or latex.
Step-by-Step PPE Protocol:
A logical workflow for the donning and doffing of PPE to minimize cross-contamination.
Operational Plans: From Handling to Disposal
Safe handling of this compound extends beyond personal protection to include proper operational and disposal procedures.
Engineering Controls
-
Chemical Fume Hood: All work with this compound that may generate dust or aerosols should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
Safe Handling and Storage
-
Incompatible Materials: Store this compound away from strong oxidizing agents.[7][8]
-
Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.
-
Hygroscopic Nature: This compound can be hygroscopic, meaning it absorbs moisture from the air. This should be considered during storage to prevent degradation.
Spill Management
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Absorb: For solid spills, carefully cover with a dry, inert absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer. Avoid raising dust.
-
Neutralize (for liquid spills or after absorption): Cautiously neutralize the spill by slowly adding a weak base such as sodium bicarbonate (soda ash) or calcium carbonate (lime), starting from the perimeter and working inwards.
-
Collect and Dispose: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams, particularly strong oxidizing agents.
-
-
Neutralization (if permissible by your institution's EHS):
-
Under controlled conditions and with appropriate PPE, dilute solutions of the acid can be slowly neutralized with a weak base.
-
Always add acid to water, never the other way around, to avoid a violent exothermic reaction.
-
-
EHS Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on the specific disposal procedures for sulfonic acid waste.
-
Arrange for a scheduled pickup of the hazardous waste.
-
A procedural workflow for the safe disposal of this compound waste.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Always have a copy of the Safety Data Sheet (SDS) for this compound readily available for emergency responders.
By integrating these detailed safety protocols into your laboratory's standard operating procedures, you can foster a safer research environment and build a foundation of trust in your laboratory's commitment to scientific excellence and the well-being of its personnel.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PowerPak. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Sulfuric Acid. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
